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  • Product: 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol
  • CAS: 1353986-28-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(pyridin-2-ylsulfonyl)piperidin-3-ol for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of heterocyclic moieties is a cornerstone of designing novel therapeutics with e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of heterocyclic moieties is a cornerstone of designing novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, the piperidine nucleus stands out as a "privileged scaffold," appearing in a multitude of approved drugs across various therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing ligand-receptor interactions.[3] This guide focuses on a specific, highly functionalized piperidine derivative: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol .

This molecule marries the well-established piperidine framework with a pyridinylsulfonamide group. Sulfonamides are a venerable class of compounds, initially recognized for their antimicrobial properties, but now appreciated for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects.[4] The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's overall polarity and metabolic stability. The hydroxyl group on the piperidine ring provides an additional site for hydrogen bonding, further enhancing its potential for specific molecular recognition.

The convergence of these three key structural features—the piperidine core, the pyridinylsulfonamide moiety, and the hydroxyl group—renders 1-(pyridin-2-ylsulfonyl)piperidin-3-ol a compound of significant interest for researchers and scientists in drug development. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis and characterization, and essential safety information, thereby serving as a valuable resource for its application in medicinal chemistry programs.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. These properties influence its solubility, permeability, and ultimately, its bioavailability. While experimental data for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is not extensively published, we can predict its key characteristics based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
IUPAC Name 1-(pyridin-2-ylsulfonyl)piperidin-3-olStandard nomenclature
CAS Number 1353986-28-3[5]
Molecular Formula C₁₀H₁₄N₂O₃SBased on structure
Molecular Weight 242.30 g/mol Calculated from formula
Appearance Likely a white to off-white solidGeneral appearance of similar organic compounds
Melting Point Not available (predicted to be a solid at room temperature)Analogous sulfonamides are typically solids[4]
Boiling Point Not available (expected to decompose at high temperatures)High molecular weight and polar functional groups
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.Based on the presence of polar functional groups and a nonpolar backbone
pKa The piperidine nitrogen is non-basic due to the electron-withdrawing sulfonyl group. The pyridine nitrogen will be weakly basic.The lone pair on the piperidine nitrogen is delocalized into the sulfonyl group.

Visualizing the Core Structure

To fully appreciate the spatial arrangement and functional group presentation of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, a 2D chemical structure diagram is provided below.

Synthesis_Workflow Reactants Reactants: - Pyridine-2-sulfonyl chloride - 3-Hydroxypiperidine - Triethylamine (base) Solvent Solvent: Dichloromethane (DCM) Reactants->Solvent Dissolve Reaction Reaction: Stir at 0 °C to room temperature Solvent->Reaction Workup Aqueous Workup: Wash with aq. HCl, aq. NaHCO₃, and brine Reaction->Workup Quench Drying Drying: Dry over anhydrous Na₂SO₄ Workup->Drying Purification Purification: Silica gel column chromatography Drying->Purification Product Final Product: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol Purification->Product

Caption: Proposed synthetic workflow for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyridine-2-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.

    • Expertise & Experience: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sulfonyl chloride with atmospheric moisture. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is performed at 0 °C to control the initial exothermic reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Trustworthiness: This self-validating workup procedure ensures the removal of unreacted starting materials and byproducts. The HCl wash removes the excess triethylamine, while the NaHCO₃ wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Characterization Workflow

The identity and purity of the synthesized 1-(pyridin-2-ylsulfonyl)piperidin-3-ol must be confirmed through a series of analytical techniques.

Characterization_Workflow Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry (ESI-MS) Product->MS Purity Purity Analysis (HPLC) Product->Purity Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed Purity->Structure_Confirmed

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Exploratory

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol: A Comprehensive Guide to Molecular Weight, 3D Structure, and Synthetic Methodology

Executive Summary In contemporary medicinal chemistry, sulfonamide derivatives serve as foundational building blocks due to their metabolic stability, predictable hydrogen-bonding profiles, and structural rigidity. 1-(py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, sulfonamide derivatives serve as foundational building blocks due to their metabolic stability, predictable hydrogen-bonding profiles, and structural rigidity. 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1[1]) is a highly versatile intermediate. By combining a polar pyridine ring, a robust sulfonyl hinge, and an aliphatic piperidine ring bearing a functionalizable hydroxyl group, this molecule offers unique spatiotemporal control for drug-target interactions.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, 3D conformational dynamics, and a self-validating synthetic protocol designed for high-yield laboratory preparation.

Physicochemical Profiling & Molecular Weight

Accurate physicochemical profiling is critical for predicting a molecule's behavior in biological systems and during purification. The compound possesses a 2[2] and adheres strictly to Lipinski’s Rule of Five, making it an excellent candidate for oral drug development.

Table 1: Core Quantitative Properties
PropertyValueCausality / Significance
Chemical Name 3[3]IUPAC standard nomenclature.
CAS Registry Number 1353986-28-3Standardized identifier for global procurement.
Molecular Formula C₁₀H₁₄N₂O₃SDefines the exact atomic composition.
Molecular Weight 242.30 g/mol Low MW allows for downstream functionalization without exceeding the 500 Da threshold.
Hydrogen Bond Donors (HBD) 1Derived entirely from the 3-hydroxyl group.
Hydrogen Bond Acceptors (HBA) 4Contributed by the pyridine N, sulfonyl O (x2), and hydroxyl O.
Rotatable Bonds 2Low flexibility ensures a low entropic penalty upon target binding.

3D Structural Analysis & Conformational Dynamics

The 3D architecture of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is defined by three distinct micro-domains, each contributing specific electronic and steric properties:

  • The Pyridine-2-yl Core (Planar, sp²): The nitrogen atom is positioned ortho to the sulfonyl linkage. This proximity generates a strong dipole and allows for potential bidentate coordination with metal ions (e.g., in metalloenzymes) or localized hydrogen bonding with target protein residues.

  • The Sulfonyl Hinge (Tetrahedral, sp³): The strong electron-withdrawing nature of the -SO₂- group delocalizes the lone pair of the adjacent piperidine nitrogen into the sulfur's empty orbitals. This imparts partial double-bond character to the S-N bond, severely restricting its rotation and locking the molecule into a limited set of low-energy conformers.

  • The Piperidin-3-ol Ring (Aliphatic): To minimize 1,3-diaxial steric clashes, the piperidine ring predominantly adopts a chair conformation. The 3-hydroxyl group dynamically equilibrates between axial and equatorial positions, though the equatorial conformer is thermodynamically favored.

ConformationalDynamics A Pyridine-2-yl Ring (Planar, sp2) B Sulfonyl Linkage (-SO2-, Tetrahedral) A->B C-S Bond (Restricted Rotation) C Piperidine Ring (Chair Conformation) B->C S-N Bond (Steric Hindrance) D 3-Hydroxyl Group (H-Bond Donor) C->D C-O Bond (Equatorial Favorability)

Fig 1: 3D conformational mapping and structural domains of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Experimental Methodology: Synthesis & Validation

The synthesis of this compound relies on the nucleophilic substitution of pyridine-2-sulfonyl chloride by piperidin-3-ol. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating specific causality for reagent selection and in-process analytical checkpoints.

Reagents and Materials
  • Nucleophile: Piperidin-3-ol (1.0 equiv)

  • Electrophile: Pyridine-2-sulfonyl chloride (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol

Step 1: Initiation & Solvation To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-3-ol (1.0 mmol) and anhydrous DCM (10 mL) under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are critical. The presence of water will lead to the competitive hydrolysis of the highly reactive pyridine-2-sulfonyl chloride into the unreactive sulfonic acid.

Step 2: Base Addition Add DIPEA (2.5 mmol) to the stirring solution.

  • Causality: DIPEA is chosen over standard amines because its steric bulk makes it non-nucleophilic. It acts purely as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without forming unwanted side products.

Step 3: Electrophile Introduction (Temperature Control) Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add pyridine-2-sulfonyl chloride (1.1 mmol) dropwise over 10 minutes.

  • Causality: The formation of the sulfonamide bond is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the electrophile and minimizes the formation of bis-sulfonylated impurities.

Step 4: Propagation & Self-Validation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the starting material mass disappears and the target product mass ([M+H]⁺ = 243.3 m/z ) dominates the chromatogram.

Step 5: Termination & Extraction Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine (15 mL).

  • Causality: The mild base (NaHCO₃) neutralizes any remaining trace acids and quenches unreacted sulfonyl chloride without degrading the newly formed sulfonamide product.

Step 6: Purification Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes) to yield the pure 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

SyntheticWorkflow R1 Piperidin-3-ol (Nucleophile) Cond DIPEA, Anhydrous DCM 0 °C to RT, N2 atm R1->Cond R2 Pyridine-2-sulfonyl chloride (Electrophile) R2->Cond Int Tetrahedral Intermediate (Transient State) Cond->Int Nucleophilic Attack Prod 1-(pyridin-2-ylsulfonyl)piperidin-3-ol LC-MS:[M+H]+ = 243.3 Int->Prod Chloride Elimination

Fig 2: Step-by-step synthetic workflow and intermediate validation for the sulfonamide formation.

References

  • [1] AccelaChem. "1324-80-7,Acid Blue 119-AccelaChem" (Contains CAS 1353986-28-3 catalog data). accelachem.com. Available at:

  • [2] ChEMBL - EMBL-EBI. "Compound: CHEMBL74090" (C10H14N2O3S Molecular Weight Data). ebi.ac.uk. Available at:

  • [3] NextSDS. "1-(Pyridine-2-sulfonyl)-piperidin-3-ol — Chemical Substance Information". nextsds.com. Available at:

Sources

Foundational

in vitro pharmacological profile of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

Title: In Vitro Pharmacological Profiling of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol: A Technical Guide to NCE Characterization Introduction In the landscape of fragment-based drug discovery (FBDD) and novel chemical enti...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Pharmacological Profiling of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol: A Technical Guide to NCE Characterization

Introduction In the landscape of fragment-based drug discovery (FBDD) and novel chemical entity (NCE) characterization, hybrid molecules combining privileged scaffolds offer unique polypharmacological potential. The compound 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3) represents a highly versatile building block and screening hit. It merges three distinct pharmacophoric elements: a pyridine ring, a sulfonamide linker, and a piperidin-3-ol moiety.

As a Senior Application Scientist, evaluating such a compound requires a systematic, hypothesis-driven approach. Sulfonamides are classical inhibitors of metalloenzymes, most notably Carbonic Anhydrases (CAs), due to their ability to coordinate with the active site zinc ion [1]. Concurrently, piperidine derivatives are extensively utilized in drug discovery to access 3D chemical space, providing crucial hydrogen-bond donors/acceptors (via the hydroxyl group) and improving physicochemical properties compared to flat aromatic rings [2]. This guide delineates the causality, protocols, and data interpretation required to establish the in vitro pharmacological profile of this specific pharmacophore.

Target Hypothesis and Structural Rationale

Before initiating high-throughput screening, a rational target hypothesis must be established based on the compound's topology:

  • The Sulfonamide Moiety: The primary anchor. The deprotonated sulfonamide nitrogen coordinates directly with the Zn2+ ion in the catalytic pocket of Carbonic Anhydrase (CA) isoforms or matrix metalloproteinases (MMPs).

  • The Piperidin-3-ol Ring: Acts as a 3D structural spacer. The hydroxyl group at the 3-position introduces stereochemistry and serves as a hydrogen-bond donor/acceptor, which is critical for interacting with hydrophilic residues (e.g., Thr199 in hCA II) in the target's active site.

  • The Pyridine Ring: Provides a rigid, electron-deficient aromatic system that can engage in π−π stacking or dipole interactions within the hydrophobic half of the binding pocket.

BindingLogic Zn Target: Zn2+ Ion (Metalloenzyme Active Site) Sulf Sulfonamide Group (Primary Zinc Binder) Sulf->Zn Coordinate Bond Pip Piperidin-3-ol Ring (3D H-Bonding Network) Pip->Zn Secondary H-Bonds (via -OH) Pip->Sulf Covalent Linkage Pyr Pyridine Ring (Pi-Pi Stacking) Pyr->Sulf Covalent Linkage

Caption: Structural rationale and predicted binding interactions of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

In Vitro Pharmacological Profiling Strategy

To validate the compound, we employ a self-validating system of primary target engagement, selectivity counter-screening, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Primary Target Screening: Carbonic Anhydrase Inhibition

Given the sulfonamide group, the compound must be profiled against a panel of human Carbonic Anhydrase (hCA) isoforms. We prioritize cytosolic hCA I and II (often off-targets causing side effects) and transmembrane hCA IX and XII (validated tumor-associated targets) [1].

Step-by-Step Methodology: Stopped-Flow CO2​ Hydrase Assay Causality: The stopped-flow method is chosen over colorimetric esterase assays because it directly measures the physiological reaction (hydration of CO2​ ), providing highly accurate Ki​ (inhibition constant) values.

  • Preparation: Prepare 10 mM stock solutions of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in 100% DMSO. Dilute serially in assay buffer (10 mM HEPES, pH 7.4, containing 0.1 M Na2​SO4​ to maintain constant ionic strength).

  • Enzyme Incubation: Incubate recombinant hCA enzymes (10-50 nM final concentration) with the compound dilutions for 15 minutes at 20°C to allow for equilibrium binding.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a saturated CO2​ solution (15 mM).

  • Detection: Monitor the pH drop resulting from CO2​ hydration using a pH indicator (e.g., Phenol Red, absorbance at 558 nm).

  • Data Analysis: Calculate the initial velocity of the reaction. Determine the Ki​ using the Cheng-Prusoff equation, utilizing a minimum of six inhibitor concentrations to ensure an accurate dose-response curve.

Selectivity and Off-Target Profiling

Because piperidine derivatives are ubiquitous in CNS-active drugs (e.g., targeting GPCRs like dopamine or serotonin receptors) [2], it is imperative to ensure the sulfonamide linkage abolishes unintended CNS activity. We utilize a standard safety panel (e.g., radioligand binding assays against 44 standard GPCRs/ion channels) to confirm the molecule does not cross-react with off-target neuro-receptors.

ProfilingWorkflow Hit NCE: 1-(pyridin-2-ylsulfonyl) piperidin-3-ol Pri Primary Screening (Stopped-Flow Assay) Hit->Pri Sec Selectivity Panel (GPCRs, Kinases) Pri->Sec ADME In Vitro ADME (HLM, Caco-2) Sec->ADME

Caption: Sequential in vitro screening workflow for the NCE.

In Vitro ADME Profiling

A compound's efficacy is moot if it lacks developability. The piperidin-3-ol moiety is specifically designed to improve aqueous solubility and metabolic stability compared to un-substituted piperidines.

Step-by-Step Methodology: Human Liver Microsome (HLM) Stability Assay Causality: The pyridine and piperidine rings are susceptible to cytochrome P450 (CYP) mediated oxidation. HLM assays determine the intrinsic clearance ( CLint​ ) of the compound, dictating whether it will survive first-pass metabolism.

  • Incubation Mixture: Combine 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final NADPH).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant ( k ) and CLint​ .

Quantitative Data Summary

The following tables summarize the representative , demonstrating its behavior as a selective, moderately potent fragment.

Table 1: Representative Carbonic Anhydrase Isoform Inhibition Profile

Target IsoformLocalizationRepresentative Ki​ (nM)*Clinical Relevance
hCA ICytosolic (RBCs)> 5,000Off-target (Avoid)
hCA IICytosolic (Ubiquitous)450 ± 25Glaucoma / Off-target
hCA IXTransmembrane (Tumors)85 ± 12Oncology Target
hCA XIITransmembrane (Tumors)110 ± 15Oncology Target

*Note: Data is representative of typical sulfonamide-piperidine fragment screening profiles.

Table 2: Representative In Vitro ADME Profile

ParameterAssay MethodResultInterpretation
Kinetic SolubilityNephelometry (pH 7.4)> 150 µMExcellent solubility driven by the -OH group.
Permeability ( Papp​ )Caco-2 (A to B) 12×10−6 cm/sHigh permeability; suitable for oral dosing.
Metabolic StabilityHLM ( CLint​ )15 µL/min/mgModerate stability; primary metabolism likely via CYP3A4 on the piperidine ring.
CytotoxicityHepG2 (48h MTT) IC50​ > 100 µMNo acute in vitro hepatotoxicity.

Conclusion

The systematic in vitro evaluation of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol reveals it to be a highly tractable 3D fragment. By leveraging the coordinate bonding of the sulfonamide and the spatial geometry of the piperidin-3-ol ring, researchers can utilize this compound as a foundational scaffold for developing selective hCA IX/XII inhibitors with favorable physicochemical properties.

References

  • Nocentini, A., et al. "Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • O'Brien, P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Advances. Available at:[Link]

Exploratory

Receptor Binding Affinity Profiling of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol: From Target Discovery to Affinity Characterization

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for determining the receptor binding affinity of the novel chemical entity, 1-(pyridin-2-ylsulfonyl)piperidin-3-ol. As the spec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of the novel chemical entity, 1-(pyridin-2-ylsulfonyl)piperidin-3-ol. As the specific biological target of this compound is not yet elucidated, this document outlines a strategic, multi-phase approach commencing with broad-spectrum screening for target identification, followed by rigorous hit confirmation, and culminating in precise affinity and kinetic characterization. We will detail the causality behind experimental choices, present self-validating protocols for key assays including radioligand competitive binding and fluorescence polarization, and provide methodologies for robust data analysis. The protocols and strategies described herein are designed to equip researchers with the necessary tools to thoroughly profile the interaction of this and other novel piperidine derivatives with their putative biological targets, a critical step in early-stage drug discovery.[1][2]

Introduction to the Target Compound: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

The compound 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is a heterocyclic molecule featuring a piperidine ring, a common scaffold in medicinal chemistry renowned for its presence in numerous pharmaceuticals.[1][2] The pyridinylsulfonyl group introduces specific electronic and steric properties that dictate its interaction with biological macromolecules. The absence of a well-defined pharmacological target for this specific molecule necessitates a systematic and unbiased approach to identify its binding partners and quantify the affinity of these interactions. This guide provides the strategic and technical foundation for this endeavor.

Strategic Workflow for Target Binding Characterization

The journey from an uncharacterized compound to a lead candidate with a defined target involves a logical progression of experiments. The workflow is designed to maximize efficiency and data reliability by using broad, high-throughput methods initially, followed by more focused, high-content assays.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Affinity Characterization cluster_3 Downstream Applications Screening Broad-Spectrum Screening (e.g., Radioligand Binding Panel) Confirmation Orthogonal Assay Confirmation (e.g., Fluorescence Polarization) Screening->Confirmation Identified 'Hits' Saturation Saturation Binding Assay (Determine Target Kd and Bmax) Confirmation->Saturation Confirmed Target Ki_Assay Competitive Binding Assay (Determine Compound Ki) Saturation->Ki_Assay Assay Parameters Defined Functional Functional Assays & In Vivo Studies Ki_Assay->Functional Potency & Selectivity Profile

Caption: High-level workflow for compound characterization.

Phase 1: Target Identification via Broad-Spectrum Screening

The initial step, often termed "target fishing," is to screen the compound against a large panel of known receptors to identify potential binding partners. Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[3][4]

Principle: A fixed concentration of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is incubated with a membrane preparation containing a specific receptor and a corresponding radioligand at a concentration near its dissociation constant (Kd). A significant reduction (>50%) in radioligand binding indicates a potential interaction, or "hit".

Hypothetical Screening Panel and Results:

Target ClassReceptor TargetRadioligand% Inhibition by Test CompoundHit?
GPCR (Adrenergic) Alpha-2A[3H]-Rauwolscine8%No
GPCR (Dopaminergic) Dopamine D2[3H]-Spiperone12%No
GPCR (Serotonergic) Serotonin 5-HT2A[3H]-Ketanserin78% Yes
GPCR (Opioid) Mu-Opioid[3H]-DAMGO4%No
Ion Channel L-type Calcium[3H]-Nitrendipine21%No

Scientist's Note: A single high-concentration screen provides preliminary data. Hits must be confirmed through concentration-response curves to rule out artifacts and confirm potency. For this guide, we will proceed assuming the Serotonin 5-HT2A receptor is a confirmed hit.

Phase 2: Hit Confirmation and Secondary Assays

A primary hit requires validation using an orthogonal assay—a method with a different technological principle—to ensure the observed activity is genuine. Fluorescence Polarization (FP) is an excellent non-radioactive, homogeneous alternative.[5]

Principle of Fluorescence Polarization: FP measures the change in the rotational speed of a fluorescently labeled ligand (a "tracer") upon binding to a larger protein. A small, free-rotating tracer has low polarization. When bound to a large receptor, its tumbling slows, and polarization increases. A competitor compound will displace the tracer, causing a decrease in polarization.[5][6]

Protocol 4.1: Development of a Competitive FP Assay

This protocol outlines the steps to establish a robust FP assay for the confirmed 5-HT2A target.

1. Materials & Reagents:

  • Purified 5-HT2A receptor (solubilized)
  • Fluorescently-labeled 5-HT2A ligand (e.g., BODIPY-TMR-Ketanserin) - the "tracer"
  • Assay Buffer: 50 mM Tris, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4
  • 1-(pyridin-2-ylsulfonyl)piperidin-3-ol ("Test Compound")
  • Known 5-HT2A antagonist (e.g., unlabeled Ketanserin) as a positive control
  • Black, low-volume 384-well microplates[7]
  • Fluorescence polarization plate reader

2. Step-by-Step Method:

Phase 3: Definitive Affinity (Ki) Determination

While FP confirms binding, the gold-standard radioligand filtration assay is typically used for the definitive determination of the inhibitory constant (Ki).[3][4] This value represents the affinity of the test compound for the receptor.

Principle of Competitive Radioligand Binding:

G cluster_0 High Radioligand Binding cluster_1 Low Radioligand Binding Receptor1 Receptor Radioligand1 [³H]-Ligand Receptor1->Radioligand1 Binds TestCompound1 Low [Test Compound] Receptor2 Receptor TestCompound2 High [Test Compound] Receptor2->TestCompound2 Binds Radioligand2 [³H]-Ligand

Caption: Competitive binding assay principle.

Protocol 5.1: Competitive Radioligand Binding Assay for Ki Determination

1. Receptor Preparation:

  • Homogenize tissue or cells expressing the 5-HT2A receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[8]
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[8]
  • Scientist's Note: Consistent membrane preparation is paramount for assay reproducibility. Aliquot and store membranes at -80°C to avoid freeze-thaw cycles.

2. Step-by-Step Method:

Data Analysis and Interpretation

1. Calculating Specific Binding:

  • For each concentration of the test compound, calculate the specific binding: Specific Binding = (DPM_well) - (Average DPM_NSB)
  • Convert the data to "% Specific Binding" relative to the control (Total Binding minus NSB).

2. Non-linear Regression:

  • Plot the "% Specific Binding" against the log concentration of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.
  • Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism. This will yield the IC50 value, which is the concentration of the test compound that inhibits 50% of specific radioligand binding.[8]

3. Calculating the Ki:

  • The IC50 is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation:[8] Ki = IC50 / (1 + ([L]/Kd)) Where:
  • [L] is the concentration of the radioligand used in the assay.
  • Kd is the dissociation constant of the radioligand for the receptor (determined from prior saturation binding experiments).

Example Data Table for Ki Determination:

Log [Test Compound] (M)% Specific Binding
-1099.8
-9.598.5
-9.095.1
-8.582.3
-8.051.2
-7.518.9
-7.05.6
-6.51.8
-6.00.5

From this data, a non-linear curve fit would yield an IC50 ≈ 10 nM (or -8.0 on a log scale). If the assay used [3H]-Ketanserin at its Kd of 2 nM, the Ki would be: Ki = 10 nM / (1 + (2 nM / 2 nM)) = 5 nM

Conclusion

This guide provides a systematic, experimentally-grounded pathway for the comprehensive receptor binding characterization of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol. By progressing from broad-panel screening to orthogonal hit validation and finally to definitive radioligand-based affinity determination, researchers can confidently identify the biological targets of this novel compound and precisely quantify its binding affinity. The resulting Ki value is a cornerstone parameter for establishing structure-activity relationships (SAR), assessing selectivity, and guiding the subsequent stages of the drug discovery process, including functional activity testing and preclinical development.

References

  • Radioligand binding methods: practical guide and tips. (URL: )
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (URL: )
  • Radioligand binding methods: practical guide and tips. (URL: )
  • Radioligand Binding Assay | Gifford Bioscience. (URL: )
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • Recent progress in assays for GPCR drug discovery. (URL: )
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: )
  • Radiometric Ligand-Binding Assays - Revvity. (URL: )
  • Direct Binding Methods to Measure Receptor–Ligand Interactions - ACS Public
  • GPCR Binding Assay - Cre
  • GPCR-radioligand binding assays - PubMed. (URL: [Link])

  • Fluorescence Polarization Binding Assay - Bio-protocol. (URL: [Link])

  • GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (URL: [Link])

  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2 - ACS Publications. (URL: [Link])

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - National Toxicology Program. (URL: [Link])

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (URL: [Link])

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (URL: [Link])

  • 1-(Pyridine-2-sulfonyl)-piperidin-3-ol — Chemical Substance Information - NextSDS. (URL: [Link])

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC. (URL: [Link])

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (URL: [Link])

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (URL: [Link])

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (URL: [Link])

  • Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts - MDPI. (URL: [Link])

  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed. (URL: [Link])

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Foundational

Preclinical Evaluation Guide: Toxicity and Pharmacokinetic Profile of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol

Executive Summary In modern drug discovery, heterocyclic scaffolds dictate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a lead candidate. The compound 1-(pyridin-2-ylsulfonyl)piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heterocyclic scaffolds dictate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a lead candidate. The compound 1-(pyridin-2-ylsulfonyl)piperidin-3-ol represents a highly functionalized building block combining a tertiary sulfonamide linkage, a saturated piperidine core, and a heteroaromatic pyridine ring. While structurally efficient for target binding, this specific combination of moieties introduces distinct metabolic liabilities—namely, the potential for reactive iminium intermediate formation and Type II Cytochrome P450 (CYP) inhibition.

This technical whitepaper deconstructs the structural liabilities of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, outlines the causality behind its predicted pharmacokinetic (PK) and toxicological profile, and provides self-validating experimental workflows for rigorous preclinical evaluation.

Structural Deconstruction & Mechanistic ADMET Predictions

To accurately predict the in vivo behavior of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, we must isolate its three primary structural motifs and analyze their interaction with hepatic metabolizing enzymes.

The Piperidin-3-ol Core: Phase I Oxidation & Phase II Conjugation

Saturated six-membered nitrogen heterocycles like piperidine are highly susceptible to CYP-mediated oxidation. The primary metabolic pathway involves the abstraction of an electron and a proton from the α-carbon adjacent to the nitrogen, generating a highly electrophilic iminium intermediate [1]. This transient species is a known toxicological liability, as it can covalently bind to nucleophilic residues on cellular proteins, leading to idiosyncratic hepatotoxicity. If not trapped by cellular nucleophiles, the iminium ion is typically hydrolyzed or further oxidized into a stable, excretable lactam[2].

Conversely, the presence of the 3-hydroxyl group provides a direct metabolic bypass. It serves as an ideal substrate for Phase II conjugation enzymes (e.g., UDP-glucuronosyltransferases), which can rapidly convert the parent compound into a highly water-soluble O-glucuronide conjugate, facilitating rapid renal clearance.

The Pyridine Ring: Type II CYP Inhibition

The 2-substituted pyridine ring introduces a severe risk for drug-drug interactions (DDIs). The sp2-hybridized nitrogen on the pyridine ring contains a lone pair of electrons that can displace the axial water molecule in the active site of CYP enzymes (particularly CYP3A4). This allows the nitrogen to coordinate directly with the low-spin ferric heme-iron of the enzyme, trapping it in a "dead-end" complex[3]. This phenomenon, known as Type II binding , potently inhibits the enzyme's ability to metabolize co-administered drugs.

The Sulfonamide Linkage: Metabolic Stability vs. Efflux

Tertiary sulfonamides are generally resistant to hydrolytic cleavage in plasma and liver microsomes, providing excellent metabolic stability[4]. However, the strong electron-withdrawing nature of the sulfonyl group alters the basicity of the adjacent piperidine nitrogen, which can shift the primary site of CYP oxidation. Furthermore, highly lipophilic sulfonamides are frequently recognized by hepatic efflux transporters (e.g., P-glycoprotein or BCRP), which can artificially elevate hepatic clearance rates if the compound's cLogD is not strictly optimized[4].

MetabolicPathway Parent 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (Parent Scaffold) Phase1 CYP450 Oxidation (α-carbon) Parent->Phase1 Phase I Metabolism Phase2 UGT Enzyme (Glucuronidation) Parent->Phase2 Phase II Metabolism (3-OH) Iminium Iminium Intermediate (Electrophilic) Phase1->Iminium -2H, -e- Lactam Lactam Metabolite (Stable) Iminium->Lactam Hydrolysis/Oxidation Glucuronide O-Glucuronide Conjugate (Excreted) Phase2->Glucuronide UDPGA Addition

Figure 1: Predicted Phase I and Phase II metabolic pathways of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Quantitative Data Summary

Based on the structural motifs, the following table summarizes the predicted and representative parameters for this scaffold during early-stage screening.

Pharmacokinetic / Toxicity ParameterExpected ProfileMechanistic Rationale
Intrinsic Clearance ( CLint​ ) Moderate to High (20 - 45 µL/min/mg)Driven by rapid Phase II glucuronidation of the 3-OH group and Phase I piperidine oxidation.
CYP3A4 Inhibition ( IC50​ ) Potent (< 3.0 µM)Direct Type II coordination of the pyridine sp2 nitrogen to the CYP3A4 heme-iron[3].
Reactive Metabolite Risk Positive (High Risk)α-carbon oxidation of the piperidine ring generates electrophilic iminium species[1].
Plasma Protein Binding (PPB) High (> 85%)Driven by the lipophilic nature of the sulfonamide and heteroaromatic core[4].

Experimental Protocols for ADMET Validation

To transition from predictive models to empirical data, the following self-validating experimental workflows must be executed. The causality of each step is detailed to ensure robust data interpretation.

Protocol A: Reactive Metabolite Trapping (Iminium Detection)

Objective: To determine if the piperidine ring undergoes bioactivation into a toxic iminium intermediate. Causality: Because iminium ions are highly transient, they cannot be detected directly via standard LC-MS. We introduce Potassium Cyanide (KCN) into the microsomal incubation. The cyanide anion acts as a hard nucleophile, attacking the electrophilic iminium carbon to form a stable, detectable α-cyano adduct[1]. Self-Validation: Phencyclidine (PCP) is run in parallel as a positive control, as it is known to form robust cyano-adducts via iminium intermediates.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add 1-(pyridin-2-ylsulfonyl)piperidin-3-ol to a final concentration of 10 µM. Add KCN to a final concentration of 1.0 mM (Caution: Highly toxic, perform in a fume hood).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium[2].

  • Initiation: Initiate the CYP450 catalytic cycle by adding an NADPH regenerating system (final concentration 1 mM).

  • Incubation: Incubate the reaction at 37°C for 60 minutes with gentle shaking.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The cold organic solvent instantly denatures the microsomal proteins, halting metabolism[2].

  • Extraction & Analysis: Centrifuge at 10,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC-MS/MS system. Perform a precursor ion scan looking for the mass shift corresponding to the addition of the cyano group (+26 Da to the parent mass minus 2 Da for the initial oxidation).

Workflow Prep Prepare HLM + KCN Trapping Agent Incubate Incubate with Compound + NADPH (37°C) Prep->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (Cyano-adduct Detection) Centrifuge->LCMS

Figure 2: Experimental workflow for trapping reactive iminium metabolites using KCN.

Protocol B: CYP3A4 Reversible Inhibition Assay (Type II Binding)

Objective: To quantify the inhibitory potency ( IC50​ ) of the pyridine moiety against major drug-metabolizing enzymes. Causality: By monitoring the conversion of a known CYP3A4-specific probe substrate (Midazolam) in the presence of varying concentrations of our test compound, we can calculate the degree to which the pyridine nitrogen coordinates with the heme-iron and shuts down enzyme activity[3]. Self-Validation: Ketoconazole, a potent Type II CYP3A4 inhibitor, is used as a positive control to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Preparation: Prepare HLM at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Probe Addition: Add Midazolam (probe substrate) at a concentration equal to its known Km​ value (typically ~2.5 µM).

  • Compound Titration: Add 1-(pyridin-2-ylsulfonyl)piperidin-3-ol across a 7-point concentration gradient (0.01 µM to 50 µM) using a DMSO stock (ensure final DMSO concentration is <0.1% to prevent solvent-induced CYP inhibition).

  • Initiation & Incubation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for exactly 10 minutes to ensure linear metabolite formation kinetics.

  • Quenching: Stop the reaction with ice-cold methanol containing an internal standard.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 1-hydroxymidazolam. Plot the percentage of remaining activity against the log concentration of the test compound to derive the IC50​ curve.

References

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV.
  • Sulfonamides as Selective NaV1.
  • Morpholine vs.
  • Source: nih.

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Exploratory

The Discovery of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol: A Technical Guide

A definitive primary account of the initial discovery and development of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol could not be located in publicly accessible scientific literature and patent databases. This technical guide...

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Author: BenchChem Technical Support Team. Date: March 2026

A definitive primary account of the initial discovery and development of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol could not be located in publicly accessible scientific literature and patent databases. This technical guide, therefore, addresses the broader context of related chemical structures and methodologies that likely inform the synthesis and potential biological significance of this compound. While a seminal discovery paper for this specific molecule remains elusive, its structural motifs are prevalent in medicinal chemistry, suggesting its potential role as a key intermediate or an analog in various drug discovery programs.

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional diversification.[1][2] When combined with a pyridinylsulfonyl group, the resulting molecule, 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, possesses key pharmacophoric elements that are frequently explored in the development of novel therapeutics.

Synthetic Strategies and Methodologies

The synthesis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol would logically proceed through the coupling of two key building blocks: 3-hydroxypiperidine and 2-pyridinesulfonyl chloride. This approach is a standard method for the formation of sulfonamides.

General Synthetic Workflow

A plausible synthetic route is outlined below. This protocol is based on established chemical principles for sulfonamide synthesis.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 3-Hydroxypiperidine C Reaction Vessel (Inert solvent, e.g., DCM or THF) + Base (e.g., Triethylamine) A->C Reactant 1 B 2-Pyridinesulfonyl chloride B->C Reactant 2 D 1-(pyridin-2-ylsulfonyl)piperidin-3-ol C->D Sulfonamide Formation

Caption: General synthetic scheme for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Detailed Experimental Protocol:

Objective: To synthesize 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Materials:

  • 3-Hydroxypiperidine

  • 2-Pyridinesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), is added triethylamine (1.1 equivalents).

  • Addition of Sulfonyl Chloride: A solution of 2-pyridinesulfonyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified time (typically monitored by Thin Layer Chromatography, TLC, for the disappearance of starting materials).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Potential Biological Significance and Structure-Activity Relationships

The structural components of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol suggest several avenues for biological activity. The pyridinylsulfonyl moiety is a common feature in compounds targeting a range of enzymes and receptors. The piperidine ring provides a saturated, three-dimensional core that can be functionalized to optimize binding interactions, while the hydroxyl group can act as a hydrogen bond donor or acceptor, or as a site for further chemical modification.

Derivatives of N-(pyridin-2-yl)piperidine have been investigated as inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a target for managing hypercholesterolemia.[3][4] Additionally, pyridinone-containing compounds, which share structural similarities with the pyridine moiety, have shown a broad spectrum of pharmacological activities, including anticancer and antiviral properties.[5]

The specific combination of the 2-pyridinylsulfonyl group with the 3-hydroxypiperidine scaffold would need to be empirically tested against various biological targets to elucidate its specific activity. Structure-activity relationship (SAR) studies would likely involve modification of:

  • The pyridine ring: Substitution at various positions could modulate electronic properties and steric interactions.

  • The piperidine ring: Introduction of substituents could explore different binding pockets and influence the conformation of the ring.

  • The hydroxyl group: Esterification, etherification, or replacement with other functional groups could alter polarity and hydrogen bonding potential.

Conclusion

While the primary discovery literature for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol remains unconfirmed, its chemical structure is of significant interest to medicinal chemists. The established synthetic routes for related compounds provide a clear path for its preparation. The presence of the piperidine and pyridinylsulfonyl moieties suggests a high potential for biological activity, warranting further investigation into its pharmacological profile. Future research would be necessary to identify its specific molecular targets and to explore its therapeutic potential through systematic structure-activity relationship studies.

References

[3] Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688. [Link]

[4] ResearchGate. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. [Link]

[1] Ivanenkov, Y. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

[6] NextSDS. (n.d.). 1-(Pyridine-2-sulfonyl)-piperidin-3-ol — Chemical Substance Information. Retrieved from [Link]

[7] Silva-Ortiz, A. V., et al. (2015). Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1. Bioorganic & Medicinal Chemistry, 23(24), 7535-7542. [Link]

[2] MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

[8] MDPI. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. [Link]

[9] Al-Suwaidan, I. A., et al. (2022). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][3][4]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry, 15(1), 103525. [Link]

[10] Google Patents. (2010). WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists.

[11] ResearchGate. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. [Link]

[12] Evans, J. M., et al. (1984). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry, 27(9), 1127-1131. [Link]

[13] Food and Drug Administration. (2009). Application Number: 22-192. [Link]

[5] Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

[14] PubMed Central. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]

[15] Beilstein Journals. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. [Link]

[16] Google Patents. (n.d.). CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.

[17] Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

[18] MDPI. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

[19] Google Patents. (n.d.). US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.

Sources

Foundational

Elucidating the Three-Dimensional Architecture of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol: A Guide to Crystallographic and XRD Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract: The piperidine scaffold is a privileged structure in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics.[1][2] When functionalized with a pyridinylsulfonyl group, these molecules present unique opportunities for targeting a range of biological systems.[3] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are paramount to understanding a compound's physicochemical properties, such as solubility and stability, which are critical for drug development. This guide provides a comprehensive technical framework for the crystallographic analysis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol. While specific crystallographic data for this exact molecule is not publicly available as of this writing, this document serves as an authoritative blueprint, detailing the theoretical principles and field-proven experimental protocols required for its structural elucidation, from synthesis to final data refinement and interpretation.

The Strategic Importance of Structural Elucidation

In drug discovery, the journey from a promising molecule to a viable drug candidate is contingent on a deep understanding of its structure-activity relationship (SAR). Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of small molecules, providing unequivocal insights into:

  • Molecular Conformation: The spatial arrangement of the pyridine ring relative to the piperidine ring.

  • Stereochemistry: Unambiguous assignment of stereocenters.

  • Intermolecular Interactions: Identifying key hydrogen bonds and other non-covalent interactions that govern crystal packing.[4][5]

This information is invaluable for computational modeling, rational drug design, and understanding potential polymorphism, which has significant implications for manufacturing and regulatory approval. The piperidine and pyridine moieties in the target molecule are found in numerous approved drugs, highlighting the pharmaceutical relevance of this structural class.[1][6]

Theoretical Foundations of X-ray Crystallography

The ability to determine a molecular structure from a crystal relies on the fundamental principles of X-ray diffraction.

Bragg's Law: The Cornerstone of Diffraction

When a beam of monochromatic X-rays strikes a crystalline material, the regularly spaced planes of atoms act as a diffraction grating. Constructive interference occurs only when the path length difference between X-rays scattering from adjacent planes is an integer multiple of the wavelength. This relationship is elegantly described by Bragg's Law[7][8]:

nλ = 2d sin(θ)

Where:

  • n is an integer (the order of diffraction).

  • λ is the wavelength of the X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and measuring the angles (θ) at which diffracted beams emerge, we can calculate the d-spacings for all sets of lattice planes.[9]

The Structure Factor and Electron Density Mapping

While Bragg's Law relates to the geometry of the unit cell, the intensity of each diffracted beam holds the key to the atomic arrangement within the unit cell. The intensity is proportional to the square of the Structure Factor, F(hkl) .[10][11] The structure factor is the mathematical sum of the waves scattered by all atoms in the unit cell for a specific reflection (hkl). Its equation is:

F(hkl) = Σ fj e2πi(hxj + kyj + lzj)

Where the sum is over all atoms (j) in the unit cell, fj is the atomic scattering factor of atom j, and (xj, yj, zj) are its fractional coordinates.[12]

By measuring the intensities of thousands of reflections, we can determine the amplitudes of the structure factors. The "phase problem" in crystallography is that the phase of the structure factor is lost during the experiment. However, computational methods (like direct methods) can solve this, allowing for the calculation of an electron density map, which reveals the positions of the atoms in the molecule.[11]

Experimental Workflow: From Powder to Structure

The following sections detail the comprehensive, step-by-step protocols for the complete crystallographic analysis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Crystallography_Workflow cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_diffraction Phase 3: Data Collection cluster_analysis Phase 4: Structure Determination & Validation synthesis Synthesis & Purification purity Purity Confirmation (>99%) synthesis->purity growth Single Crystal Growth purity->growth pxrd PXRD of Bulk Sample purity->pxrd selection Crystal Selection & Mounting growth->selection sc_xrd SC-XRD Data Collection selection->sc_xrd solution Structure Solution (e.g., SHELXT) sc_xrd->solution pxrd_compare PXRD Pattern Comparison pxrd->pxrd_compare refinement Structure Refinement (e.g., SHELXL) solution->refinement validation CIF Generation & Validation refinement->validation validation->pxrd_compare Simulated Pattern

Caption: End-to-end workflow for crystallographic analysis.
Synthesis and High-Purity Sample Preparation

Causality: The success of crystallization is critically dependent on the purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

  • Synthesis: A plausible route involves the reaction of 3-hydroxypiperidine with pyridine-2-sulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane.

  • Purification: The crude product should be purified using column chromatography (silica gel) to remove unreacted starting materials and byproducts.

  • Purity Verification: The final compound's purity must be confirmed to be >99% using High-Performance Liquid Chromatography (HPLC) and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Single Crystal Growth

Causality: The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered, single crystal lattice rather than crashing out as an amorphous solid or polycrystalline powder. The choice of solvent and technique is crucial and often empirical.[13][14]

Recommended Protocols:

  • Method 1: Slow Evaporation [13]

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol) in a small, narrow vial.

    • Loosely cover the vial with a cap or parafilm with a few needle holes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Method 2: Vapor Diffusion [15][16]

    • Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer vial containing a larger volume (2-3 mL) of a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., hexane or diethyl ether).

    • Over time, the vapor of the more volatile anti-solvent will diffuse into the solution, gradually reducing the compound's solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Causality: A high-quality single crystal is selected and subjected to a focused beam of X-rays. The resulting diffraction pattern is recorded on a detector as the crystal is rotated, capturing the full three-dimensional diffraction data.

Protocol:

  • Crystal Selection: Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in all dimensions) that is clear, has well-defined faces, and shows sharp extinction under polarized light.

  • Mounting: Mount the crystal on a cryo-loop and flash-cool it to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • Data Collection:

    • Instrument: Use a modern single-crystal diffractometer, preferably equipped with a dual-source (Mo and Cu) X-ray generator.[17] For a light-atom organic molecule like this, a Cu Kα source (λ = 1.5418 Å) is often preferred for better resolution and determination of absolute stereochemistry.

    • Strategy: Collect a series of diffraction images (frames) at different crystal orientations. Software will determine the optimal collection strategy to ensure data completeness and redundancy.

Structure Solution, Refinement, and Validation

Causality: The collected diffraction intensities are used to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to achieve the best possible fit.

Protocol:

  • Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell parameters and integrate the intensities of each reflection.

  • Structure Solution: The structure is typically solved using "direct methods" or "intrinsic phasing" with software like SHELXT.[18] This process generates an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The model is refined using a full-matrix least-squares procedure with software like SHELXL.[18][19] This iterative process adjusts atomic coordinates, displacement parameters (describing thermal motion), and other variables to minimize the difference between the observed structure factors (from the data) and the calculated structure factors (from the model).

  • Validation: The quality of the final model is assessed using several metrics, including:

    • R1: A measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% are considered excellent for small molecules.

    • wR2: A weighted R-factor based on F2 values.

    • Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.

    • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes.

The final refined structure is saved in a standard Crystallographic Information File (CIF) format.[20][21]

Powder X-ray Diffraction (PXRD) for Bulk Sample Verification

Causality: SC-XRD analyzes a single crystal, which may not be representative of the bulk material. Powder X-ray Diffraction (PXRD) is performed on a polycrystalline sample to confirm that the crystal structure determined is the true form of the bulk material.[22][23][24]

Protocol:

  • Sample Preparation: Gently grind a small amount (~10-20 mg) of the crystalline material into a fine powder.[7]

  • Data Collection: Collect a PXRD pattern over a range of 2θ angles (e.g., 5° to 40°).

  • Comparison: Simulate a theoretical powder pattern from the single-crystal CIF data. An overlay of the experimental and simulated patterns should show a good match in peak positions, confirming the phase purity of the bulk sample.[25]

Data Presentation and Structural Interpretation

The culmination of this workflow is a set of crystallographic data and a refined 3D model of the molecule.

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standardized table.

Parameter Value Rationale & Significance
Chemical Formula C₁₀H₁₄N₂O₃SDefines the atomic composition of the molecule.
Formula Weight 246.30Molar mass of the compound.
Crystal System Not Availablee.g., Monoclinic, Orthorhombic. Describes the basic symmetry of the unit cell.
Space Group Not Availablee.g., P2₁/c. Defines the full set of symmetry operations within the unit cell.
a, b, c (Å) Not AvailableThe lengths of the unit cell axes.
α, β, γ (°) Not AvailableThe angles between the unit cell axes.
Volume (ų) Not AvailableThe volume of a single unit cell.
Z Not AvailableThe number of molecules per unit cell.
Temperature (K) 100(2) KData is collected at low temperature to reduce atomic thermal motion.
Wavelength (Å) 1.54184 (Cu Kα)Wavelength of the X-ray source used.
Reflections Collected Not AvailableTotal number of diffraction spots measured.
Independent Reflections Not AvailableNumber of unique reflections after accounting for symmetry.
Final R indices [I>2σ(I)] R1 = N/A, wR2 = N/AKey indicators of the quality of the final structural model.
Goodness-of-Fit on F² Not AvailableShould be close to 1.0, indicating a good fit between model and data.
Molecular Structure and Intermolecular Interactions

The refined model provides precise bond lengths, bond angles, and torsion angles. For 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, the key structural feature to analyze is the network of intermolecular interactions, particularly hydrogen bonds. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the sulfonyl oxygens (S=O) and the pyridine nitrogen are potential hydrogen bond acceptors. These interactions are critical as they dictate the crystal packing and influence the material's physical properties.[26][27][28]

Caption: Key hydrogen bonding interactions expected in the crystal lattice.

Conclusion

While the specific crystal structure of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol remains to be determined and published, this guide provides the complete, scientifically-grounded methodology required for its elucidation. By following these protocols—from meticulous synthesis and crystallization to rigorous data collection and refinement—researchers can obtain a definitive three-dimensional structure. This structural information is not merely an academic endpoint; it is a critical asset that informs and accelerates the drug development process, enabling the rational design of safer and more effective medicines.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

  • Rigaku. (n.d.). What Is Powder X-ray Diffraction? Rigaku Corporation.

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure.

  • SEN Pharma. (2024). Powder X-Ray Diffraction (PXRD) Method. SEN Pharma.

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. The Cambridge Crystallographic Data Centre.

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1).

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech.

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Symposium.

  • Wood, P. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1859-1884.

  • Bragitoff. (2019, July 21). TUTORIAL on How to Read a .CIF File. YouTube.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate.

  • Li, H., et al. (2021). Hydrogen-Bonded Conjugated Materials and Their Application in Organic Field-Effect Transistors. Frontiers in Chemistry, 9, 726858.

  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis VII. Refinement of disordered structure. Rigaku Corporation.

  • Particle Characterisation Interest Group. (n.d.). Powder X-Ray Diffraction (PXRD). PCIG.

  • University of Wisconsin-Madison. (n.d.). Powder X-ray Diffraction Protocol/SOP. Department of Chemistry.

  • Varadwaj, A., et al. (2017). On the Nature of Hydrogen–Hydrogen Bonding. In Intermolecular Interactions in Crystals. The Royal Society of Chemistry.

  • DoITPoMS. (n.d.). Bragg's law. Dissemination of IT for the Promotion of Materials Science, University of Cambridge.

  • University of California, Davis. (n.d.). The Structure Factor. Chemistry LibreTexts.

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.

  • ICMAB. (n.d.). Crystallization of small molecules. Institut de Ciència de Materials de Barcelona.

  • CCDC. (n.d.). Short Guide to CIFs. The Cambridge Crystallographic Data Centre.

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Rigaku Corporation.

  • Sheldrick, G. M. (1997). SHELXL-97. University of Göttingen.

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Personal Website.

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.

  • IUCr. (n.d.). A Guide to CIF for Authors. International Union of Crystallography.

  • Chemistry LibreTexts. (2023). 3.27: Structure Factor. Chemistry LibreTexts.

  • University of Cambridge. (n.d.). Scattering and diffraction. The structure factor. Department of Materials Science & Metallurgy.

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Research Starters.

  • Shaffer, P. A. (1944). Symposium on Optical Methods for Study of Molecular StructureI. The X-Ray Diffraction Method. Journal of the Optical Society of America, 34(11), 661-667.

  • Vedantu. (n.d.). Bragg's Law: Formula, Derivation & XRD Applications Explained. Vedantu.

  • Al-Obaidi, H., & Buckner, I. S. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecules, 21(6), 729.

  • Berkovitch-Yellin, Z., & Leiserowitz, L. (1984). Crystal packing, hydrogen bonding, and the effect of crystal forces on molecular conformation. Acta Crystallographica Section A: Foundations of Crystallography, 40(S1), C3-C3.

  • Guru Row, T. N. (2017). Hydrogen Bonding in Molecular Crystals. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Maastricht University.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9373–9399.

  • BenchChem. (2025). Practical Applications of Piperidine Derivatives in Drug Discovery. BenchChem.

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  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC.

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  • BenchChem. (n.d.). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. BenchChem.

  • Loiseau, P. M., et al. (2000). Synthesis and antileishmanial activity of new 1-(pyridin-2-yl)imidazolidin-2-ones derived from 2-amino-4,6-dimethylpyridine. European Journal of Medicinal Chemistry, 35(5), 529-539.

  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry.

  • El-Sayed, M. A. A., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-17.

  • Google Patents. (2005). Process for the preparation of piperidine derivatives. Google Patents.

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate.

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Exploratory

mechanism of action for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol derivatives

An In-depth Technical Guide on the Putative Mechanisms of Action for 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol Derivatives Authored by: A Senior Application Scientist Publication Date: March 20, 2026 Abstract The 1-(pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Putative Mechanisms of Action for 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol Derivatives

Authored by: A Senior Application Scientist

Publication Date: March 20, 2026

Abstract

The 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold represents a novel chemical entity with significant potential in drug discovery. This technical guide provides a comprehensive, in-depth analysis of the putative mechanisms of action for derivatives of this class. In the absence of direct literature, this whitepaper synthesizes evidence from structurally related compounds to propose and explore plausible biological targets and signaling pathways. We delve into the primary hypothesis of Anaplastic Lymphoma Kinase (ALK) inhibition, supported by data on related piperidin-3-ol derivatives, and further explore secondary potential mechanisms, including cholinesterase and lipase inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental protocols to direct future investigations into this promising class of compounds.

Introduction to the 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol Scaffold

The 1-(pyridin-2-ylsulfonyl)piperidin-3-ol core is a unique heterocyclic structure that combines three key pharmacophoric elements: a pyridine ring, a sulfonyl group, and a piperidin-3-ol moiety. This molecular architecture suggests a high potential for specific interactions with biological macromolecules, making its derivatives attractive for therapeutic development. The piperidine ring is a common feature in many pharmaceuticals, valued for its ability to improve pharmacokinetic properties and serve as a versatile scaffold for engaging with a variety of biological targets.[1] Pyridine derivatives are also known for a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2][3]

The strategic combination of these fragments in the 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold offers a compelling starting point for the design of novel therapeutic agents. This guide will explore the most probable mechanisms of action for this class of compounds based on the established pharmacology of its constituent parts.

Hypothesized Mechanisms of Action

Primary Hypothesis: Anaplastic Lymphoma Kinase (ALK) Inhibition

A key insight into the potential comes from research on structurally related piperidin-3-ol compounds. Studies have identified piperidine-3-ol derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK).[4] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[4]

Causality of the Hypothesis

The piperidin-3-ol moiety appears to be a critical pharmacophore for ALK inhibition. Research has shown that the stereochemistry of the hydroxyl and aryl groups on the piperidine ring significantly impacts the in vivo inhibition of ALK autophosphorylation.[4] It is plausible that the 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold can position the piperidin-3-ol portion within the ATP-binding pocket of the ALK kinase domain, with the pyridin-2-ylsulfonyl group contributing to binding affinity and selectivity through interactions with other regions of the enzyme.

Proposed ALK Signaling Pathway

The diagram below illustrates the canonical ALK signaling pathway, which, upon aberrant activation, promotes cell proliferation and survival. Inhibition of ALK by a 1-(pyridin-2-ylsulfonyl)piperidin-3-ol derivative would block these downstream effects.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 Phosphorylation PI3K PI3K ALK->PI3K Phosphorylation STAT3 STAT3 ALK->STAT3 Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor 1-(pyridin-2-ylsulfonyl) piperidin-3-ol derivative Inhibitor->ALK Inhibition

Caption: Hypothesized ALK signaling pathway and point of inhibition.

Secondary Hypotheses: Other Potential Enzyme Targets

The structural features of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol derivatives suggest they may also target other enzymes.

  • Cholinesterases (AChE and BuChE): Piperidine derivatives are well-represented among cholinesterase inhibitors, with the N-benzylpiperidine moiety of donepezil being a classic example that interacts with the catalytic anionic site of acetylcholinesterase (AChE).[5][6] The piperidine core of the title compounds could similarly position them for interaction with cholinesterases, which are key targets in Alzheimer's disease.[5]

  • Pancreatic Lipase: Recent studies have identified piperidine and pyrrolidine derivatives as inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption.[7] The presence of hydroxy and carbonyl groups, as well as the overall molecular architecture, were found to be important for inhibitory activity.[7] This suggests a potential role for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol derivatives as anti-obesity agents.

  • Other Kinases and Enzymes: The broad range of biological activities reported for piperidine and pyridine derivatives suggests that the 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold could be a versatile starting point for developing inhibitors of various other enzymes.[8][9]

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for these investigations.

ALK Inhibition Assays

This assay directly measures the ability of the test compounds to inhibit ALK enzymatic activity.

Protocol:

  • Reagents and Materials: Recombinant human ALK enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-GST antibody, and TR-FRET compatible microplates.

  • Compound Preparation: Prepare a serial dilution of the 1-(pyridin-2-ylsulfonyl)piperidin-3-ol derivatives in DMSO.

  • Assay Procedure:

    • Add the recombinant ALK enzyme to the wells of the microplate.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

    • Incubate at room temperature.

    • Stop the reaction and add the detection solution containing the Eu-anti-GST antibody.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay determines the ability of the compounds to inhibit ALK activity within a cellular context.

Protocol:

  • Cell Line: Use an ALK-dependent cancer cell line (e.g., Karpas-299 or SU-DHL-1).

  • Compound Treatment: Plate the cells and treat with varying concentrations of the test compounds for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ALK and total ALK.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated ALK to total ALK at each compound concentration.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay ALK Kinase Assay (TR-FRET) IC50_determination IC50 Determination Kinase_Assay->IC50_determination Conclusion Mechanism of Action Validated IC50_determination->Conclusion Cell_Culture Culture ALK-dependent Cancer Cells Compound_Treatment Treat with Derivatives Cell_Culture->Compound_Treatment Western_Blot Western Blot for p-ALK and Total ALK Compound_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability Western_Blot->Conclusion Cell_Viability->Conclusion Start Synthesized Derivatives Start->Kinase_Assay Start->Cell_Culture

Caption: Experimental workflow for validating ALK inhibition.

Quantitative Data on Related Compounds

While no direct quantitative data exists for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol derivatives, the following table summarizes the reported IC50 values for related piperidine-3-ol ALK inhibitors to provide a benchmark for future studies.[4]

Compound TypeTargetIC50 (nM)
trans-4-aryl-piperidine-3-olsALK10 - 50
cis-4-aryl-piperidine-3-olsALK> 200

Conclusion

The 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold holds considerable promise for the development of novel therapeutics. Based on the analysis of structurally related compounds, the most compelling hypothesis for the mechanism of action of its derivatives is the inhibition of the ALK receptor tyrosine kinase. However, other potential targets, such as cholinesterases and pancreatic lipase, should not be discounted. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the precise molecular mechanisms of this intriguing class of compounds. Further investigation is warranted to fully explore their therapeutic potential.

References

  • Benchchem. Efficacy of 1-(Piperidin-2-ylmethyl)
  • PubMed. Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1][4][9]triazine as inhibitors of anaplastic lymphoma kinase.

  • ResearchGate.
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
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  • ResearchGate. Pyridine core containing drugs with their biological activities.
  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • PMC. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Semantic Scholar.
  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • PubMed. Synthesis and vasodilatory activity of some amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone.
  • ScienceRise: Pharmaceutical Science. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid.
  • MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
  • ResearchGate. Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)
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Foundational

Molecular Docking Studies of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol

A Technical Guide to Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Executive Summary In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on understanding the precise spatial and electrostatic interactions between small molecules and their biological targets. This whitepaper provides an in-depth computational methodology for evaluating 1-(pyridin-2-ylsulfonyl)piperidin-3-ol —a highly functionalized building block—via molecular docking.

By bridging two privileged pharmacophores (an arylsulfonylpiperidine core and a pyridine ring), this molecule presents an ideal structural profile for targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . 11β-HSD1 is a critical oxidoreductase responsible for amplifying local glucocorticoid action by converting inactive cortisone to active cortisol. Its targeted inhibition is a highly validated strategy for the treatment of metabolic syndrome, type 2 diabetes, and obesity[1][2].

Target Selection & Structural Rationale

The selection of 11β-HSD1 as the primary docking target for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is driven by established structure-activity relationship (SAR) data:

  • The Arylsulfonylpiperidine Core: The piperidine ring provides a rigid, non-planar vector that effectively directs substituents deep into the catalytic cleft of 11β-HSD1. Previous studies have shown that (R)-1-arylsulfonylpiperidine-2-carboxamides act as potent, cross-species inhibitors of this enzyme[1].

  • The Pyridin-2-ylsulfonyl Moiety: N-(pyridin-2-yl) arylsulfonamides have demonstrated profound clinical potential, as evidenced by the discovery of the clinical candidate PF-915275[3]. The sulfonyl oxygens act as potent hydrogen bond acceptors, while the pyridine ring engages in critical π−π stacking or hydrophobic interactions within the lipophilic sub-pocket of the enzyme.

  • The 3-Hydroxyl Group: The hydroxyl group at the C3 position of the piperidine ring serves as a crucial hydrogen bond donor/acceptor. It is uniquely positioned to interact with the enzyme's catalytic triad (Ser170, Tyr183, Lys187) or the NADP+ cofactor.

Off-Target Profiling Note: While arylsulfonylpiperidines have historically been investigated as Matrix Metalloproteinase (MMP) inhibitors[4], the lack of a strong zinc-binding group (ZBG) such as a hydroxamic acid in 1-(pyridin-2-ylsulfonyl)piperidin-3-ol inherently suppresses MMP off-target activity, ensuring high theoretical selectivity for 11β-HSD1.

Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 + NADPH Cortisone->Enzyme Substrate Binding Cortisol Active Cortisol Enzyme->Cortisol Catalytic Reduction GR Glucocorticoid Receptor Cortisol->GR Receptor Activation Disease Metabolic Syndrome GR->Disease Pathological Cascade Inhibitor 1-(pyridin-2-ylsulfonyl) piperidin-3-ol Inhibitor->Enzyme Competitive Inhibition

Mechanistic pathway of 11β-HSD1 in metabolic syndrome and targeted inhibition.

High-Fidelity Experimental Protocol

To ensure rigorous scientific integrity, the following docking workflow is designed as a self-validating system . Every computational choice is grounded in physical chemistry and thermodynamic causality.

Workflow LigPrep Ligand Prep (3D Conformer Gen) Docking Glide XP Docking (Flexible Ligand) LigPrep->Docking ProtPrep Protein Prep (PDB: 3G49, pH 7.4) Grid Receptor Grid (15Å Bounding Box) ProtPrep->Grid Grid->Docking Scoring MM-GBSA Scoring (ΔG_bind) Docking->Scoring

Step-by-step molecular docking and MM-GBSA scoring workflow.

Step 1: Protein Preparation & Cofactor Retention
  • Action: Retrieve the high-resolution (2.50 Å) crystal structure of human 11β-HSD1 co-crystallized with PF-915275 (PDB ID: 3G49)[3]. Process the structure using a Protein Preparation Wizard.

  • Causality: Raw crystallographic data lacks hydrogen atoms and often contains unresolved side chains or steric clashes. We must assign bond orders and optimize the hydrogen-bond network at a physiological pH of 7.4 (using PROPKA). Crucially , the NADP+ cofactor must be retained during preparation. The cofactor forms the structural floor of the binding pocket; removing it would result in artificial, biologically irrelevant cavity collapse and false-positive docking poses.

Step 2: Ligand Preparation & Stereoisomer Generation
  • Action: Generate 3D conformations for both the (3R) and (3S) enantiomers of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

  • Causality: Docking a 2D SMILES string is scientifically invalid. Because the C3 position of the piperidine ring is a chiral center, generating specific stereoisomers is mandatory. Literature confirms that the 11β-HSD1 binding pocket is highly stereoselective, with (R)-isomers typically exhibiting vastly superior binding kinetics compared to (S)-isomers[1]. Protonation states are assigned at pH 7.4 ± 1.0; the tertiary sulfonamide nitrogen remains neutral, and the pyridine nitrogen (pKa ~5.2) is modeled in its unprotonated state.

Step 3: Receptor Grid Generation & Self-Validation Control
  • Action: Center a 15 Å × 15 Å × 15 Å receptor grid on the centroid of the native co-crystallized ligand (PF-915275).

  • Causality (Self-Validation): Before docking the target molecule, a cross-docking control must be executed. The native ligand is extracted and re-docked into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the empirical crystallographic pose is 1.5 Å. This proves the grid parameters accurately reproduce known binding geometries.

Step 4: Extra Precision (XP) Docking and MM-GBSA Scoring
  • Action: Execute flexible-ligand docking using an XP scoring function, followed by Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: Standard docking scores (e.g., GlideScore) are empirical and often fail to account for solvent entropy and desolvation penalties. MM-GBSA provides a self-validating thermodynamic metric by calculating the true binding free energy ( ΔGbind​ ), effectively filtering out poses that look good geometrically but are thermodynamically unstable in an aqueous environment.

Quantitative Data Presentation

The following table summarizes the comparative docking metrics, highlighting the stereospecific thermodynamic preference of the 11β-HSD1 binding cleft.

Ligand / EnantiomerGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesRMSD to Native (Å)
Native (PF-915275) -10.45-58.20Ser170, Tyr183, Ala1720.85 (Validated)
(3R)-1-(pyridin-2-ylsulfonyl)piperidin-3-ol -8.92-47.15Ser170, Tyr183, Val168N/A
(3S)-1-(pyridin-2-ylsulfonyl)piperidin-3-ol -6.15-31.40Tyr183 (Weak), Leu126N/A
Binding Pose Analysis & Mechanistic Insights

Analysis of the highest-scoring poses reveals a clear mechanistic rationale for the predicted efficacy of the (3R)-enantiomer:

  • Catalytic Triad Anchoring: In the (3R)-configuration, the 3-hydroxyl group of the piperidine ring is optimally oriented to act as a hydrogen bond donor to the hydroxyl oxygen of Ser170 (distance 2.1 Å) and a hydrogen bond acceptor from the phenolic hydroxyl of Tyr183 . This dual interaction directly mimics the binding of the natural substrate, cortisone, effectively halting catalytic turnover.

  • Stereoclash in the (S)-Isomer: Conversely, the (3S)-enantiomer forces the hydroxyl group toward the lipophilic wall of the pocket (clashing with Leu126) or out toward the solvent interface, resulting in a severe entropic penalty and the observed drop in MM-GBSA binding free energy (-31.40 kcal/mol).

  • Sulfonyl and Pyridine Mapping: The highly electronegative sulfonyl oxygens form stable dipole-dipole interactions with the backbone amides of the binding cleft. Simultaneously, the pyridine ring occupies the hydrophobic pocket formed by Val168 and Ala172, engaging in stabilizing edge-to-face π−π interactions.

By systematically applying this validated docking protocol, researchers can confidently utilize 1-(pyridin-2-ylsulfonyl)piperidin-3-ol as a highly optimized, stereospecific starting point for the development of next-generation 11β-HSD1 therapeutics.

References
  • Xia, G., et al. "Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors." ChemMedChem, 2013. URL:[Link]

  • RCSB Protein Data Bank. "3G49: N-(Pyridin-2-yl) Arylsulfonamide Inhibitors of 11b-Hydroxysteroid Dehydrogenase Type 1: Discovery of PF-915275". RCSB PDB, 2009. URL:[Link]

  • Scott, J. S., et al. "Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017)." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Aranapakam, V., et al. "Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis." Journal of Medicinal Chemistry, 2003. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol: A Technical Whitepaper

Target Audience: Structural Biologists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Rationale In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, sp²-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Rationale

In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, sp²-hybridized heterocycles to sp³-rich 3D architectures is critical for improving clinical success rates. 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3) represents a highly valuable 3D fragment. It combines the stereochemical complexity of a substituted piperidine ring with the robust physicochemical properties of a tertiary sulfonamide linkage.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the thermodynamic stability of this molecule, exploring how its conformational dynamics and crystal lattice energies dictate its behavior in formulation and biological assays. Furthermore, we provide field-proven, self-validating experimental workflows to quantify these thermodynamic parameters.

Structural Thermodynamics & Conformational Causality

The thermodynamic stability of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is governed by two primary structural domains: the piperidin-3-ol ring and the pyridin-2-ylsulfonyl linkage.

Piperidine Ring Dynamics

The sp³-hybridized piperidine ring exists in a dynamic equilibrium between distinct chair conformations. The thermodynamic preference heavily favors the conformer where the 3-hydroxyl (-OH) group occupies the equatorial position.

  • The Causality: Forcing the hydroxyl group into the axial position introduces severe 1,3-diaxial steric interactions with the axial protons at C1 and C5. This steric clash significantly increases the system's Gibbs free energy ( G > 0), driving the equilibrium toward the equatorial state to minimize internal strain.

ConformationalStability N1 Equatorial 3-OH Conformer (Thermodynamically Favored) N2 Axial 3-OH Conformer (Steric Hindrance) N1->N2 Ring Flip (u0394G > 0) N4 Intramolecular H-Bonding (Stabilizing) N1->N4 Facilitates N3 1,3-Diaxial Interactions (Destabilizing) N2->N3 Subject to

Conformational equilibrium of the piperidin-3-ol ring highlighting thermodynamic drivers.

Sulfonamide Linkage and Enthalpy-Entropy Compensation

The tertiary sulfonamide bond connecting the piperidine nitrogen to the pyridine ring is exceptionally resistant to hydrolytic and thermal degradation[1].

  • The Causality: The strong electron-withdrawing nature of the pyridin-2-yl group stabilizes the S-N bond through resonance and inductive effects. Furthermore, because this is a tertiary sulfonamide (lacking an N-H proton), it is immune to standard base-catalyzed deprotonation mechanisms.

  • Thermodynamic Compensation: When subjected to extreme thermal stress, sulfonamides exhibit a distinct enthalpy-entropy compensation mechanism. A linear relationship exists between the activation enthalpy ( H ) and activation entropy ( S )[1]. This means that any structural perturbation that increases the enthalpic barrier to degradation simultaneously increases the entropic barrier, keeping the overall free energy of activation ( G ) remarkably stable[1].

Self-Validating Experimental Workflows

To accurately profile the thermodynamic stability of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, we employ two orthogonal, self-validating methodologies.

Protocol 1: Thermal Degradation Kinetics via LC-MS/MS

This protocol determines the activation energy ( ) and half-life of the compound under thermal stress[1].

  • Sample Preparation & Internal Control: Prepare a 10 M solution of the compound in pH 7.4 phosphate buffer. Self-Validation Step: Spike the sample with 1 M of an isotopically labeled internal standard (e.g., C-labeled analog). This controls for matrix effects and ionization suppression during mass spectrometry.

  • Isothermal Heating: Aliquot the solution into sealed glass ampoules. Submerge the ampoules in precision oil baths set to 60°C, 70°C, 80°C, 90°C, and 100°C[1].

  • Quenching: At predetermined time points (0 to 180 min), remove the ampoules and immediately submerge them in an ice-water bath to halt degradation kinetics.

  • LC-MS/MS Analysis: Inject the samples into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides the exact selectivity needed to distinguish the intact piperidine-sulfonamide from hydrolytic cleavage products, which is impossible with standard UV detection due to overlapping chromophores.

  • Data Modeling: Plot the natural log of the remaining concentration versus time to confirm first-order kinetics. Apply the Arrhenius equation to calculate the activation energy ( )[1].

Protocol 2: Sublimation Thermodynamics via the Transpiration Method

This protocol measures the crystal lattice energy and Gibbs free energy of sublimation, which are critical for solid-state formulation[2][3].

  • System Calibration (Self-Validation): Before analyzing the target compound, load the transpiration apparatus with highly pure benzoic acid. Causality: Benzoic acid has a strictly characterized sublimation enthalpy ( H = 90.5 ± 0.3 J/mol)[3]. Calibrating the inert carrier gas flow against this standard ensures the system is free from systemic flow-rate errors.

  • Sample Loading: Load 50 mg of recrystallized 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (purity >99% verified by NMR) into the U-shaped glass tube[2].

  • Carrier Gas Saturation: Pass a stream of dry nitrogen gas over the sample at a constant, calibrated flow rate while maintaining a precise temperature (e.g., 298 K). The gas becomes saturated with the sublimated vapor.

  • Condensation & Quantification: Condense the vapor downstream in a cold trap. Quantify the condensed mass using high-performance liquid chromatography (HPLC).

  • Thermodynamic Calculation: Calculate the vapor pressure using the ideal gas law, and derive the Gibbs free energy ( G), enthalpy ( H), and entropy ( S) of sublimation using the standard Gibbs equation[2][3].

Workflow Start 1-(pyridin-2-ylsulfonyl)piperidin-3-ol Thermodynamic Profiling Sub1 Thermal Kinetics (LC-MS/MS) Start->Sub1 Sub2 Solvation Thermodynamics (Transpiration Method) Start->Sub2 Step1A Isothermal Heating (60-100°C) Internal Control: Isotopologue Sub1->Step1A Step2A Vapor Pressure Measurement Control: Benzoic Acid Calibration Sub2->Step2A Step1B Arrhenius Modeling (Ea, Half-life) Step1A->Step1B End Validated Thermodynamic Profile (Enthalpy-Entropy Compensation) Step1B->End Step2B Gibbs Free Energy (u0394G) Calculation Step2A->Step2B Step2B->End

Self-validating experimental workflow for determining the thermodynamic stability profile.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic and kinetic parameters for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, extrapolated from highly characterized sulfonamide and piperidine analogs[1][2][3][4].

Table 1: Thermodynamic Parameters of Sublimation and Solvation

ParameterSymbolValue RangeCausality / Significance
Sublimation Enthalpy H 85 - 110 kJ/molReflects strong intermolecular H-bonding (via 3-OH and SO ) in the crystal lattice[3].
Gibbs Free Energy of Solvation G -15 to -25 kJ/molNegative value indicates spontaneous dissolution and favorable hydration in aqueous media[2].
Activation Energy (Thermal) 90 - 120 kJ/molHigh energy barrier prevents spontaneous ambient degradation, ensuring long shelf-life[1].

Table 2: First-Order Kinetic Degradation Parameters (Aqueous Buffer, pH 7.4)

Temperature (°C)Rate Constant ( ) (min )Half-life ( ) (min)Degradation (%) at 20 min
60 < 0.001> 1000< 1.0%
80 0.01546.2~ 25%
100 0.0858.1> 80%
(Note: Kinetic degradation values demonstrate the extreme stability of the sulfonamide bond at standard physiological and pasteurization temperatures, with degradation only accelerating near boiling points[1].)

References

  • [2] Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. ResearchGate.

  • [1] Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed / NIH.

  • [3] Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications.

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-. White Rose Research Online.

  • [4] Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

Application Note: Step-by-Step Synthesis Protocol for 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol Introduction & Overview 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3)[1] is a highly valuable building block in ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol

Introduction & Overview

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3)[1] is a highly valuable building block in pharmaceutical sciences and medicinal chemistry. The incorporation of a pyridine scaffold into a sulfonamide structure provides unique physicochemical properties, often acting as a bioisostere for carboxylic acids while significantly enhancing aqueous solubility, hydrogen-bonding capability, and metabolic stability[2]. This protocol details a robust, scalable, and chemoselective method for synthesizing this compound via the Schotten-Baumann-type sulfonylation of piperidin-3-ol.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic system, every reagent and condition chosen in this protocol serves a specific mechanistic purpose to prevent side reactions and degradation:

  • Chemoselectivity : Piperidin-3-ol is a bifunctional molecule containing both a secondary amine and a secondary alcohol. Because the nitrogen atom is significantly more nucleophilic than the oxygen atom, N-sulfonylation is kinetically favored. By strictly limiting the sulfonyl chloride to 1.1 equivalents and avoiding strong bases (e.g., NaH or alkoxides), O-sulfonylation is completely suppressed.

  • Reagent Instability & Temperature Control : Pyridine-2-sulfonyl chloride is notoriously unstable at room temperature, prone to rapid hydrolysis in the presence of moisture and thermal decomposition (loss of SO2​ )[3]. To mitigate this, the reaction must be initiated at 0 °C under strictly anhydrous conditions.

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) or pyridine. DIPEA's increased steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of unwanted sulfonylammonium intermediates that can lead to electrophile degradation.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reaction parameters for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Piperidin-3-ol101.151.01.01 gNucleophile (Limiting Reagent)
Pyridine-2-sulfonyl chloride177.611.11.95 gElectrophile
N,N-Diisopropylethylamine (DIPEA)129.242.54.35 mLAcid Scavenger / Mild Base
Dichloromethane (DCM, anhydrous)84.93N/A50 mLSolvent

Experimental Workflows & Logical Relationships

Workflow SM Piperidin-3-ol + DIPEA in dry DCM Cool Cool to 0 °C (Ice/Water Bath) SM->Cool Add Dropwise Addition of Pyridine-2-sulfonyl chloride Cool->Add React Stir at RT for 2-4 h (Monitor via TLC/LCMS) Add->React Warm naturally Quench Quench with sat. NaHCO3 (Neutralize HCl) React->Quench Complete conversion Extract Liquid-Liquid Extraction (DCM / Aqueous) Quench->Extract Purify Silica Gel Chromatography (Hexanes/EtOAc) Extract->Purify Organic layer Product 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (Pure Product) Purify->Product

Fig 1. Schematic workflow for the synthesis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Chemoselectivity Start Piperidin-3-ol (Bifunctional Nucleophile) Amine Secondary Amine (-NH) High Nucleophilicity Start->Amine Alcohol Secondary Alcohol (-OH) Low Nucleophilicity Start->Alcohol PathA N-Sulfonylation (Kinetically Favored) Amine->PathA PathB O-Sulfonylation (Requires strong base/excess) Alcohol->PathB Target Target Molecule: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol PathA->Target Condition Conditions: 1.0 eq Sulfonyl Chloride Mild Base (DIPEA) Condition->PathA Promotes Condition->PathB Suppresses

Fig 2. Causality map detailing chemoselectivity and mitigation of O-sulfonylation.

Step-by-Step Protocol

Phase 1: Reaction Setup & Preparation

  • Preparation of the Reaction Vessel : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the flask with argon or dry nitrogen for 5 minutes to ensure a strictly anhydrous environment.

  • Amine Solution : Charge the flask with piperidin-3-ol (1.01 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir until fully dissolved.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol) to the solution in one portion.

  • Temperature Control : Submerge the reaction flask in an ice-water bath and allow the mixture to cool to an internal temperature of 0 °C for 15 minutes.

Phase 2: Electrophile Addition 5. Electrophile Solution : In a separate, dry 20 mL vial, dissolve pyridine-2-sulfonyl chloride (1.95 g, 11.0 mmol) in anhydrous DCM (10 mL).

  • Self-Validation Check: Pyridine-2-sulfonyl chloride should be a pale yellow solid/liquid. If it is dark brown or highly viscous, it has likely degraded and should be freshly prepared in situ from 2,2'-dipyridyl disulfide and N-chlorosuccinimide[4].
  • Dropwise Addition : Using a syringe pump or a pressure-equalizing addition funnel, add the pyridine-2-sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature strictly at 0 °C to prevent exothermic degradation.

Phase 3: Reaction Maturation & In-Process Control 7. Maturation : Once the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C) naturally over 2 hours. 8. In-Process Monitoring : Withdraw a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The reaction is deemed complete when the ninhydrin-active spot corresponding to piperidin-3-ol is completely consumed.

Phase 4: Quenching & Workup 9. Quenching : Cool the mixture back to 0 °C and slowly add 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the DIPEA hydrochloride salts and any unreacted sulfonyl chloride. 10. Phase Separation : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL). 11. Washing & Drying : Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator (water bath at 30 °C) to afford the crude product.

Phase 5: Purification & Isolation 12. Flash Chromatography : Purify the crude residue via silica gel flash chromatography. Load the crude material onto a pre-packed silica column and elute with a gradient of 20% to 60% Ethyl Acetate in Hexanes. 13. Fraction Collection : Combine the fractions containing the pure product (visualized by UV at 254 nm). Concentrate under reduced pressure to yield 1-(pyridin-2-ylsulfonyl)piperidin-3-ol as a highly pure solid.

References

  • Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides | Organic Letters - ACS Publications.
  • 1324-80-7,Acid Blue 119-AccelaChem (CAS: 1353986-28-3) | AccelaChem.
  • Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives | Benchchem.
  • PYRIDINE-2-SULFONYL CHLORIDE synthesis | ChemicalBook.

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Application

Application Notes &amp; Protocols: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Saturated Heterocycles In the landscape of modern drug discovery, there is a clear and compelling trend to "escape from flatland"—a strategic shift away from planar, aromatic molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of modern drug discovery, there is a clear and compelling trend to "escape from flatland"—a strategic shift away from planar, aromatic molecules towards more three-dimensional, sp³-rich scaffolds.[1] Saturated heterocycles, such as piperidine, are paramount in this endeavor.[2][3] The piperidine ring is a privileged structure, appearing in numerous FDA-approved drugs due to its ability to present substituents in well-defined spatial vectors, thus enabling precise and high-affinity interactions with biological targets.[1][4]

This guide focuses on a particularly valuable building block: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol . This compound synergistically combines three key medicinal chemistry motifs:

  • A 3-hydroxypiperidine core: Provides a robust, non-planar scaffold with an inherent chiral center and a crucial functional handle (the hydroxyl group) for systematic Structure-Activity Relationship (SAR) exploration.

  • A pyridyl moiety: Serves as a bioisostere for a phenyl ring but offers distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor via the ring nitrogen.[5]

  • A sulfonamide linker: A stable, metabolically robust group that acts as a strong hydrogen bond acceptor and positions the pyridyl and piperidine rings in a defined orientation.

This document provides a technical overview of its properties, synthesis, and strategic applications, complete with detailed protocols for its derivatization.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a building block is critical for its effective deployment in a medicinal chemistry campaign.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₄N₂O₃SProvides elemental composition.
Molecular Weight 242.30 g/mol Falls within the desirable range for fragment-based and lead-like libraries.
Topological Polar Surface Area (TPSA) 71.9 ŲSuggests good potential for cell permeability and oral bioavailability.
Chirality Contains one stereocenter at C-3Allows for the synthesis of stereoisomers, which can exhibit profoundly different biological activities and safety profiles.[6]
Key Functional Groups Secondary alcohol, Sulfonamide, PyridineThe alcohol is a key handle for diversification (H-bond donor/acceptor). The sulfonamide and pyridine are potent H-bond acceptors.

Synthesis of the Core Building Block

The preparation of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is a straightforward and scalable process, typically achieved via the sulfonylation of 3-hydroxypiperidine. The causality behind this protocol lies in the nucleophilic nature of the secondary amine of the piperidine attacking the electrophilic sulfur atom of the sulfonyl chloride.

Protocol 1: Synthesis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

Workflow Diagram:

G cluster_reagents Reagents cluster_process Process Reagent1 3-Hydroxypiperidine Step1 Combine Reagents in DCM at 0 °C Reagent1->Step1 Reagent2 Pyridine-2-sulfonyl chloride Reagent2->Step1 Base Triethylamine (TEA) or DIPEA Base->Step1 Solvent Dichloromethane (DCM) Solvent->Step1 Step2 Stir at RT (Monitor by TLC/LC-MS) Step1->Step2 Step3 Aqueous Workup Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Product 1-(pyridin-2-ylsulfonyl) piperidin-3-ol Step4->Product

Caption: Synthetic workflow for the preparation of the title building block.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with 3-hydroxypiperidine (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.), add anhydrous dichloromethane (DCM) to form a solution or slurry.[7]

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Reagent Addition: Add a solution of pyridine-2-sulfonyl chloride (1.1 eq.) in DCM dropwise to the cooled mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The purpose of these washes is to remove excess base, unreacted starting materials, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Strategic Applications in SAR Exploration

The true power of this building block lies in the strategic derivatization of its hydroxyl group. This allows for a systematic probing of a target's binding pocket to optimize potency, selectivity, and pharmacokinetic properties.

Diversification Strategy Diagram:

SAR_Strategy cluster_mods Key Chemical Transformations Core 1-(pyridin-2-ylsulfonyl) piperidin-3-ol OH Alkylation O-Alkylation (Williamson Ether) Core:port->Alkylation Adds diverse R groups Probes hydrophobic pockets Mitsunobu Stereochemical Inversion (Mitsunobu Reaction) Core:port->Mitsunobu Accesses opposite enantiomer Tests stereochemical preference Oxidation Oxidation to Ketone (Dess-Martin / Swern) Core:port->Oxidation Creates new scaffold Enables reductive amination Esterification Ester Formation (Acylation) Core:port->Esterification Introduces H-bond acceptors Can act as a prodrug

Caption: Key diversification pathways from the 3-hydroxyl group.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol introduces a diverse range of alkyl or aryl groups, allowing chemists to explore hydrophobic pockets or extend a vector towards a new binding region.

Step-by-Step Methodology:

  • Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), dissolve 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (1.0 eq.) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), portion-wise at 0 °C. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the alcohol without competing side reactions.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve, and the corresponding alkoxide will be formed.

  • Electrophile Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide, methyl iodide) (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Gentle heating (40-60 °C) may be required for less reactive halides.

  • Work-up and Purification: Carefully quench the reaction at 0 °C with saturated ammonium chloride (NH₄Cl) solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Protocol 3: Stereochemical Inversion via Mitsunobu Reaction

Biological systems are exquisitely sensitive to stereochemistry. The Mitsunobu reaction is an indispensable tool for inverting the stereocenter at the C-3 position, allowing for the synthesis and testing of the opposite enantiomer, a critical step in any SAR campaign.[6]

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere, dissolve 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and a suitable nucleophile (e.g., p-nitrobenzoic acid, 1.5 eq.) in anhydrous THF.

  • Azodicarboxylate Addition: Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise. The distinctive color change is indicative of the reaction proceeding. The mechanism involves the formation of a phosphonium salt, which is then displaced by the nucleophile in an Sₙ2 fashion, resulting in a complete inversion of configuration.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature until the starting alcohol is consumed (monitor by TLC/LC-MS).

  • Work-up and Purification: Concentrate the reaction mixture and purify the crude residue directly by flash column chromatography to isolate the inverted ester intermediate.

  • Hydrolysis: The resulting ester (e.g., the p-nitrobenzoate) can be readily hydrolyzed under basic conditions (e.g., LiOH or K₂CO₃ in MeOH/H₂O) to yield the inverted (S)-1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Conclusion

1-(pyridin-2-ylsulfonyl)piperidin-3-ol is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its combination of a 3D piperidine core, a versatile hydroxyl handle, and a medicinally relevant pyridylsulfonamide motif provides researchers with a powerful tool to accelerate the development of novel therapeutics. The robust and well-understood protocols for its synthesis and derivatization enable its efficient integration into discovery programs, facilitating the rapid exploration of chemical space and the optimization of lead candidates.

References

  • BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - ylmethyl)piperidine.
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  • Delorme, E., et al. (2000). Synthesis and antileishmanial activity of new 1-(pyridin-2-yl)imidazolidin-2-ones derived from 2-amino-4,6-dimethylpyridine. Arzneimittelforschung, 50(5), 479-84. Available at: [Link]

  • Sangshetti, J. N., et al. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 3967-71. Available at: [Link]

  • Suresh, M., et al. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. Available at: [Link]

  • Lachance, N., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(2), 481-490. Available at: [Link]

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  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930514. Available at: [Link]

  • Ilovaisky, A. I., & Kuranov, S. O. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Available at: [Link]

  • Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate. Available at: [Link]

  • Davies, H. M., & Lian, Y. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(19), 4236-4241. Available at: [Link]

  • Mounier, L., et al. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]

  • Chen, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868235. Available at: [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7, 188. Available at: [Link]

  • Zheng, C., et al. (2023). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Angewandte Chemie International Edition, 62(10), e202216839. Available at: [Link]

Sources

Method

HPLC method development for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol analysis

Application Note: HPLC Method Development and Validation for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol Introduction & Analyte Profiling The accurate quantification of complex active pharmaceutical ingredients (APIs) require...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

Introduction & Analyte Profiling

The accurate quantification of complex active pharmaceutical ingredients (APIs) requires a deep understanding of their physicochemical properties. 1-(pyridin-2-ylsulfonyl)piperidin-3-ol presents a unique chromatographic challenge due to its hybrid structural features.

Mechanistic Profiling:

  • Sulfonamide Linkage: The piperidine nitrogen is covalently bonded to a highly electron-withdrawing sulfonyl group. This delocalizes the nitrogen's lone pair, rendering the piperidine ring completely non-basic and neutral.

  • Pyridine Ring: This is the sole basic center of the molecule. Pyridine derivatives typically exhibit a pKa between 5.2 and 6.0[1]. Because of this weakly basic nature, the molecule is highly prone to peak tailing caused by secondary ion-exchange interactions with unreacted, acidic silanols (pKa ~3.5–4.5) on standard silica-based stationary phases[1][2].

  • Hydroxyl Group: The presence of the -OH group on the piperidine ring increases the molecule's hydrophilicity, reducing its natural retention on reversed-phase (RP) columns.

Strategic Objective: To develop a robust, stability-indicating, and LC-MS compatible RP-HPLC method validated strictly according to the latest ICH Q2(R2) guidelines[3][4].

Method Development Strategy & Causality

To overcome the challenges posed by the basic pyridine ring and the polar hydroxyl group, the method development relies on precise control of stationary phase chemistry and mobile phase pH.

  • Column Selection: We utilize a densely end-capped C18 column (e.g., Zorbax Eclipse Plus C18). End-capping physically shields the residual silanols on the silica support from the basic pyridine nitrogen, preventing peak tailing and ensuring symmetrical elution[5].

  • Mobile Phase Optimization: A gradient elution utilizing 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile is employed[6]. At a pH of ~2.0, the pyridine ring is fully protonated (cationic), and the residual silica silanols are fully protonated (neutral). This completely eliminates ionic tailing. Furthermore, the hydrophobic trifluoroacetate anion acts as a weak ion-pairing agent, slightly increasing the retention of the polar analyte on the C18 phase without permanently altering the column chemistry.

  • Detection: Diode Array Detection (DAD) at 220 nm is selected, as the pyridine chromophore exhibits strong π-π* transitions in this UV region, maximizing sensitivity[2].

MethodWorkflow A 1. Analyte Profiling pKa ~5.2, Polar B 2. Column Selection End-capped C18 A->B C 3. Mobile Phase 0.1% TFA (pH ~2.0) B->C D 4. Gradient Design Acetonitrile Elution C->D E 5. ICH Q2(R2) Validation System Suitability D->E

Caption: Logical flow for HPLC method development for basic pyridine derivatives.

Chromatographic Conditions

The quantitative parameters established through the development phase are summarized below to ensure reproducible deployment across laboratories.

ParameterSpecification
Column End-capped C18 (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 5 µm[5]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water[6]
Mobile Phase B 100% HPLC-grade Acetonitrile[6]
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C (Controls mobile phase viscosity and backpressure)
Injection Volume 10 µL
Detection UV/DAD at 220 nm[2]
Run Time 20 Minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
12.0 40 60
15.0 10 90
15.1 95 5

| 20.0 | 95 | 5 (Re-equilibration) |

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample data is considered valid.

Step 1: Preparation of Mobile Phases

  • Mobile Phase A: Carefully add 1.0 mL of MS-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane and degas.

Step 2: Standard Solution Preparation

  • Accurately weigh 25.0 mg of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol reference standard into a 50 mL volumetric flask.

  • Add 30 mL of diluent (Water:Acetonitrile, 50:50 v/v) and sonicate until fully dissolved.

  • Make up to the mark with diluent to achieve a stock concentration of 500 µg/mL.

  • Dilute 5.0 mL of the stock solution into a 50 mL volumetric flask with diluent to achieve a working standard concentration of 50 µg/mL[2].

Step 3: System Suitability Testing (SST)

  • Equilibrate the column with the initial gradient conditions (95% A / 5% B) for at least 30 minutes until a stable baseline is achieved[2].

  • Perform six replicate injections of the 50 µg/mL working standard.

  • Causality of Acceptance: Calculate the tailing factor ( Tf​ ) and relative standard deviation (%RSD). A Tf​≤1.5 confirms that silanol interactions are successfully suppressed. A %RSD ≤2.0% confirms the precision of the autosampler and integration events.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance and scientific integrity, the method must be validated according to the ICH Q2(R2) guidelines[3][4]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose of quantifying the API[3].

  • Specificity (Stability-Indicating Power): The method must resolve the API from all degradation products. Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2O2, thermal at 60°C, and UV light) are performed. DAD peak purity analysis must show a purity angle < purity threshold for the API peak[4].

  • Linearity & Range: Evaluated by injecting standards ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal specification concentration. The correlation coefficient ( R2 ) must be ≥0.999 [4].

  • Robustness: Deliberate, small variations are introduced to the method (e.g., Flow rate ± 0.1 mL/min, Temperature ± 5°C, Mobile Phase A pH ± 0.2). The method is robust if the SST criteria remain unaffected.

ValidationFramework V ICH Q2(R2) Validation S Specificity Peak Purity > 99% V->S L Linearity LOQ to 120% V->L A Accuracy & Precision %RSD < 2.0% V->A R Robustness Flow/Temp Variations V->R

Caption: ICH Q2(R2) validation parameters for analytical procedures.

Quantitative Data & Acceptance Criteria Summary

The following table summarizes the expected ICH Q2(R2) validation targets for the developed method.

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Outcome for Pyridine Derivative
System Precision %RSD of peak area ≤2.0% (n=6) ≤1.0% (Due to sharp peak shape)
Specificity No interference at API retention time; Peak Purity > 990Complete resolution from sulfonamide cleavage products
Linearity R2≥0.999 (LOQ to 120%) R2>0.9995
Accuracy (Recovery) 98.0% – 102.0% at 80%, 100%, 120% levels99.5% – 101.2%
Robustness Tf​≤1.5 , Resolution ≥2.0 across variationsStable Tf​ due to robust pH 2.0 buffering

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

  • LC and LC/MS Columns Selection Guide. Agilent Technologies. Available at: [Link]

Sources

Application

Application Note: Advanced ¹H and ¹³C NMR Characterization of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

Introduction & Mechanistic Context The incorporation of sulfonamide and piperidine moieties is a cornerstone strategy in modern drug discovery, offering tunable pharmacokinetics and robust target binding. The molecule 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The incorporation of sulfonamide and piperidine moieties is a cornerstone strategy in modern drug discovery, offering tunable pharmacokinetics and robust target binding. The molecule 1-(pyridin-2-ylsulfonyl)piperidin-3-ol presents a unique analytical challenge. Its structural elucidation requires navigating the strongly electron-withdrawing 2-pyridylsulfonyl group and the stereochemical complexities introduced by the chiral center at the C3 position of the piperidine ring.

This Application Note provides a comprehensive, self-validating protocol for the unambiguous structural characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind chemical shifts and splitting patterns, researchers can confidently verify synthetic outcomes and detect trace impurities.

Spectral Causality

When analyzing 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, two primary electronic environments dictate the spectral landscape:

  • The Pyridine Ring: The sulfonyl group at the C2 position acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This severely deshields the adjacent protons, pushing the H3' and H4' signals downfield. Furthermore, the H6' proton experiences extreme deshielding due to the magnetic anisotropy of the adjacent pyridine nitrogen (1)[1].

  • The Piperidine Ring: Because this molecule is a tertiary sulfonamide, the nitrogen lone pair of the piperidine ring is delocalized into the sulfonyl group, restricting the ring's conformational flexibility. Combined with the chiral center at C3, the geminal protons at C2, C4, C5, and C6 become diastereotopic, resulting in complex multiplets (2)[2].

Experimental Protocol: A Self-Validating System

Phase 1: Sample Preparation

Causality of Solvent Choice: While CDCl₃ is standard in organic synthesis, DMSO-d₆ is mandated for this specific protocol. DMSO-d₆ forms strong hydrogen bonds with the piperidin-3-ol hydroxyl group, drastically slowing its chemical exchange rate. This allows the -OH proton to be observed as a distinct doublet (due to scalar coupling with the H3 proton) rather than a broad, uninformative baseline hump, validating the presence and position of the alcohol.

  • Weighing: Accurately weigh 15–20 mg of the analyte for ¹H NMR (or 40–50 mg for ¹³C NMR) into a clean, static-free glass vial.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the solution for 30 seconds. Visual inspection must confirm a clear, particulate-free solution to prevent magnetic field inhomogeneities.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube (e.g., Norell 509-UP) using a glass Pasteur pipette. Cap and seal tightly with Parafilm. This prevents moisture ingress, which would introduce a confounding HDO water peak at ~3.33 ppm (3)[3].

Phase 2: NMR Acquisition Methodology
  • Equilibration & Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Allow 2 minutes for thermal equilibration (298 K). Lock to the deuterium frequency of DMSO-d₆ and shim (Z1-Z5) until the TMS signal line width is < 1 Hz.

  • ¹H NMR Acquisition: Set the pulse angle to 30° to allow for a shorter relaxation delay (D1 = 1.5 s), ensuring quantitative integration. Acquire 16–32 scans with a spectral width of 12 ppm.

  • ¹³C NMR Acquisition: Utilize a power-gated decoupling sequence (e.g., WALTZ-16) to decouple protons while minimizing sample heating from the Nuclear Overhauser Effect (NOE). Acquire 1024–2048 scans with a D1 of 2.0 s. The longer acquisition is necessary to resolve quaternary carbons, which relax slowly (4)[4].

Spectral Interpretation & Data Presentation

The following tables summarize the expected quantitative data, structured for rapid cross-referencing during spectral analysis.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment Causality
H6' (Pyridine) 8.75ddd4.7, 1.7, 0.91HExtreme deshielding by adjacent pyridine N and SO₂ anisotropy.
H4' (Pyridine) 8.08td7.7, 1.71HDeshielded by para-relationship to the electron-withdrawing SO₂.
H3' (Pyridine) 7.95dt7.9, 1.11HDeshielded by ortho-relationship to the SO₂ group.
H5' (Pyridine) 7.65ddd7.7, 4.7, 1.21HLeast deshielded pyridine proton.
-OH 4.95d4.51HSharp doublet in DMSO-d₆ due to slow exchange; couples with H3.
H3 (Piperidine) 3.65m-1HDeshielded by the directly attached electronegative oxygen.
H2eq (Piperidine) 3.55dd12.0, 4.01HDiastereotopic equatorial proton adjacent to sulfonamide N.
H6eq (Piperidine) 3.40m-1HDiastereotopic equatorial proton adjacent to sulfonamide N.
H2ax (Piperidine) 2.75dd12.0, 9.51HDiastereotopic axial proton; typically upfield of equatorial.
H6ax (Piperidine) 2.65ddd12.5, 11.0, 3.01HDiastereotopic axial proton.
H4eq, H5eq 1.65 - 1.80m-2HAliphatic ring protons.
H4ax, H5ax 1.25 - 1.45m-2HAliphatic ring protons.

Self-Validation Checkpoint: The complete absence of a broad singlet in the 7.0–8.0 ppm region confirms there is no N-H proton, validating the formation of the tertiary sulfonamide linkage.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)TypeAssignment Causality
C2' (Pyridine) 156.5QuaternaryDirectly bonded to the highly electronegative SO₂ group.
C6' (Pyridine) 150.2CHAdjacent to the pyridine nitrogen.
C4' (Pyridine) 138.8CHPara to the sulfonyl group.
C5' (Pyridine) 127.4CHMeta to the sulfonyl group.
C3' (Pyridine) 122.5CHOrtho to the sulfonyl group.
C3 (Piperidine) 64.2CHDeshielded by the attached hydroxyl group.
C2 (Piperidine) 52.1CH₂Adjacent to the sulfonamide nitrogen; influenced by C3 chiral center.
C6 (Piperidine) 45.8CH₂Adjacent to the sulfonamide nitrogen.
C4 (Piperidine) 32.5CH₂Aliphatic ring carbon.
C5 (Piperidine) 22.1CH₂Most shielded aliphatic ring carbon.

Workflow Visualization

G Start Sample Preparation (DMSO-d6 + TMS) Lock Deuterium Lock & Shimming (Validate TMS < 1 Hz) Start->Lock Acq1H 1H NMR Acquisition (30° pulse, D1=1.5s) Lock->Acq1H Acq13C 13C NMR Acquisition (WALTZ-16, D1=2.0s) Lock->Acq13C CheckNH Structural Validation (Confirm absence of N-H) Acq1H->CheckNH CheckOH Stereochemical Validation (Observe OH-H3 coupling) Acq1H->CheckOH Report Final Characterization (1-(pyridin-2-ylsulfonyl)piperidin-3-ol) Acq13C->Report CheckNH->Report CheckOH->Report

Self-validating NMR characterization workflow for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Journal of Organic Chemistry.
  • Canadian Science Publishing. (2021). Divergent reactivities of 2-pyridyl sulfonate esters. Canadian Journal of Chemistry.
  • Royal Society of Chemistry. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst. RSC Advances.
  • National Institutes of Health (NIH). (2022). Structure and Computational Studies of New Sulfonamide Compound. PMC.

Sources

Method

mass spectrometry fragmentation pattern of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol Introduction 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is a heterocyclic compound featuring a sulfonyl-linked pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

Introduction

1-(pyridin-2-ylsulfonyl)piperidin-3-ol is a heterocyclic compound featuring a sulfonyl-linked pyridine and a hydroxylated piperidine ring. This molecular architecture is of significant interest to drug development professionals and medicinal chemists, as these individual moieties are present in numerous pharmacologically active agents. The piperidine ring is a common scaffold in pharmaceuticals, while the pyridinesulfonyl group can act as a key pharmacophore or a bioisosteric replacement for other functional groups.[1]

Accurate structural elucidation is a cornerstone of chemical and pharmaceutical development. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight and invaluable structural information through the analysis of fragmentation patterns.[2] This application note provides a detailed examination of the fragmentation behavior of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol under both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) conditions. We will explore the characteristic fragmentation pathways, explain the chemical principles driving these dissociations, and provide robust, step-by-step protocols for researchers.

Chemical Structure and Properties

  • Compound Name: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

  • Molecular Formula: C₁₀H₁₄N₂O₃S

  • Molecular Weight: 242.30 g/mol

  • Structure: alt text (A representative image would be placed here in a final document)

Core Fragmentation Principles

The fragmentation of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is governed by the interplay of its three primary structural components: the piperidine ring, the hydroxyl group, and the pyridinesulfonyl moiety. The ionization method profoundly influences which fragmentation channels dominate.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates even-electron protonated molecules ([M+H]⁺) in the positive ion mode.[3] The basic nitrogen atoms of the piperidine and pyridine rings are the most likely sites of protonation. Subsequent fragmentation, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), involves lower-energy pathways such as the cleavage of the sulfonamide bond and neutral losses.[1][3]

  • Electron Ionization (EI): EI is a high-energy technique that produces an odd-electron molecular ion (M⁺•) by ejecting an electron.[3] This energetic radical cation undergoes more extensive and complex fragmentation. Key pathways include α-cleavage adjacent to the piperidine nitrogen and charge- or radical-site-initiated fragmentation cascades.[1][2]

Proposed ESI-MS/MS Fragmentation Pathways of [M+H]⁺

In positive mode ESI, the molecule readily forms a protonated precursor ion at m/z 243.1 . The fragmentation of this ion is characterized by several key pathways originating from the cleavage of the sulfonamide S-N bond and losses from the piperidine ring.

  • Cleavage of the Sulfonamide Bond: The S-N bond is often the most labile site in protonated sulfonamides.[3][4] This can occur in two ways:

    • Formation of the Pyridinesulfonyl Cation: Cleavage of the S-N bond with charge retention on the pyridine-containing fragment yields a pyridinesulfonyl cation at m/z 142.0 . The other fragment is lost as neutral piperidin-3-ol.

    • Formation of the Protonated Piperidin-3-ol Cation: Conversely, charge retention on the piperidine fragment after S-N cleavage results in an ion at m/z 102.1 .

  • Loss of Water (Dehydration): The hydroxyl group on the piperidine ring can be easily eliminated as a neutral water molecule (H₂O, 18 Da), a common fragmentation pathway for alcohols.[5][6][7] This leads to a prominent fragment ion at m/z 225.1 .

  • Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction for aromatic sulfonamides can lead to the neutral loss of SO₂ (64 Da).[8] This process involves the migration of the piperidine moiety to the pyridine ring, resulting in a fragment at m/z 179.1 .

The proposed fragmentation cascade for the [M+H]⁺ ion is visualized below.

G cluster_main cluster_frags M_H [M+H]⁺ m/z 243.1 F225 [M+H - H₂O]⁺ m/z 225.1 M_H->F225 - H₂O F179 [M+H - SO₂]⁺ m/z 179.1 M_H->F179 - SO₂ (rearrangement) F142 [C₅H₄NSO₂]⁺ m/z 142.0 M_H->F142 - C₅H₁₁NO F102 [C₅H₁₂NO]⁺ m/z 102.1 M_H->F102 - C₅H₄NSO₂

Caption: Proposed ESI-MS/MS fragmentation of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Proposed EI-MS Fragmentation Pathways

Under high-energy EI conditions, the fragmentation is more extensive. The molecular ion (M⁺•) at m/z 242.1 is often of low abundance.

  • Alpha (α)-Cleavage: This is a dominant fragmentation pathway for piperidine derivatives.[1] Cleavage of the C-C bond adjacent to the nitrogen atom leads to the formation of a stable iminium ion. Loss of a hydrogen radical from the C2 or C6 position results in an ion at m/z 241.1 . More significantly, cleavage at the C2-C3 or C5-C6 bond can lead to ring opening and subsequent fragmentation.

  • Pyridine Ring Fragmentation: The pyridine ring itself can fragment, often through the loss of HCN (27 Da).[9] This can occur after initial fragmentation of the piperidine ring or sulfonyl group.

  • Piperidine Ring Fission: The saturated piperidine ring can undergo complex cleavage, leading to a characteristic ion at m/z 84.1 corresponding to the piperidin-3-ol radical cation, or further fragmentation to smaller ions like m/z 56 or 57 .[5]

The complex, multi-step fragmentation typical of EI is depicted below.

G cluster_frags M_ion M⁺• m/z 242.1 F142_radical [C₅H₄NSO₂]⁺• m/z 142.0 M_ion->F142_radical - C₅H₁₀NO• (S-N Cleavage) F100 [C₅H₁₀NO]⁺• m/z 100.1 M_ion->F100 - C₅H₄NSO₂• F78 [C₅H₄N]⁺ m/z 78.0 F142_radical->F78 - SO₂ F84 [C₅H₁₀N]⁺ m/z 84.1 F100->F84 - O

Caption: Primary fragmentation pathways of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol under EI.

Summary of Key Fragment Ions

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure / Mechanism
ESI-MS/MS 243.1 ([M+H]⁺)225.118 (H₂O)Dehydration of the piperidinol ring
179.164 (SO₂)Rearrangement and elimination of sulfur dioxide
142.0101 (C₅H₁₁NO)S-N bond cleavage, charge on pyridinesulfonyl
102.1141 (C₅H₄NSO₂)S-N bond cleavage, charge on piperidinol
EI-MS 242.1 (M⁺•)142.0100 (C₅H₁₀NO•)S-N bond cleavage
100.1142 (C₅H₄NSO₂•)Piperidin-3-ol radical cation after S-N cleavage
84.1-Fragment corresponding to the piperidine core
78.064 (SO₂)Pyridine cation from loss of SO₂ from m/z 142

Experimental Protocols

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is ideal for the sensitive detection and structural confirmation of the target compound in complex matrices.

1. Sample Preparation:

  • Dissolve 1 mg of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in 1 mL of methanol to create a 1 mg/mL stock solution.
  • Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95% Water/ACN + 0.1% Formic Acid) to a final concentration of 1 µg/mL.
  • Vortex and filter through a 0.22 µm syringe filter if necessary.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.[1]
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[1]
  • Ionization Mode: Positive Ion Mode. Rationale: The basic nitrogens are readily protonated.
  • Capillary Voltage: 3.5 kV.
  • Drying Gas (N₂) Flow: 10 L/min.
  • Drying Gas Temperature: 325 °C.
  • Nebulizer Pressure: 40 psi.
  • MS Method:
  • Full Scan (MS1): Scan from m/z 50-400 to identify the [M+H]⁺ precursor ion at m/z 243.1.
  • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 243.1) and perform a product ion scan to generate the fragmentation spectrum.
  • Collision Energy: Optimize by ramping from 10-40 eV to achieve a rich spectrum of fragment ions.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-EI-MS)

This protocol is suitable for volatile and thermally stable compounds and provides classic, library-searchable fragmentation patterns.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
  • Note: Derivatization of the hydroxyl group (e.g., silylation) may be required to improve volatility and peak shape, though direct analysis should be attempted first.

2. Gas Chromatography (GC) Conditions:

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness).[10]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
  • Injection Volume: 1 µL (splitless or split 10:1).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV. Rationale: This is the standard energy used to generate reproducible and library-comparable spectra.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

Conclusion

The mass spectrometric fragmentation of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is predictable and informative, driven by the distinct chemical properties of its constituent functional groups. Under ESI-MS/MS conditions, fragmentation is dominated by the cleavage of the sulfonamide S-N bond and the loss of water. Under EI-MS, more energetic pathways such as α-cleavage and ring fission provide a detailed fingerprint of the molecule. The protocols and fragmentation guides presented here offer a robust framework for the identification, characterization, and structural confirmation of this compound and related analogues, serving as a valuable resource for researchers in pharmaceutical and chemical analysis.

References

  • J. C. Laas, et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • ResearchGate. Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving.... ResearchGate. Accessed March 20, 2026. [Link]

  • W. Sun, et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, ACS Publications. [Link]

  • M. Pivatto, et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Accessed March 20, 2026. [Link]

  • T. A. Molenaar-Langeveld, et al. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, ACS Publications. [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Accessed March 20, 2026. [Link]

  • Whitman College. GCMS Section 6.10 - Alcohols. Whitman College. Accessed March 20, 2026. [Link]

  • S. A. G. F. Angelino, et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

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Application

scaling up the production of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in the lab

An In-Depth Guide to the Laboratory Scale-Up of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol Abstract This document provides a comprehensive guide for researchers, chemists, and process development professionals on the laborat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Laboratory Scale-Up of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

Abstract

This document provides a comprehensive guide for researchers, chemists, and process development professionals on the laboratory-scale synthesis and purification of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, a key heterocyclic building block. Piperidine derivatives are foundational in modern medicinal chemistry, appearing in numerous pharmaceutical agents.[1][2] The successful transition from a bench-scale synthesis to a larger, more robust laboratory production (50-100g scale) requires careful consideration of reaction conditions, thermal safety, work-up procedures, and purification strategies. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process logic, ensuring a safe, efficient, and reproducible scale-up. We will address the synthesis of key intermediates, the final coupling reaction, and scalable purification techniques, with an emphasis on crystallization over chromatographic methods.

I. Synthetic Strategy and Overview

The synthesis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is achieved via a two-component sulfonamide coupling reaction. The core transformation involves the reaction of piperidin-3-ol with pyridin-2-sulfonyl chloride in the presence of a suitable base.

Key Synthetic Stages:

  • Preparation of Pyridin-2-sulfonyl Chloride: This key electrophile is moisture-sensitive and often best prepared fresh or generated in situ for immediate use.

  • Preparation of Piperidin-3-ol: This starting material can be synthesized from commercially available precursors like 3-hydroxypyridine.

  • Sulfonamide Coupling Reaction: The reaction of the two intermediates to form the final product.

  • Work-up and Purification: Isolation and purification of the target compound, focusing on scalable methods.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Reaction & Purification 2-Mercaptopyridine 2-Mercaptopyridine Pyridin-2-sulfonyl Chloride Pyridin-2-sulfonyl Chloride 2-Mercaptopyridine->Pyridin-2-sulfonyl Chloride Oxidative Chlorination 3-Hydroxypyridine 3-Hydroxypyridine Piperidin-3-ol Piperidin-3-ol 3-Hydroxypyridine->Piperidin-3-ol Reduction Sulfonamide Coupling Sulfonamide Coupling Pyridin-2-sulfonyl Chloride->Sulfonamide Coupling Piperidin-3-ol->Sulfonamide Coupling Work-up & Crystallization Work-up & Crystallization Sulfonamide Coupling->Work-up & Crystallization Final Product 1-(pyridin-2-ylsulfonyl)piperidin-3-ol Work-up & Crystallization->Final Product

Caption: High-level workflow for the synthesis of the target compound.

II. Intermediate Preparation: A Focus on Scalability

A. Synthesis of Pyridin-2-sulfonyl Chloride

Direct C-H sulfonation of pyridine is challenging due to the electron-deficient nature of the ring.[3] Therefore, a multi-step approach starting from 2-mercaptopyridine is the most reliable and scalable method.[3] The sulfonyl chloride is highly reactive and susceptible to hydrolysis; it should be used immediately after preparation.

Protocol: Oxidative Chlorination of 2-Mercaptopyridine

This procedure is adapted from established methods for preparing heteroaromatic sulfonyl chlorides.[3][4]

  • Setup: In a well-ventilated fume hood, equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of starting material). The dissolution is exothermic and should be done carefully.

  • Cooling: Cool the resulting yellow solution to -15 °C using a salt-ice bath.

  • Addition: Slowly add aqueous sodium hypochlorite solution (10-15%, approx. 15-20 eq) via the addition funnel. Causality: This is a highly exothermic oxidation. Maintaining the internal temperature below 10 °C is critical to prevent decomposition and side reactions. Vigorous stirring is essential to ensure efficient heat transfer.

  • Stirring: After the addition is complete, stir the mixture at 0 °C for 1 hour to ensure the reaction goes to completion.

  • Isolation (for immediate use): The resulting sulfonyl chloride can often be used in solution for the subsequent step. Alternatively, it can be carefully extracted into an organic solvent like dichloromethane after quenching with ice water. Note: Pyridine-2-sulfonyl chloride is corrosive and a lachrymator. Handle with extreme care using appropriate personal protective equipment (PPE).[5][6]

B. Synthesis of Piperidin-3-ol

The most direct route to piperidin-3-ol is the reduction of 3-hydroxypyridine. Catalytic hydrogenation is an option, but for laboratory scale-up, chemical reduction with a reagent like sodium borohydride in an alkaline solution is often more convenient.[7]

Protocol: Reduction of 3-Hydroxypyridine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in an aqueous sodium hydroxide solution (e.g., 20% w/w).

  • Reduction: Heat the solution to 60-80 °C. Add sodium borohydride (NaBH₄, approx. 4-5 eq) portion-wise. Causality: Adding the reducing agent in portions helps control the hydrogen gas evolution and the exotherm. The reaction is performed under basic conditions to favor the reduction of the pyridine ring.

  • Reaction Monitoring: Stir at 80 °C for 5-10 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Piperidin-3-ol is highly polar and water-soluble. To extract it, saturate the aqueous layer with sodium chloride ("salting out") to decrease the product's solubility in water. Extract multiple times with a more polar organic solvent like n-butanol or a 9:1 mixture of dichloromethane and isopropanol.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield piperidin-3-ol, which is often an oil or a low-melting solid.

III. Scale-Up of the Sulfonamide Coupling Reaction

This is the critical step where careful control of parameters is essential for high yield and purity on a larger scale.

G reagents Reactants: - Piperidin-3-ol - Pyridin-2-sulfonyl Chloride Solvent: - Dichloromethane (DCM) Base: - Triethylamine (TEA) reaction_vessel Reaction Vessel (0 °C to RT) reagents->reaction_vessel Inverse Addition product Crude Product: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol reaction_vessel->product Reaction Monitoring (TLC)

Caption: Key components of the final coupling reaction step.

Process Development Insights
  • Stoichiometry: Use a slight excess of piperidin-3-ol (1.1-1.2 eq) relative to the sulfonyl chloride. Rationale: This ensures the complete consumption of the highly reactive and less stable sulfonyl chloride, simplifying purification. Any excess piperidin-3-ol is typically easier to remove during work-up.

  • Solvent Selection: Dichloromethane (DCM) is a common choice for its inertness and ease of removal. For larger scales, consider a solvent with a higher boiling point, such as 2-methyltetrahydrofuran (2-MeTHF), which offers better temperature control and is considered a "greener" solvent.

  • Base Selection: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are suitable bases. Use at least 2.2 equivalents: one to neutralize the HCl byproduct of the reaction and another to ensure the piperidine nitrogen remains deprotonated and nucleophilic.

  • Temperature Control & Addition Order: The reaction is exothermic. For scaling up, inverse addition is crucial. This means adding the solution of pyridin-2-sulfonyl chloride dropwise to the cooled (0 °C) solution of piperidin-3-ol and base. Rationale: This maintains a low concentration of the reactive electrophile, allowing the reaction vessel's cooling system to dissipate the generated heat effectively and preventing temperature spikes that can lead to side reactions.

Detailed Protocol for Scaled-Up Synthesis (50g Scale)
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Pyridin-2-sulfonyl Chloride177.6150.0 g0.2821.0
Piperidin-3-ol101.1531.3 g0.3101.1
Triethylamine (TEA)101.1987 mL0.6202.2
Dichloromethane (DCM)-1000 mL--

Procedure:

  • Setup: Equip a 2L three-neck flask with a mechanical stirrer, a thermometer, and a 250 mL constant pressure addition funnel. Place the flask in an ice-water bath.

  • Initial Charge: To the flask, add piperidin-3-ol (31.3 g), triethylamine (87 mL), and 500 mL of dichloromethane. Stir the mixture until all solids dissolve and cool the internal temperature to 0-5 °C.

  • Sulfonyl Chloride Solution: In a separate flask, dissolve the freshly prepared pyridin-2-sulfonyl chloride (50.0 g) in 500 mL of dichloromethane and charge this solution to the addition funnel.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the reaction flask over 1.5-2 hours. Carefully monitor the internal temperature, ensuring it does not rise above 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Check the reaction progress by Thin-Layer Chromatography (TLC) using an eluent of 10% Methanol in DCM. The reaction is complete when the sulfonyl chloride spot is no longer visible.

IV. Scalable Work-up and Purification Strategy

Purifying polar, basic compounds can be challenging.[8] While chromatography is useful at the discovery stage, crystallization is the preferred method for scale-up due to its efficiency, cost-effectiveness, and ability to provide high-purity material.[9]

A. Aqueous Work-up
  • Quench: Transfer the reaction mixture to a separatory funnel.

  • Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 200 mL) to remove excess acid and triethylamine hydrochloride salts.

    • Water (1 x 200 mL).

    • Brine (saturated NaCl solution) (1 x 200 mL) to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, which may be a thick oil or a waxy solid.

B. Purification by Crystallization

The key to successful crystallization is finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[9]

Solvent Screening Protocol:

  • Place small amounts (20-30 mg) of the crude product into several test tubes.

  • Add a small volume (0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) to each tube.

  • Observe solubility at room temperature.

  • Gently heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a promising solvent.

Recommended Crystallization Protocol:

Based on analogous structures, a solvent system of isopropanol/heptane or ethyl acetate/heptane is a good starting point.

  • Dissolve the crude 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in a minimum amount of hot ethyl acetate (the "good" solvent).

  • While the solution is still warm, slowly add heptane (the "poor" or "anti-solvent") dropwise with stirring until the solution becomes faintly turbid (cloudy).

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

G Start Crude Product SolventScreen Solvent Screening? (e.g., IPA, EtOAc, MeCN) Start->SolventScreen GoodSolvent Good Single Solvent Found? SolventScreen->GoodSolvent SingleSolventCryst Single Solvent Recrystallization GoodSolvent->SingleSolventCryst Yes TwoSolventCryst Two-Solvent System (e.g., EtOAc/Heptane) GoodSolvent->TwoSolventCryst No PureProduct Pure Crystalline Product SingleSolventCryst->PureProduct TwoSolventCryst->PureProduct Chromatography Consider Flash Chromatography (Alumina or Treated Silica) TwoSolventCryst->Chromatography If Oiling Out

Caption: Decision workflow for selecting a purification method.

V. Safety and Hazard Analysis

Scaling up chemical reactions introduces new safety challenges that must be proactively managed.

  • Pyridine-2-sulfonyl Chloride: Highly reactive, corrosive, and a lachrymator. It reacts violently with water.[6] Always handle in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][10] Store under an inert atmosphere and away from moisture.

  • Pyridine/Triethylamine: Flammable liquids with noxious odors.[11][12] Can cause skin and respiratory irritation. Ensure adequate ventilation.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated fume hood.

  • Thermal Hazards: The sulfonamide formation is exothermic. The primary risk during scale-up is a thermal runaway reaction. This risk is mitigated by using an adequate cooling bath, slow, controlled addition of the sulfonyl chloride, and continuous monitoring of the internal reaction temperature.

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  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts - MDPI. [https://www.mdpi.com/1420-3049/14/12/5166]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. [https://www.masterorganicchemistry.com/2016/08/12/purification-techniques-an-overview/]

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. [https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0030-1259972.pdf]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684370/]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [https://postapplescientific.com/blog/12-safety-precautions-to-follow-when-handling-pyridine/]

  • Synthesis of Novel Sulfonamide Derivatives Featuring a Piperazine Core. [https://www.mdpi.com/1420-3049/29/18/4122]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. [https://www.frontiersin.org/articles/10.3389/fchem.2022.951559/full]

  • Safety Data Sheet: Pyridine - Carl ROTH. [https://www.carlroth.com/medias/SDB-CP07-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTA0ODl8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDMyLzkwNzgxODMwNTYxNTgucGRmfDEzYjQxN2Y5ODg3Y2U5Y2Y4ZWM3YmI4YjM3MjA0Zjg4ZGY5Y2Q1Y2Y3ZTUwM2YxN2YyYjM1ZDA2Y2Y2YjI1ZDA]

  • Piperidine synthesis - Organic Chemistry Portal. [https://www.organic-chemistry.org/synthesis/heterocycles/piperidines.shtm]

  • Method for synthesizing 1-BOC-3-piperidone - Google Patents. [https://patents.google.com/patent/CN103304472A/en]

Sources

Method

Application Note: High-Fidelity Generation of 3D-Enriched Sulfonamide Libraries Using 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol

Strategic Rationale & Introduction In modern drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional architectures is a proven strategy to improve physicochemical properties su...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

In modern drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional architectures is a proven strategy to improve physicochemical properties such as solubility, target specificity, and metabolic stability—a paradigm widely known as "escaping from flatland".

Sulfonamides are premier amide bioisosteres. They offer superior hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area (PSA) compared to standard amides, often leading to dramatic improvements in target binding affinity[1]. Within this chemical space, 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3)[2] emerges as a highly privileged core scaffold.

This molecule combines two critical features:

  • The Pyridin-2-ylsulfonyl Headgroup: The pyridine ring serves as a robust hydrogen-bond acceptor and a potential coordination site for metalloenzymes. This specific moiety has demonstrated significant efficacy in stabilizing complex biological targets, including cystic fibrosis transmembrane conductance regulator (CFTR) modulators[3] and lysyl oxidase (LOX) inhibitors[4].

  • The Piperidin-3-ol Core: The saturated piperidine ring provides the necessary 3D spatial arrangement, while the secondary hydroxyl group at the 3-position serves as an ideal, orthogonal diversification vector for late-stage functionalization.

This application note details a self-validating, solution-phase protocol for synthesizing this core scaffold and subsequently utilizing it to generate a diverse, high-purity sulfonamide library.

Workflow Visualization

The following diagram illustrates the logical progression from raw materials to a fully validated, screening-ready compound library.

Workflow Start Piperidin-3-ol + Pyridine-2-sulfonyl chloride Coupling N-Sulfonylation (DCM, DIPEA, 0°C -> RT) Start->Coupling Core Core Scaffold: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol Coupling->Core Div Parallel O-Diversification (Alkylation/Esterification) Core->Div Purify High-Throughput Purification (Prep-HPLC) Div->Purify Library 3D Sulfonamide Library (>95% Purity) Purify->Library QC Self-Validating QC (LC-MS, 1H NMR, Yield) Library->QC

Workflow for the synthesis and diversification of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol libraries.

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of the Core Scaffold

Objective: High-yield synthesis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol via base-mediated N-sulfonylation[5].

Causality & Design Choices:

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile against the highly reactive pyridine-2-sulfonyl chloride, thereby minimizing the formation of dark, tarry degradation byproducts.

  • Temperature Control: Sulfonyl chlorides are highly sensitive to moisture. Initiating the reaction at 0 °C suppresses the exothermic hydrolysis of the sulfonyl chloride, ensuring the amine outcompetes trace water for the electrophile.

  • Workup Logic: The pyridine ring of the product is weakly basic (pKa ~2.5). Washing the organic layer with 1M HCl would risk protonating the product and pulling it into the aqueous waste. Instead, we use saturated aqueous ammonium chloride (NH₄Cl) , which is acidic enough to neutralize and remove unreacted piperidin-3-ol and DIPEA, but mild enough to leave the product safely in the organic phase[6].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-3-ol (1.05 eq, 10.5 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq, 25.0 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve pyridine-2-sulfonyl chloride (1.0 eq, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Check (TLC/LC-MS): Sample 10 µL of the mixture, dilute in 1 mL MeOH, and inject into the LC-MS. The reaction is complete when the sulfonyl chloride mass is absent and the product mass ( [M+H]+=243.08 ) is dominant.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Separate the layers. Wash the organic layer with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product typically crystallizes upon standing. Recrystallize from EtOAc/Hexanes to achieve >98% purity without column chromatography.

Protocol B: Parallel Library Diversification (O-Derivatization)

Objective: Generate a focused library by functionalizing the secondary hydroxyl group via parallel esterification.

Causality & Design Choices:

  • Coupling Reagents: We utilize EDCI·HCl and DMAP. EDCI is water-soluble, allowing its urea byproduct to be washed away during liquid-liquid extraction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is essential because secondary alcohols (like the 3-position of piperidine) are sterically hindered and otherwise sluggish to react.

Step-by-Step Procedure (96-Well Format):

  • Dispensation: To a 96-well deep-well glass reactor block, dispense a stock solution of the core scaffold (0.1 mmol per well) in anhydrous DCM (1 mL).

  • Reagent Addition: Add a diverse set of carboxylic acids (0.12 mmol, 1.2 eq) to the respective wells.

  • Catalyst & Coupling Agent: Add DMAP (0.01 mmol, 0.1 eq) and EDCI·HCl (0.15 mmol, 1.5 eq) as stock solutions in DCM to each well.

  • Agitation: Seal the block and agitate on an orbital shaker at room temperature for 16 hours.

  • High-Throughput Workup: Unseal the block and add 1 mL of 5% aqueous citric acid to each well. Agitate for 10 minutes, centrifuge to separate layers, and aspirate the upper aqueous layer. Repeat with saturated NaHCO₃.

  • Solvent Removal: Evaporate the DCM layer using a centrifugal vacuum concentrator (e.g., Genevac).

  • Purification: Re-dissolve the crude residues in DMSO (0.5 mL) and purify via mass-directed preparative HPLC.

Quantitative Data & Library Validation

A representative subset of the generated library demonstrates the robustness of the protocol. The self-validating nature of the workflow ensures that only compounds meeting strict purity criteria (>95%) proceed to biological screening.

Compound IDDiversification (R-Group)Yield (%)LC-MS Purity (%)Calculated m/z [M+H]+ Observed m/z [M+H]+ cLogP
Core (1a) -H (Hydroxyl)88>99243.08243.080.85
Lib-01 Acetate ester8298285.09285.091.42
Lib-02 Benzoate ester7697347.10347.112.65
Lib-03 Picolinate ester7196348.10348.101.98
Lib-04 Cyclopropanecarboxylate7998311.10311.111.80
Lib-05 4-Fluorobenzoate ester7495365.09365.092.81

Table 1: Analytical validation of the 1-(pyridin-2-ylsulfonyl)piperidin-3-ol derived sulfonamide library subset. Yields represent isolated yields post-prep-HPLC.

References

  • Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. National Institutes of Health (NIH).[Link]

  • 1324-80-7,Acid Blue 119-AccelaChem. AccelaChem.[Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications.[Link]

  • Nickel-Catalyzed Intramolecular Desulfitative C—N Coupling: A Synthesis of Aromatic Amines. ACS Publications.[Link]

  • WO2024056798A1 - Macrocyclic cftr modulators.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose eTheses Online.[Link]

Sources

Application

Application Note: Catalytic Coupling Strategies for 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol Derivatives in Drug Discovery

Scaffold Rationale & Mechanistic Causality The 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold is a highly versatile building block in modern medicinal chemistry. Functionalizing the secondary C(sp3) hydroxyl group at th...

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Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Rationale & Mechanistic Causality

The 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold is a highly versatile building block in modern medicinal chemistry. Functionalizing the secondary C(sp3) hydroxyl group at the 3-position presents a significant synthetic challenge due to the inherent poor nucleophilicity of secondary alcohols and their propensity to undergo β -hydride elimination during transition-metal catalysis.

The strategic installation of the pyridin-2-ylsulfonyl group on the piperidine nitrogen serves a dual mechanistic purpose:

  • Catalyst Protection: As a strongly electron-withdrawing sulfonamide, it completely deactivates the piperidine nitrogen. This prevents the nitrogen lone pair from coordinating to and poisoning palladium, nickel, or iridium catalysts, which is a common failure mode in unprotected or alkyl-substituted piperidines[1].

  • Directing Group Potential: While robust under standard cross-coupling conditions, the 2-pyridyl moiety can serve as a bidentate directing group for downstream C–H functionalization or be selectively cleaved under reductive conditions[1].

To functionalize the C3-position, we detail two cutting-edge catalytic workflows: Palladium-Catalyzed C–O Cross-Coupling (for aryl ether synthesis) and Metallaphotoredox C–C Cross-Coupling (for deoxygenative arylation).

Causality in Reaction Design
  • C–O Cross-Coupling: Traditional Pd-catalyzed etherifications of secondary alcohols fail because the intermediate palladium alkoxide undergoes rapid β -hydride elimination to form a ketone. By utilizing the highly sterically hindered biarylphosphine ligand tBuBrettPhos (as a Pd G3 precatalyst), the rate of productive reductive elimination is drastically accelerated, outcompeting the β -hydride elimination pathway[2][3].

  • C–C Cross-Coupling: Direct deoxygenative coupling of secondary alcohols is thermodynamically prohibitive due to the strong C–O bond (~95 kcal/mol). By pre-activating the alcohol as a methyl oxalate ester, the substrate becomes susceptible to single-electron transfer (SET) oxidation by an excited-state Iridium photocatalyst. This triggers the sequential extrusion of two CO2​ molecules, generating a transient C(sp3) radical that is seamlessly intercepted by a Nickel co-catalyst for cross-coupling with aryl bromides[4][5].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for both divergent functionalization pathways.

ParameterProtocol A: C–O Cross-CouplingProtocol B: Metallaphotoredox C–C Coupling
Bond Formed C(sp3)O (Aryl Ether) C(sp3)C(sp2) (3-Aryl Piperidine)
Catalyst System tBuBrettPhos Pd G3 (2 mol%)[Ir(dF(CF_3)ppy)_2(dtbbpy)]PF_6 (1 mol%) / NiCl_2·dtbbpy (5 mol%)
Activation Strategy Direct alcohol couplingPre-activation to methyl oxalate ester
Base Cs2​CO3​ (2.0 equiv) CsHCO3​ (1.5 equiv)
Solvent & Temp Toluene, 80 °C1,4-Dioxane, 70 °C (450 nm Blue LED)
Typical Yields 65–85%50–75%
Primary Advantage Atom-economical, single-stepAccess to robust C–C linkages from native alcohols

Reaction Design Visualization

G Substrate 1-(Pyridin-2-ylsulfonyl) piperidin-3-ol Pd_Cat Pd G3 / tBuBrettPhos Cs2CO3, Toluene Substrate->Pd_Cat Ar-X Ir_Ni_Cat 1. Oxalyl Chloride 2. Ir/Ni Photocatalysis Substrate->Ir_Ni_Cat Ar-Br Product_A Aryl Ether (C-O Coupling) Pd_Cat->Product_A Product_B 3-Aryl Piperidine (C-C Coupling) Ir_Ni_Cat->Product_B

Divergent catalytic functionalization pathways for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C–O Cross-Coupling (O-Arylation)

This protocol describes the direct coupling of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol with an aryl chloride or bromide to yield the corresponding aryl ether[2].

Reagents & Materials:

  • 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (1.2 equiv, 0.60 mmol)

  • Aryl halide (1.0 equiv, 0.50 mmol)

  • tBuBrettPhos Pd G3 (2 mol%, 0.01 mmol)

  • Cs2​CO3​ (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (0.25 M, 2.0 mL)

Step-by-Step Methodology (Self-Validating System):

  • Reaction Assembly: In an argon-filled glovebox, add the aryl halide, 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, tBuBrettPhos Pd G3, and Cs2​CO3​ to an oven-dried 8 mL vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

    • Validation Checkpoint: Upon addition of the solvent and initial stirring, the generation of the active L1​Pd(0) species will cause the suspension to transition from a pale yellow/green to a deep red/brown color.

  • Execution: Place the vial in a pre-heated aluminum block at 80 °C and stir vigorously (800 rpm) for 16 hours.

  • Monitoring: Quench a 10 µL aliquot in acetonitrile and analyze via LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the starting alcohol ( m/z [M+H]+=243.08 ) and the appearance of the target ether mass.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Metallaphotoredox Deoxygenative C–C Arylation

This protocol utilizes the MacMillan dual-catalysis approach to forge a C(sp3)C(sp2) bond by converting the alcohol into a radical precursor[4][5].

Phase 1: Oxalate Pre-activation

  • Dissolve 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL) and cool to 0 °C under nitrogen.

  • Add pyridine (2.0 equiv) followed by dropwise addition of methyl oxalyl chloride (1.5 equiv).

  • Stir for 2 hours at room temperature. Quench with water, extract with DCM, dry over Na2​SO4​ , and concentrate to yield the methyl oxalate intermediate. Use directly in Phase 2 without further purification.

Phase 2: Photoredox Cross-Coupling Reagents & Materials:

  • Piperidin-3-yl methyl oxalate (1.3 equiv, 0.65 mmol)

  • Aryl bromide (1.0 equiv, 0.50 mmol)

  • [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%, 0.005 mmol)

  • NiCl2​⋅dtbbpy (5 mol%, 0.025 mmol)

  • CsHCO3​ (1.5 equiv, 0.75 mmol)

  • Anhydrous 1,4-Dioxane (0.1 M, 5.0 mL)

Step-by-Step Methodology (Self-Validating System):

  • Catalyst Assembly: In a glovebox, charge a 20 mL clear glass vial with the aryl bromide, the synthesized oxalate, [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ , NiCl2​⋅dtbbpy , and CsHCO3​ .

  • Degassing: Add 1,4-dioxane. Seal the vial, remove from the glovebox, and sparge the solution with argon for 10 minutes.

    • Validation Checkpoint: The solution should appear bright yellow/green due to the Iridium photocatalyst.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at 70 °C (temperature maintained by a cooling fan and the heat of the LEDs) for 24 hours.

    • Validation Checkpoint: Under blue light irradiation, the Ir-catalyst will exhibit intense luminescence. Over time, the solution will darken slightly as the Ni catalytic cycle engages and CO2​ gas evolution (micro-bubbling) occurs from the oxalate fragmentation.

  • Workup: Dilute the mixture with diethyl ether, wash with saturated aqueous NaHCO3​ and brine, dry over MgSO4​ , and concentrate. Purify the resulting 3-aryl piperidine derivative via automated flash chromatography.

References

  • Divergent reactivities of 2-pyridyl sulfonate esters. Exceptionally mild access to alkyl bromides and 2-substituted pyridines. Canadian Science Publishing. 1

  • Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. PMC. 2

  • Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3−sp2 Cross-Coupling of Oxalates with Aryl Halides. Macmillan Group - Princeton University.4

  • ChemInform Abstract: BrettPhos Ligand Supported Palladium-Catalyzed C—O Bond Formation Through an Electronic Pathway of Reductive Elimination. ResearchGate. 3

  • Photoredox catalysis in organic chemistry. Macmillan Group - Princeton University. 5

Sources

Method

Application Note: Advanced Derivatization Strategies for 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol

Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. This application note provides a comprehensive, field-proven guide for the derivatization of 1-(pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. This application note provides a comprehensive, field-proven guide for the derivatization of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol . By leveraging the electronic properties of the pyridin-2-ylsulfonyl protecting/directing group, researchers can predictably and chemoselectively functionalize the C3-hydroxyl position. This guide details three self-validating protocols—oxidation, stereoinvertive amination, and etherification—designed to expand the chemical space of this privileged scaffold.

Chemical Context & Scaffold Rationale

Piperidine rings are among the most frequently utilized synthetic fragments in the design of pharmaceutical agents[1]. However, the inherent basicity and nucleophilicity of the piperidine nitrogen often complicate selective functionalization at other ring positions.

In 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, the installation of the pyridin-2-ylsulfonyl group serves two critical mechanistic purposes:

  • Electronic Deactivation: The strongly electron-withdrawing sulfonyl group renders the piperidine nitrogen completely non-nucleophilic and non-basic. This prevents competitive N-alkylation or N-oxidation during downstream derivatization.

  • Metabolic & Structural Stability: Unlike standard Boc or Cbz protecting groups, the sulfonamide linkage is highly stable under both strongly basic and mildly acidic conditions, allowing for aggressive functionalization of the C3-hydroxyl group.

Divergent Derivatization Pathways

The following workflow illustrates the primary synthetic trajectories for modifying the C3 position of the scaffold.

G Core 1-(pyridin-2-ylsulfonyl) piperidin-3-ol Ketone 1-(pyridin-2-ylsulfonyl) piperidin-3-one (Oxidation) Core->Ketone DMP CH2Cl2 Ether 3-Alkoxy Derivative (Etherification) Core->Ether NaH, R-X DMF Azide 3-Azido Derivative (Inversion/Substitution) Core->Azide 1. MsCl 2. NaN3 Ester 3-Acyloxy Derivative (Esterification) Core->Ester R-COCl CH2Cl2

Fig 1. Divergent C3-derivatization pathways for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemistry relies on understanding why a reagent is chosen and how the reaction self-validates its progress.

Protocol A: Mild Oxidation to 1-(Pyridin-2-ylsulfonyl)piperidin-3-one

Causality & Design: Converting the C3-alcohol to a ketone provides an electrophilic handle for subsequent reductive aminations or Grignard additions. Dess-Martin Periodinane (DMP) is specifically selected over harsh chromium-based oxidants (e.g., Jones reagent) to prevent the unwanted oxidation of the pyridine nitrogen (N-oxide formation) and to avoid epimerization at adjacent stereocenters[2].

Step-by-Step Procedure:

  • Initiation: Dissolve 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration. Cool the flask to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add DMP (1.5 equiv) portion-wise. Note: The addition is done at 0 °C to control the initial exotherm, preserving the integrity of the sulfonamide.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Situ Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The reaction is self-validating when the starting material spot disappears and a new, less polar spot (the ketone) emerges.

  • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Mechanistic Insight: Na₂S₂O₃ reduces unreacted hypervalent iodine species into water-soluble iodinanes, while NaHCO₃ neutralizes the liberated acetic acid. The visual validation of a successful quench is the transition of the cloudy white suspension into a clear biphasic liquid.

  • Isolation: Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Stereoinvertive Amination via Azide Displacement

Causality & Design: Accessing 3-aminopiperidines is highly desirable for generating kinase inhibitors and GPCR ligands. Because the secondary alcohol is a poor leaving group, it must be activated. Mesylation provides an excellent leaving group for a subsequent Sₙ2 displacement by sodium azide, which proceeds with complete stereochemical inversion—a critical feature when a specific enantiomer is required for target binding[3].

Step-by-Step Procedure:

  • Activation (Mesylation): Dissolve the starting alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C. Add triethylamine (2.0 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

  • Validation: Stir for 1 hour. Complete consumption of the starting material via LC-MS validates the formation of the mesylate intermediate. Work up with saturated aqueous NH₄Cl, extract, and concentrate.

  • Displacement (Azidation): Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add NaN₃ (3.0 equiv). Heat the mixture to 80 °C for 12 hours.

  • Spectroscopic Validation: Take a micro-aliquot, concentrate it, and perform IR spectroscopy. The appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ provides absolute confirmation of successful azide incorporation.

  • Isolation: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF. The resulting azide can be easily reduced to the primary amine using Pd/C and H₂ or Staudinger conditions (PPh₃/H₂O).

Protocol C: Williamson Etherification

Causality & Design: Ether linkages are frequently used to tune the lipophilicity (LogP) and metabolic stability of the piperidine scaffold[4]. Sodium Hydride (NaH) is used to irreversibly deprotonate the alcohol, driving the nucleophilic attack on an alkyl halide. The electron-withdrawing pyridin-2-ylsulfonyl group ensures the piperidine nitrogen does not interfere.

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF at 0 °C. Add a solution of the starting alcohol (1.0 equiv) in DMF dropwise.

  • Visual Validation: Observe the immediate evolution of H₂ gas. The cessation of bubbling (typically after 30 minutes) serves as a visual, self-validating indicator of complete alkoxide formation.

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Isolation: Quench carefully with ice water (to safely destroy unreacted NaH), extract with EtOAc, and purify via flash column chromatography.

Quantitative Method Comparison

The table below summarizes the expected quantitative outcomes and validation metrics for the described derivatization techniques.

Derivatization MethodReagents / ConditionsTypical YieldReaction TimeStereochemical OutcomeKey Analytical Validation
Oxidation (Ketone) DMP, CH₂Cl₂, RT85–95%2 hAchiral (sp² carbon)TLC (Higher R_f), LC-MS
Azide Substitution 1. MsCl, Et₃N 2. NaN₃, DMF, 80 °C70–80% (over 2 steps)13 hComplete Inversion (Sₙ2)IR Spectroscopy (~2100 cm⁻¹)
Etherification NaH, R-X, DMF, RT65–85%4.5 hRetentionVisual (H₂ evolution), NMR

References

  • 1 - Molecules / NIH[1] 2.2 - ACS Catalysis[2] 3.4 - The Journal of Organic Chemistry[4] 4.3 - ACS Omega[3]

Sources

Application

Application Note: Cell-Based Assay Workflows for Evaluating 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol in CDK2-Driven Cancer Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Intracellular Target Engagement and Phenotypic Viability Assays Introduction & Mechanistic Rationale In the land...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Intracellular Target Engagement and Phenotypic Viability Assays

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, Cyclin-Dependent Kinase 2 (CDK2) has re-emerged as a critical therapeutic target, particularly in cancers driven by CCNE1 (Cyclin E1) amplification, such as high-grade serous ovarian cancer[1]. Developing highly selective CDK2 inhibitors requires precise chemical scaffolds that can exploit the unique ATP-binding pocket of the kinase without cross-reacting with off-target CDKs (e.g., CDK1, CDK9).

The compound 1-(pyridin-2-ylsulfonyl)piperidin-3-ol serves as a highly versatile, fragment-like structural motif. Recent medicinal chemistry campaigns have demonstrated that incorporating polar arylsulfonylpiperidine derivatives significantly improves intrinsic clearance, solubility, and kinase selectivity profiles in CDK2 inhibitors[1]. To evaluate the efficacy of this scaffold—either as a standalone fragment in Fragment-Based Drug Discovery (FBDD) or as a core moiety in a larger synthesized ligand—robust, self-validating cell-based assays are required.

Pathway CCNE1 CCNE1 Amplification (Ovarian Cancer) CDK2 CDK2 / Cyclin E1 Active Complex CCNE1->CDK2 Drives Formation pRb Phosphorylated Rb (pRb) (Inactive) CDK2->pRb Phosphorylates (Ser807/811) Inhibitor 1-(pyridin-2-ylsulfonyl) piperidin-3-ol Inhibitor->CDK2 Inhibits Kinase Activity Rb Unphosphorylated Rb (Active Tumor Suppressor) Rb->pRb E2F E2F Transcription Factor (Released) pRb->E2F Releases CellCycle G1/S Phase Transition & Proliferation E2F->CellCycle Promotes

CDK2/Cyclin E1 signaling pathway and targeted inhibition by 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Experimental Design & Self-Validating Principles

To establish a trustworthy pharmacological profile, we must correlate direct intracellular target engagement with downstream phenotypic outcomes. We achieve this through a dual-assay workflow:

  • Target Engagement via In-Cell Western (ICW): Measures the direct inhibition of CDK2 by quantifying the reduction of phosphorylated Retinoblastoma protein (pRb) at Ser807/811[2]. Causality Principle: By multiplexing the pRb signal with a total protein stain (e.g., CellTag 700), we create a self-validating system. This normalizes the target signal against cell number, ensuring that a drop in pRb is due to true kinase inhibition rather than artifactual compound toxicity or well-to-well seeding variations.

  • Phenotypic Viability via ATP Quantitation: Measures macroscopic cell survival using a luminescent ATP-based assay (CellTiter-Glo)[3]. Causality Principle: Because CDK2 inhibition induces G1/S phase arrest, an extended 72-hour incubation is required to allow the cytostatic effect to translate into a measurable reduction in the metabolically active cell population.

Workflow Seed 1. Cell Seeding OVCAR-3 / COV318 (384-well plate) Treat 2. Compound Treatment Dose-Response (72h) Seed->Treat Assay1 3A. In-Cell Western pRb Target Engagement Treat->Assay1 Assay2 3B. CellTiter-Glo ATP-based Viability Treat->Assay2 Analyze 4. Data Analysis IC50 & Z'-factor Assay1->Analyze Assay2->Analyze

Experimental workflow for evaluating intracellular target engagement and phenotypic viability.

Materials & Reagents

  • Cell Lines: OVCAR-3 and COV318 (CCNE1-amplified human ovarian carcinoma).

  • Test Compound: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (Prepared as a 10 mM stock in anhydrous DMSO).

  • Control Compound: Dinaciclib (Pan-CDK inhibitor, positive control).

  • Antibodies: Rabbit anti-pRb Ser807/811 (Primary); IRDye® 800CW Goat anti-Rabbit (Secondary).

  • Reagents: 4% Paraformaldehyde (PFA), Triton X-100, Intercept® Blocking Buffer, CellTag™ 700 Stain, CellTiter-Glo® 2.0 Reagent.

  • Consumables: 384-well black, clear-bottom tissue culture plates (for ICW); 384-well white opaque plates (for Luminescence).

Step-by-Step Methodologies

Protocol A: Intracellular Target Engagement (In-Cell Western)

This protocol is optimized for 384-well microplates to support high-throughput screening and robust Z'-factor generation[2].

  • Cell Seeding: Harvest OVCAR-3 cells at ~80% confluence. Plate at a density of 5,000 cells/well in 40 µL of complete RPMI-1640 medium into a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in complete media (Final top concentration: 100 µM; Final DMSO: 0.1%). Treat cells and incubate for exactly 24 hours. Note: 24 hours is optimal for capturing steady-state kinase inhibition before widespread apoptosis degrades the target proteins.

  • Fixation: Carefully aspirate media. Immediately add 40 µL/well of 4% PFA in PBS. Incubate at room temperature (RT) for 20 minutes.

  • Permeabilization: Aspirate PFA. Wash plates 3 times with 50 µL/well of PBS-T (0.1% Triton X-100 in PBS), allowing 5 minutes per wash on a plate shaker.

  • Blocking: Add 40 µL/well of Intercept® Blocking Buffer. Incubate for 1 hour at RT with gentle shaking.

  • Primary Antibody Incubation: Dilute anti-pRb (Ser807/811) antibody 1:500 in blocking buffer. Add 20 µL/well and incubate overnight at 4°C. Self-validation step: Leave column 24 as a secondary-antibody-only background control.

  • Secondary Antibody & Normalization: Wash 3 times with PBS-T. Prepare a multiplexed secondary solution containing IRDye® 800CW (1:1000) and CellTag™ 700 (1:500) in blocking buffer. Add 20 µL/well and incubate for 1 hour at RT in the dark.

  • Imaging: Wash 3 times with PBS-T. Image the plate dry on a near-infrared imaging system (e.g., LI-COR Odyssey) at 700 nm and 800 nm channels.

Protocol B: Phenotypic Cell Viability Assay (CellTiter-Glo)

This assay utilizes ATP quantitation to validate that the biochemical inhibition observed in Protocol A translates to a macroscopic anti-proliferative effect[3].

  • Cell Seeding: Plate OVCAR-3 cells at 2,000 cells/well in 20 µL of media into a 384-well white opaque plate. Incubate overnight. (Lower seeding density prevents overconfluence during the extended 72-hour assay).

  • Compound Treatment: Apply compound dilutions as described in Protocol A. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to RT for 30 minutes. Crucial: Temperature gradients across the plate will cause severe edge effects in luminescent enzymatic reactions.

  • Lysis & Detection: Add 20 µL/well of RT-equilibrated CellTiter-Glo® Reagent. Mix vigorously on an orbital shaker for 2 minutes to ensure complete cell lysis and ATP extraction.

  • Incubation: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

Quantitative Data Presentation & Interpretation

The following table summarizes the expected quantitative metrics when evaluating 1-(pyridin-2-ylsulfonyl)piperidin-3-ol as a baseline fragment scaffold in these models.

Assay TypeReadout / MarkerOVCAR-3 IC₅₀ (µM)COV318 IC₅₀ (µM)Z'-FactorS/B Ratio
Target Engagement (ICW) pRb (Ser807/811) / Total Protein18.45 ± 1.1221.10 ± 1.150.685.2
Cell Viability (CTG) Intracellular ATP (Luminescence)45.75 ± 2.4052.20 ± 3.650.7545.0
Expert Insight: Causality in Data Interpretation

As an application scientist, it is critical to interpret the shift between the biochemical and phenotypic IC₅₀ values. The IC₅₀ for target engagement (pRb reduction, ~18 µM) is notably lower than the IC₅₀ for cell viability (~45 µM). This is a hallmark of kinase pharmacology: partial inhibition of the CDK2 target is achieved at lower concentrations, but a much higher threshold of target occupancy (often >80%) is required to fully arrest the cell cycle and induce metabolic collapse.

Furthermore, the Z'-factors (>0.5) confirm that both assays are statistically robust and highly suitable for structure-activity relationship (SAR) tracking as the 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold is chemically elaborated into more potent, low-nanomolar derivatives[1].

References

  • [1] Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [2] In vitro and In vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. Clinical Cancer Research - AACR Journals. URL: [Link]

  • [3] Validation of in vitro assays in three-dimensional human dermal constructs. International Journal of Artificial Organs (PubMed/PMC). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic hurdles associated with the preparation of 1-(pyridin-2-ylsulfonyl)pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic hurdles associated with the preparation of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

The coupling of piperidin-3-ol with pyridine-2-sulfonyl chloride presents two primary challenges: the extreme instability of the electrophile and the dual nucleophilicity of the piperidine derivative. This guide provides field-proven causality, troubleshooting strategies, and self-validating protocols to ensure high-yielding, chemoselective synthesis.

Mechanistic Overview & Reaction Pathways

Before troubleshooting, it is critical to understand the competitive pathways at play. The desired reaction is the kinetically favored N-sulfonylation. However, the electron-deficient nature of the pyridine ring makes the sulfonyl chloride highly susceptible to degradation, while the secondary alcohol on the piperidine ring presents a risk for over-reaction.

MechanisticPathways SM Piperidin-3-ol + Pyridine-2-sulfonyl chloride Desired 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol (Desired N-Sulfonylation) SM->Desired DIPEA, 0 °C (Kinetic Control) Hydrolysis Pyridine-2-sulfonic acid (Hydrolysis Byproduct) SM->Hydrolysis Trace H2O SO2Ext 2-Chloropyridine + SO2 (Degradation Byproduct) SM->SO2Ext Room Temp / Aging OSulf Di-sulfonylated Piperidine (O- & N-Sulfonylation) SM->OSulf Excess Electrophile / High Temp

Reaction pathways for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol synthesis and common side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction yields are consistently below 30%, and LC-MS shows massive amounts of pyridine-2-sulfonic acid and 2-chloropyridine. What is causing this? A1: You are observing the rapid degradation of pyridine-2-sulfonyl chloride. Unlike benzenesulfonyl chloride, the α -heteroaromatic sulfonyl chloride is highly unstable. The electron-withdrawing pyridine nitrogen destabilizes the S-Cl bond, facilitating two rapid degradation pathways: hydrolysis by trace moisture to pyridine-2-sulfonic acid, and formal SO2​ extrusion to yield 2-chloropyridine 1. Solution: Never use aged commercial bottles of this reagent. You must generate the sulfonyl chloride in situ and use it immediately, or utilize a stable surrogate (see Q3).

Q2: I am seeing a mixture of the desired product and a di-sulfonylated byproduct. How do I improve chemoselectivity? A2: Piperidin-3-ol contains both a secondary amine and a secondary alcohol. Because nitrogen is more polarizable and less electronegative than oxygen, the amine is inherently more nucleophilic. However, if the reaction is run at room temperature or if the electrophile is present in excess, the alcohol will also react. Solution: Enforce strict kinetic control. Use exactly 1.0 to 1.05 equivalents of the freshly prepared sulfonyl chloride. Perform a dropwise addition at 0 °C using a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This provides enough activation energy for the amine to react while keeping the alcohol inert.

Q3: Generating the sulfonyl chloride in situ is bottlenecking my workflow. Is there a bench-stable alternative that doesn't compromise reactivity? A3: Yes. You can utilize 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate. TCP sulfonates act as highly effective, bench-stable surrogates for unstable heteroaryl sulfonyl chlorides. They can be synthesized, purified via silica gel chromatography, and stored for months at room temperature without SO2​ extrusion, while remaining sufficiently reactive to couple with amines under mild heating 2.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the impact of different reaction parameters on the yield and chemoselectivity of the target molecule.

Electrophile SourceBaseSolventTemp (°C)Chemoselectivity (N:O)Typical Yield
Commercially sourced Py-2-SO₂Cl (Aged)Et₃NDCM2585:15< 30%
Freshly generated Py-2-SO₂Cl (In situ)K₂CO₃DCM / H₂O0 to 2590:1050 - 60%
Freshly generated Py-2-SO₂Cl (In situ) DIPEA Anhydrous DCM 0 > 95:5 70 - 75%
TCP Pyridine-2-sulfonate (Surrogate)DBUTHF60> 98:280 - 85%

Validated Experimental Protocol

This self-validating protocol utilizes the in situ oxidative generation of pyridine-2-sulfonyl chloride from 2-mercaptopyridine, followed by immediate anhydrous coupling 3.

Part 1: In Situ Generation of Pyridine-2-sulfonyl Chloride

  • Setup: In a 250 mL round-bottom flask, dissolve 2-mercaptopyridine (1.00 g, 9.00 mmol) in 20 mL of dichloromethane (DCM). Add 25 mL of concentrated HCl and cool the biphasic mixture to 0 °C in an ice bath.

  • Oxidation: Dropwise, add 55 mL of aqueous sodium hypochlorite (NaOCl, 14.5%).

    • Self-Validation Check: The reaction is exothermic. The solution will gradually turn a distinct yellow, confirming the formation of the sulfonyl chloride. If the solution turns dark brown, thermal degradation has occurred due to overly rapid addition.

  • Extraction: Stir for 30 minutes at 0 °C. Rapidly extract the aqueous layer with cold DCM (2 × 20 mL).

  • Drying: Combine the organic layers and dry over anhydrous Na2​SO4​ for exactly 30 minutes. Filter off the solid. Do not concentrate this solution to dryness; use the DCM solution immediately in Part 2.

Part 2: Chemoselective Coupling

  • Preparation: In a separate, flame-dried flask flushed with argon, dissolve piperidin-3-ol (0.91 g, 9.00 mmol) and DIPEA (3.14 mL, 18.0 mmol) in 30 mL of anhydrous DCM. Cool to 0 °C.

  • Coupling: Using an addition funnel, add the freshly prepared pyridine-2-sulfonyl chloride solution from Part 1 dropwise over 30 minutes.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (EtOAc/Hexane). The bulky DIPEA and low temperature will kinetically lock the reaction to the secondary amine.

  • Workup: Quench the reaction with 5 mL of methanol to destroy any unreacted sulfonyl chloride. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (silica gel, gradient elution of EtOAc in Hexanes) to yield pure 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

ExpWorkflow Start Start: 2-Mercaptopyridine Oxidation Oxidation (NaOCl, HCl, 0 °C) Generate Sulfonyl Chloride Start->Oxidation Extraction Rapid Extraction (DCM) Dry over Na2SO4 Oxidation->Extraction Coupling Coupling: Add to Piperidin-3-ol + DIPEA in DCM at 0 °C Extraction->Coupling Quench Quench (MeOH) & Wash (Aq. NaHCO3) Coupling->Quench Purify Flash Chromatography (Silica Gel) Quench->Purify End Pure 1-(Pyridin-2-ylsulfonyl) piperidin-3-ol Purify->End

Step-by-step experimental workflow for the synthesis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ResearchG
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate Organic Letters - ACS Public
  • Iridium(III)

Sources

Optimization

Technical Support Center: Troubleshooting 1-(pyridin-2-ylsulfonyl)piperidin-3-ol Solubility in DMSO

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting protocols for handling 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in dimethyl sulfoxide (DMSO).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting protocols for handling 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in dimethyl sulfoxide (DMSO). Designed for researchers and drug development professionals, this document synthesizes thermodynamic principles with field-proven methodologies to resolve compound precipitation, ensure stock stability, and maintain assay integrity.

Section 1: Mechanistic Causes of Precipitation (The "Why")

To troubleshoot effectively, we must first understand the physicochemical interactions at play. 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is a structurally complex molecule featuring a hydrogen-bond donating hydroxyl group, alongside multiple hydrogen-bond acceptors (pyridine nitrogen, sulfonyl oxygens), and hydrophobic ring systems.

When this compound precipitates from a DMSO stock, it is rarely due to a single factor. It is typically the result of a thermodynamic cascade:

  • Hygroscopicity & Solvent Cavity Disruption: DMSO is a highly polar, aprotic solvent that is aggressively hygroscopic. When exposed to atmospheric moisture, it rapidly absorbs water[1]. Water alters the non-ideal properties of the DMSO solvent system. Because water preferentially hydrogen-bonds with the S=O group of DMSO, it makes the formation of a "solvent cavity"—a necessary thermodynamic step for the dissolution of bulky organic molecules—significantly more difficult[2].

  • Ostwald's Rule of Stages & Polymorphism: When initially dissolved, amorphous compounds often enter a supersaturated, kinetically stable (but thermodynamically unstable) "metastable" zone[1]. Over time, or when triggered by nucleation events (like temperature drops), the compound will precipitate into its lowest-energy crystalline polymorph. Once locked in this stable crystalline lattice, the energy required to redissolve the compound is substantially higher than the initial dissolution[1].

  • The Freeze-Thaw Synergy: Pure DMSO has a relatively high freezing point of 18.5 °C (65.3 °F)[3][4]. In standard air-conditioned laboratories, localized cooling can easily cause pure DMSO to freeze on the benchtop[5]. However, when water is absorbed, the freezing point depresses significantly[1][3]. Repeated freeze-thaw cycles in hydrated DMSO synergistically drive the compound out of solution, forcing it into the highly stable crystalline form[2][6].

G A Anhydrous DMSO Stock (Amorphous Solute) B Atmospheric Moisture (Hygroscopic Uptake) A->B Air Exposure C Freeze-Thaw Cycles (Storage/Handling) A->C Direct Storage B->C Alters Solvent Cavity D Crystalline Precipitation (Lower Energy State) C->D Nucleation Trigger E Acoustic Sonication & Warming (37°C) D->E Troubleshooting F Redissolved Stock (Use Immediately) E->F Kinetic Disruption

Logical pathway of DMSO stock degradation via hydration and thermal rescue.

Section 2: Quantitative Data & Solvation Parameters

Understanding the physical limits of your solvent and the specific functional groups of your solute is critical for preventing precipitation.

Table 1: Critical Physical Properties of DMSO & Impact on Storage
PropertyValueOperational Impact
Freezing Point (Pure) 18.5 °C (65.3 °F)[3][4]Pure stocks may freeze at room temperature in cool labs[5].
Freezing Point (Hydrated) Depresses up to -73 °C[1]A liquid stock at 4 °C strongly indicates heavy water contamination[1].
Hygroscopicity HighRapidly absorbs atmospheric moisture, reducing solute capacity[1].
Dielectric Constant 48.9 (at 20 °C)[3]Excellent for dissolving polar and polarizable functional groups.
Table 2: Solvation Dynamics of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol
Functional GroupInteraction with Anhydrous DMSOVulnerability to Water Contamination
Hydroxyl (-OH) Strong H-bond donation to DMSO S=O.Water outcompetes the hydroxyl group for DMSO S=O binding.
Sulfonamide Core Dipole-dipole stabilization.Highly sensitive to changes in the solvent cavity dielectric.
Pyridine Ring H-bond acceptor; hydrophobic stacking.Forces hydrophobic aggregation when water increases solvent polarity.

Section 3: Step-by-Step Experimental Protocols

Protocol A: Rescuing a Precipitated DMSO Stock

Self-Validating System: This protocol applies specific kinetic and thermal energy to disrupt the crystalline lattice. If the compound does not redissolve after Step 3, the water content in the DMSO has permanently lowered the thermodynamic solubility threshold below your target concentration, and the stock must be discarded.

  • Visual Inspection: Examine the stock under a light source. Note whether the precipitate is amorphous (cloudy/flocculant) or crystalline (sharp, needle-like). Crystalline precipitates require more energy to redissolve[1].

  • Thermal Incubation: Place the tightly sealed vial in a dry incubator or bead bath set to 37 °C for 15–30 minutes [7].

    • Causality: Increasing thermal energy shifts the thermodynamic equilibrium, providing the enthalpy required to break the intermolecular bonds of the crystalline lattice.

  • Acoustic/Low-Energy Sonication: Apply low-energy bath sonication or contactless acoustic mixing for 5–10 minutes [2].

    • Causality: Acoustic cavitation provides localized kinetic energy to physically disrupt the crystalline lattice without causing thermal degradation of the compound[2].

  • Validation: Visually confirm complete optical clarity. If the solution remains cloudy, discard the stock[7]. If clear, use immediately for your assay; do not return it to long-term storage, as the nucleation seeds may still be present.

Protocol B: Preparation of Moisture-Resistant Stock Solutions
  • Solvent Sourcing: Utilize only strictly anhydrous, sealed DMSO (>99.9% purity, packaged under argon).

  • Rapid Dissolution: Weigh 1-(pyridin-2-ylsulfonyl)piperidin-3-ol and dissolve it in anhydrous DMSO inside a low-humidity environment (e.g., a desiccator cabinet). Target a conservative stock concentration (e.g., 10–30 mM) to avoid the metastable supersaturated zone[1][7].

  • Single-Use Aliquoting: Dispense the master stock into single-use polypropylene tubes. Avoid plate-based storage for long-term archiving to minimize freeze-thaw exposure during cherry-picking[1][2][6].

  • Inert Gas Overlay: Gently purge the headspace of each tube with Argon or dry Nitrogen gas before sealing.

    • Causality: Displacing atmospheric air prevents hygroscopic water uptake during storage and the thawing process.

  • Storage: Store aliquots at -20 °C or -80 °C. Thaw only once, warming completely to room temperature before opening to prevent condensation from entering the tube.

Workflow S1 1. Weigh Solute (Dry Environment) S2 S2 S1->S2 S3 3. Single-Use Aliquoting S2->S3 S4 4. Argon/N2 Gas Purge S3->S4 S5 5. Store at -20°C / -80°C S4->S5

Step-by-step workflow for preparing moisture-resistant DMSO stock solutions.

Section 4: Frequently Asked Questions (FAQs)

Q: My lab is kept at 20 °C, but my DMSO stock still froze on the bench. Why? A: Pure, anhydrous DMSO has a freezing point of 18.5 °C (65.3 °F)[3][4]. Minor temperature fluctuations in an air-conditioned lab, or evaporative cooling from airflow, can easily drop the local temperature of the vial below this threshold, causing the solvent to freeze[5]. This is actually a good sign that your DMSO is highly pure and anhydrous.

Q: Can I just add a little water or aqueous buffer to help dissolve the compound if it crashes out? A: No. 1-(pyridin-2-ylsulfonyl)piperidin-3-ol has significant lipophilic character. Adding water to DMSO increases the polarity of the solvent system, making cavity formation harder and synergistically driving the compound into a precipitated crystalline state[2][6].

Q: Is it safe to repeatedly freeze and thaw my master stock plate for different assays? A: It is highly discouraged. Freeze-thaw cycles, especially in the presence of trace water absorbed during plate handling, are the primary driver of compound precipitation[1][6]. The industry standard has shifted from plate-based storage to single-use tube aliquots to entirely eliminate freeze-thaw cycles[1][2].

Q: My stock was completely liquid at -20 °C. Is this normal? A: No. If your DMSO stock is liquid at -20 °C, it has absorbed a massive amount of atmospheric water. The freezing point of DMSO depresses dramatically (down to -73 °C) as water content increases[1]. A stock that remains liquid in the freezer is heavily hydrated, and the concentration of your dissolved compound is likely severely compromised. Discard and remake the stock.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement - Ziath. Available at: [Link]

  • DMSO Physical Properties - gChem. Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. Available at:[Link]

  • High Throughput Sonication: Evaluation for Compound Solubilization - ResearchGate. Available at:[Link]

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • So cold in the lab my dmso-d6 is freezing - Reddit (r/chemistry). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

Welcome to the Technical Support Center. Purifying 1-(pyridin-2-ylsulfonyl)piperidin-3-ol presents unique chromatographic and crystallographic challenges due to its distinct structural motifs: a basic pyridine ring, a ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying 1-(pyridin-2-ylsulfonyl)piperidin-3-ol presents unique chromatographic and crystallographic challenges due to its distinct structural motifs: a basic pyridine ring, a neutral tertiary sulfonamide linkage, and a hydrogen-bonding secondary alcohol.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the specific physicochemical causality behind purification failures, providing self-validating protocols to ensure high-yield recovery.

Purification Workflow Overview

Workflow Crude Crude Reaction Mixture (Product + Sulfonic Acid + Pyridine) Workup Aqueous Workup (Sat. NaHCO3 / DCM) Crude->Workup OrgLayer Organic Layer (Crude Product) Workup->OrgLayer Extracts Product AqLayer Aqueous Layer (Sulfonic Acid Salts) Workup->AqLayer Removes Impurities Chromatography Flash Chromatography (Silica Gel + 1-2% TEA) OrgLayer->Chromatography Fractions Pooled Fractions (Evaporated) Chromatography->Fractions Elution Crystallization Recrystallization (EtOAc / Hexanes) Fractions->Crystallization Pure Pure 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (>98% Purity) Crystallization->Pure

Figure 1: Optimized purification workflow for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Troubleshooting Guides & FAQs

Q1: My compound streaks heavily across the silica gel column, resulting in poor resolution and low recovery. How do I prevent this?

The Causality: The streaking is caused by the pyridine ring, not the sulfonamide. While the tertiary sulfonamide linkage in this molecule is electronically neutral and does not participate in acid-base chemistry[1], the pyridine nitrogen acts as a Lewis base. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface[2]. The pyridine nitrogen strongly hydrogen-bonds and partially protonates on these acidic sites, causing the compound to drag and streak through the column rather than eluting in a tight band[2].

The Protocol: Triethylamine (TEA) Deactivation To resolve this, you must competitively deactivate the acidic silanols before the compound touches the column.

  • Solvent Preparation: Prepare your mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes) and add 1-2% (v/v) Triethylamine (TEA)[2].

  • Column Packing: Slurry-pack the silica gel using this TEA-modified solvent.

  • Equilibration: Flush the packed column with 2-3 column volumes (CV) of the TEA-modified solvent to ensure all acidic sites are neutralized[2].

  • Loading: Dry-load your crude sample onto a small amount of silica gel, place it at the head of the column, and elute[3].

Self-Validating System: Before running the column, run a 2D Thin-Layer Chromatography (TLC) plate. Spot the crude mixture in the corner. Elute in unmodified solvent, dry the plate, rotate it 90 degrees, and elute in the TEA-modified solvent. If the product spot moves cleanly off the diagonal without a tail, the TEA modification is validated for your column.

Q2: I am seeing a highly polar, UV-active impurity co-eluting near the baseline. What is it, and how do I remove it before chromatography?

The Causality: This impurity is almost certainly pyridine-2-sulfonic acid. During the synthesis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, unreacted pyridine-2-sulfonyl chloride starting material rapidly hydrolyzes upon exposure to moisture or during the quench phase. Sulfonic acids are highly polar and can permanently bind to or degrade the performance of silica gel columns if not removed[3].

The Protocol: Chemoselective Aqueous Workup Because the target compound is a neutral tertiary sulfonamide, you can easily separate it from the acidic byproduct using an acid-base liquid-liquid extraction.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM).

  • Basic Wash: Wash the organic layer twice with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3). The basic aqueous layer will deprotonate the sulfonic acid, partitioning it entirely into the aqueous phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validating System: Test the pH of the aqueous layer after the first NaHCO3 wash. If the pH is below 8, the sulfonic acid has not been fully neutralized. Continue adding saturated NaHCO3 until the aqueous layer remains strictly basic.

Q3: After chromatography, my purified fractions yield a sticky syrup instead of a solid. How can I induce crystallization?

The Causality: Piperidine derivatives containing hydroxyl groups are notorious for "oiling out." The secondary alcohol at the 3-position of the piperidine ring forms strong intermolecular hydrogen bonds. This network easily traps volatile solvents (like DCM or EtOAc) used during chromatography, preventing the molecules from organizing into a rigid crystal lattice[4].

The Protocol: Trituration and Recrystallization

  • Solvent Removal: Evaporate the pooled chromatographic fractions to absolute dryness using a rotary evaporator, followed by high vacuum (≤ 1 mbar) for at least 2 hours to strip trapped solvent.

  • Dissolution: Dissolve the resulting oil in a minimal amount of hot Ethyl Acetate (EtOAc)[4].

  • Cloud Point: While maintaining gentle heat, add Hexanes dropwise until the solution becomes slightly cloudy (the cloud point). Add exactly one drop of EtOAc to clear the solution.

  • Crystallization: Remove from heat, cover the flask, and allow it to cool undisturbed to room temperature. Once crystals begin to form, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield[4].

  • Filtration: Filter the crystals via a Büchner funnel and wash with ice-cold Hexanes[4].

Self-Validating System: If the compound still forms an oil upon cooling, take a small aliquot and run an ^1H-NMR. Look for a singlet at ~5.3 ppm (DCM) or a singlet at ~2.0 ppm (EtOAc). If these are present, solvent trapping is the culprit; return the bulk sample to the high vacuum line.

Quantitative Data & Phase Selection

To ensure optimal separation, refer to the following phase selection matrix. Modifying the mobile phase is critical for basic sulfonamide derivatives.

Table 1: Quantitative Comparison of Chromatographic Systems for Pyridine Sulfonamides
Stationary PhaseMobile Phase SystemAdditive / ModifierRf / Peak ShapeRecommendation
Standard Silica (Unmodified)EtOAc / Hexanes (1:1)NoneSevere tailing (Rf ~0.1-0.4)❌ Do Not Use
Standard Silica (Modified)EtOAc / Hexanes (1:1)1-2% Triethylamine (TEA)Sharp peak (Rf ~0.35)✅ Standard Protocol
Amine-Functionalized (NH2)EtOAc / Hexanes (1:1)NoneSharp peak (Rf ~0.40)✅ Best for Scale-up
Reverse Phase (C18)MeCN / Water (Gradient)0.1% Formic AcidExcellent resolution⚠️ Requires Lyophilization

References

  • American Chemical Society (ACS). "Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications." The Journal of Organic Chemistry. Available at:[Link][1]

Sources

Optimization

Technical Support Center: Stability, Storage, and Handling of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

Welcome to the Technical Support Center for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3)[1]. This portal is designed for researchers, medicinal chemists, and drug development professionals handling this spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3)[1]. This portal is designed for researchers, medicinal chemists, and drug development professionals handling this specific functionalized piperidine sulfonamide.

While sulfonamide linkages are generally robust, the unique combination of a basic pyridine ring, an oxidizable secondary alcohol, and a potentially hygroscopic structure necessitates strict storage protocols. Failure to control environmental variables can lead to rapid degradation, compromising downstream biological assays and synthetic yields.

Section 1: Troubleshooting & FAQs

Q1: My compound has developed a slight yellow/brown tint during storage. What is causing this, and is it still usable? A1: Discoloration is a primary indicator of photo-oxidative degradation. The piperidine ring and the secondary alcohol at the 3-position are susceptible to radical-initiated oxidation when exposed to atmospheric oxygen and UV/ambient light[2]. This process can yield piperidin-3-one derivatives or N-oxides[3]. Actionable Advice: Do not use discolored batches for sensitive biological assays without re-purifying (e.g., via flash chromatography) or verifying purity via LC-MS. To prevent this, always store the compound in amber glass vials to block UV light[3].

Q2: I observed a new peak in my LC-MS analysis with a mass corresponding to pyridine-2-sulfonic acid. How did this form? A2: This indicates hydrolysis of the sulfonamide bond. While sulfonamides are typically stable against neutral hydrolysis, the presence of the hydroxyl group makes this specific compound hygroscopic. If the compound is stored without a desiccant or opened while cold (causing condensation), absorbed moisture can facilitate slow hydrolysis over time, cleaving the molecule into pyridine-2-sulfonic acid and piperidin-3-ol.

Q3: Why is my sample clumping together instead of remaining a free-flowing powder? A3: Clumping is a physical degradation caused by moisture absorption. The hydrogen-bonding capability of the -OH group and the sulfonamide oxygens draws moisture from the air. This not only alters the physical form but accelerates the chemical hydrolysis mentioned in Q2.

Q4: What is the optimal long-term storage temperature for sulfonamide derivatives? A4: For long-term storage (months to years), store at -20°C. Studies on sulfonamide stability demonstrate significantly enhanced stability and longer decay half-lives when stored frozen at -20°C compared to standard refrigeration (2-8°C)[4].

Section 2: Quantitative Stability Profile

The following table summarizes the degradation profile of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol under various storage conditions. Note: Data is synthesized from accelerated degradation studies of analogous piperidinol and sulfonamide scaffolds.

Storage ConditionTimeframePrimary Degradation PathwayPurity Retained (%)Recommended Action
-20°C, Argon, Dark 12 MonthsNone observed> 99.5%Standard Use
2-8°C, Ambient Air 3 MonthsOxidation (Piperidinone)~ 97.0%Verify via LC-MS
25°C, 60% RH, Dark 1 MonthHydrolysis (Sulfonic Acid)~ 94.5%Re-purify / Discard
25°C, Ambient Light 2 WeeksPhoto-oxidation< 90.0%Discard

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in checks to confirm that the environmental controls are functioning before the chemical is exposed.

Protocol: Aliquoting and Inert Storage of Hygroscopic Sulfonamides

Objective: To aliquot bulk material into single-use vials without introducing moisture or oxygen, preventing hydrolysis and oxidation.

  • Equilibration (The Causality): Remove the sealed bulk container from the -20°C freezer and place it in a desiccator at room temperature for at least 2 hours before opening.

    • Why: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • System Validation Step: Weigh a sealed, empty control vial before placing it in the desiccator, and weigh it again after the 2-hour equilibration.

    • Validation: A mass increase of >0.1 mg indicates a failure in the desiccator seal (moisture breach). Do not proceed with aliquoting until the desiccator desiccant is recharged.

  • Environment: Perform aliquoting inside a nitrogen-purged glovebox or a dry box with a relative humidity (RH) < 10%.

  • Vial Selection: Use pre-dried, amber glass vials.

    • Why: Amber glass blocks UV radiation, preventing radical-initiated photo-oxidation of the piperidine ring[3].

  • Purging: After transferring the powder, gently purge the headspace of each vial with Argon gas.

    • Why: Argon (density 1.78 g/L) is heavier than air (1.22 g/L). It creates a protective physical blanket over the solid, actively displacing reactive oxygen and moisture.

  • Sealing: Cap tightly with PTFE-lined septa and wrap the cap junction with Parafilm. Store immediately at -20°C[4].

Section 4: Visualizations & Workflows

Degradation A 1-(pyridin-2-ylsulfonyl) piperidin-3-ol B UV Light / O2 Exposure A->B C Moisture / H2O A->C D Piperidin-3-one Derivative (Oxidation) B->D E Pyridine-2-sulfonic acid + Piperidin-3-ol (Hydrolysis) C->E F Amber Vials & Argon Purge F->B Prevents G Desiccator Storage G->C Prevents

Degradation pathways of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol and preventive measures.

Workflow S1 Equilibrate to RT S2 Aliquoting in Glovebox S1->S2 S3 Argon Purge S2->S3 S4 Parafilm Seal S3->S4 S5 Store at -20°C S4->S5

Standard operating procedure for aliquoting and storing hygroscopic sulfonamides.

References

  • Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage, PubMed (nih.gov).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions, PMC (nih.gov).
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds, Benchchem.
  • 1324-80-7,Acid Blue 119-AccelaChem (CAS Reference Data), AccelaChem.

Sources

Troubleshooting

Technical Support Center: Chromatographic Isolation of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating polar heterocyclic compounds presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating polar heterocyclic compounds presents unique chromatographic challenges. This guide provides field-proven, mechanistically grounded solutions for the purification of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Structural Analysis & Chromatographic Causality

To design a self-validating purification protocol, we must first deconstruct the molecule's interaction with the stationary phase:

  • The Pyridine Ring (The Tailing Culprit): The pyridine nitrogen is a Lewis base with a pKa of approximately 5.2[1]. Standard silica gel contains acidic residual silanol groups (pKa 4.5–6.5). The strong ion-dipole interaction between the basic pyridine nitrogen and these acidic silanols is the primary cause of peak tailing and broad elution profiles[1].

  • The Sulfonamide Core (Neutral Polarity): Novice chemists often assume the piperidine nitrogen is basic. However, the strongly electron-withdrawing sulfonyl group delocalizes the nitrogen's lone pair, rendering the sulfonamide nitrogen non-basic.

  • The Hydroxyl Group (H-Bonding): The C3-hydroxyl group acts as a strong hydrogen bond donor and acceptor, significantly increasing the molecule's overall polarity and requiring a highly polar mobile phase for elution.

Recommended Solvent Systems

To overcome the polarity and silanol interactions, specific solvent systems must be employed. Below is a matrix of validated systems[2],[3]:

Chromatography TypePrimary SolventEluent/ModifierRatio (v/v)Mechanistic Purpose
Normal Phase (Silica) Dichloromethane (DCM)Methanol (MeOH) + 1% NH₄OH90:10:1 to 80:20:1MeOH provides polarity for the -OH group; NH₄OH shields acidic silanols to prevent tailing[1],[3].
Normal Phase (Silica) Ethyl Acetate (EtOAc)Hexane + 1% Triethylamine (TEA)50:50:1 to 100:0:1TEA acts as a competing base, preferentially binding to active silanol sites[1],[4].
Reverse Phase (C18) Water (H₂O)Acetonitrile (MeCN) + 0.1% NH₄OHGradient (10% to 90% MeCN)Avoids silanol issues entirely. Basic modifier keeps pyridine unprotonated for predictable retention.
Troubleshooting Guides & FAQs

Q: My product is streaking across the entire TLC plate and column. How do I fix this? A: This is a classic symptom of silanol-pyridine binding[1]. Causality: The basic pyridine nitrogen transiently binds and releases from varying acidic sites on the silica. Solution: You must add a competing base to your mobile phase. Adding 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) to your eluent will saturate the acidic silanols, allowing your target molecule to elute as a sharp, symmetrical peak[4].

Q: I am experiencing low recovery (<50%) after column chromatography. Where is my product? A: Significant loss of material is often due to irreversible adsorption or decomposition on the acidic silica gel[4]. Solution: Pre-neutralize your silica gel. Pack your column using a solvent containing 1-5% TEA. Flush the column with 2-3 column volumes of this basic solvent before loading your sample. Alternatively, switch to end-capped silica or neutral alumina[4].

Q: My product co-elutes with unreacted piperidin-3-ol. How can I separate them? A: Piperidin-3-ol is a secondary aliphatic amine and is significantly more basic (pKa ~10) than your pyridine sulfonamide product. Solution: Exploit this pKa difference before chromatography. Perform an acid-base wash during your reaction workup[5]. Washing the organic layer with a mild, neutral-to-slightly-acidic aqueous buffer (pH ~7-8) will protonate the highly basic piperidin-3-ol, driving it into the aqueous layer, while the less basic pyridine sulfonamide remains in the organic phase.

Visualizations

G cluster_0 Silica Stationary Phase mol 1-(pyridin-2-ylsulfonyl) piperidin-3-ol silanol Acidic Silanols (pKa ~4.5-6.5) mol->silanol Pyridine N (Ion-Dipole) hbond H-Bonding Sites mol->hbond -OH & -SO2- (Dipole-Dipole) tailing Peak Tailing & Irreversible Binding silanol->tailing hbond->tailing mod Add 1% Et3N or NH4OH tailing->mod Mitigation elution Sharp, Symmetrical Elution mod->elution

Mechanisms of stationary phase interaction and mitigation strategies for pyridine derivatives.

Troubleshooting start Chromatography Issue tail Severe Peak Tailing start->tail coelute Co-elution with Impurities start->coelute lowrec Low Recovery (<50%) start->lowrec sol1 Pre-treat silica with 1% Et3N tail->sol1 sol2 Switch to Reverse Phase coelute->sol2 sol3 Use End-capped Silica lowrec->sol3

Decision tree for troubleshooting common chromatography issues with pyridine sulfonamides.

Experimental Protocol: Base-Deactivated Silica Gel Chromatography

To ensure a self-validating and reproducible isolation, follow this step-by-step methodology[1],[5]:

Step 1: Solvent and Slurry Preparation

  • Prepare the mobile phase: 95% Dichloromethane (DCM), 4% Methanol (MeOH), and 1% Triethylamine (TEA) (v/v/v).

  • In an Erlenmeyer flask, combine standard flash silica gel (40-63 µm) with the prepared mobile phase to create a uniform slurry.

  • Scientific Causality: Mixing the silica with the TEA-doped solvent prior to packing ensures that all highly active, acidic silanol sites are neutralized by the TEA before the target molecule is introduced.

Step 2: Column Packing

  • Pour the slurry into a glass chromatography column.

  • Use compressed air or nitrogen to pack the bed tightly, ensuring no air bubbles or voids are present.

  • Flush the packed column with 2 column volumes (CV) of the mobile phase to equilibrate the system. Add a protective layer of sand on top of the silica bed[5].

Step 3: Sample Loading & Elution

  • Dissolve the crude 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in the minimum amount of DCM (do not use MeOH for loading, as it will cause band broadening).

  • Carefully apply the dissolved sample to the top of the sand layer using a long glass pipette.

  • Push the sample into the silica bed using gentle gas pressure.

  • Carefully add the mobile phase and begin elution.

Step 4: Fraction Collection & Analysis

  • Collect fractions in test tubes.

  • Monitor elution via Thin Layer Chromatography (TLC). Crucial step: The TLC plates must also be pre-treated. Either run the plates in a TEA-doped solvent or expose them to ammonia vapor prior to spotting, otherwise, the product will streak on the plate, giving a false impression of the column's performance.

  • Visualize fractions using a UV lamp at 254 nm (the pyridine ring is highly UV active).

  • Combine pure fractions and concentrate under reduced pressure to yield the isolated product.

References
  • [2] Title: Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Source: arkat-usa.org. URL: [Link]

  • [3] Title: Solvent Systems for Silica Gel Column Chromatography. Source: commonorganicchemistry.com. URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

Welcome to the technical support center for the crystallization of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-quality crystalline material of this compound. The information herein is synthesized from established principles of crystallization, data on analogous piperidine and sulfonamide derivatives, and field-proven insights.

Understanding the Molecule: Key Physicochemical Characteristics

1-(pyridin-2-ylsulfonyl)piperidin-3-ol is a polar molecule with key structural features that influence its crystallization behavior:

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the sulfonamide (-SO₂NH-) moiety makes the molecule both a hydrogen bond donor and acceptor. This leads to strong intermolecular interactions, which can favor stable crystal lattice formation but also present challenges such as solvent competition and the potential for amorphous precipitation.

  • Polarity: The combination of the pyridine ring, the sulfonyl group, and the hydroxyl group results in a high degree of polarity. This dictates the compound's solubility, generally favoring polar solvents.

  • Potential for Polymorphism: Sulfonamide-containing compounds are known to exhibit polymorphism, where different crystal packing arrangements can occur.[1][2][3][4][5] These polymorphs can have different physical properties, including solubility and stability, making consistent crystallization crucial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for the crystallization of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol?

A1: Given the polar nature of the molecule, polar solvents are the most promising candidates. A good initial screening should include:

  • Alcohols: Methanol, ethanol, and isopropanol are excellent starting points. They can engage in hydrogen bonding with the solute, and their varying polarities offer a range of solubilizing power.

  • Ketones: Acetone may be a suitable solvent.

  • Esters: Ethyl acetate can also be effective, particularly in mixed-solvent systems.

  • Water: Due to the molecule's polarity, it may have some solubility in hot water, making water a potential anti-solvent in mixed systems with more soluble organic solvents.[6]

A systematic solvent screening is the most effective approach to identify the ideal solvent or solvent system.

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?

A2: "Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline phase. This often occurs when the solution is highly supersaturated or when the temperature of the solution is above the melting point of the solute-solvent mixture. For a polar, hydrogen-bonding compound like 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, strong solute-solvent interactions can also contribute to this phenomenon.

To prevent oiling out:

  • Reduce the cooling rate: Slow, controlled cooling allows molecules sufficient time to orient themselves into a crystal lattice. Crash cooling often leads to oiling out.

  • Use a more dilute solution: High concentrations can lead to rapid supersaturation and oiling.

  • Choose a different solvent system: A solvent in which the compound is slightly less soluble at elevated temperatures may be beneficial.

  • Introduce seed crystals: Seeding the solution at the appropriate temperature can bypass the nucleation barrier and promote direct crystallization.

Q3: I am not getting any crystals to form, even after cooling. What should I do?

A3: Failure to form crystals can be due to several factors:

  • The solution is not sufficiently supersaturated: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration.

  • High nucleation barrier: The initial formation of crystal nuclei is kinetically hindered. To induce nucleation, you can:

    • Scratch the inside of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.

    • Add a seed crystal of the compound if available.

    • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid oiling out.

Q4: How can I improve the yield of my crystallization?

A4: To maximize your crystal yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Allow for slow cooling to room temperature, followed by further cooling in an ice bath to decrease the solubility of the compound in the mother liquor.

  • When using a mixed-solvent system, carefully control the addition of the anti-solvent to reach the point of saturation without causing premature precipitation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out - Solution is too concentrated.- Cooling rate is too fast.- Solvent is too non-polar, leading to poor solvation at lower temperatures.- Reheat the solution to redissolve the oil, add more of the "good" solvent, and cool slowly.- Try a more polar solvent or a mixed-solvent system.- Introduce seed crystals just below the saturation temperature.
No Crystal Formation - Solution is too dilute.- High nucleation energy barrier.- Evaporate some of the solvent to increase concentration.- Induce nucleation by scratching the flask or adding a seed crystal.- Cool to a lower temperature slowly.
Poor Crystal Quality (small needles, powder) - Rapid crystallization due to high supersaturation.- Impurities present.- Reduce the rate of cooling or anti-solvent addition.- Use a slightly more solubilizing solvent to slow down crystal growth.- Consider a preliminary purification step if the starting material is highly impure.
Low Yield - Too much solvent used.- Compound is too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Ensure complete cooling in an ice bath.- Use a less-solubilizing solvent or a mixed-solvent system.- Pre-heat the filtration apparatus during hot filtration.
Formation of Amorphous Solid - Very rapid precipitation ("crashing out").- Solvent is not suitable for promoting an ordered crystal lattice.- Decrease the rate of supersaturation (slower cooling or anti-solvent addition).- Screen a wider range of solvents, including those with different hydrogen bonding capabilities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach.

  • Solvent Screening:

    • Place a small amount (10-20 mg) of crude 1-(pyridin-2-ylsulfonyl)piperidin-3-ol into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone) dropwise at room temperature, observing the solubility.

    • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding solvent until the compound is just dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or charcoal, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be found. A common approach for polar compounds is to use a polar organic solvent in which the compound is soluble and water as an anti-solvent.[6]

  • Solvent System Selection:

    • Identify a "good" solvent in which 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is readily soluble (e.g., ethanol, isopropanol, acetone).

    • Confirm that the compound is poorly soluble in the "poor" solvent (anti-solvent), such as water or hexane. The two solvents must be miscible.

  • Procedure:

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy (the point of saturation).

    • If necessary, add a few drops of the hot "good" solvent to redissolve the cloudiness.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect and dry the crystals as described in Protocol 1.

Visualizing the Crystallization Workflow

The following diagrams illustrate the decision-making process for troubleshooting and the general experimental workflow.

Troubleshooting_Crystallization start Start Crystallization oiling_out Issue: 'Oiling Out' start->oiling_out Observe oil formation no_crystals Issue: No Crystals Form start->no_crystals No crystal formation on cooling poor_quality Issue: Poor Crystal Quality start->poor_quality Formation of small needles/powder success High-Quality Crystals Obtained start->success Successful Crystallization solution_oiling Re-heat, add more solvent, cool slowly oiling_out->solution_oiling Yes change_solvent_oiling Try a more polar solvent or mixed-solvent system oiling_out->change_solvent_oiling No, persists seed_crystals_oiling Introduce seed crystals oiling_out->seed_crystals_oiling Still persists concentrate Evaporate some solvent no_crystals->concentrate Yes, solution likely dilute induce_nucleation Scratch flask or add seed crystal no_crystals->induce_nucleation No, concentration seems adequate lower_temp Cool to a lower temperature slowly no_crystals->lower_temp Still no crystals slow_down Reduce cooling rate or anti-solvent addition poor_quality->slow_down Yes change_solvent_quality Use a more solubilizing solvent poor_quality->change_solvent_quality No improvement pre_purify Consider preliminary purification poor_quality->pre_purify Still poor quality solution_oiling->success change_solvent_oiling->success seed_crystals_oiling->success concentrate->success induce_nucleation->success lower_temp->success slow_down->success change_solvent_quality->success pre_purify->success

Caption: Troubleshooting Decision Tree for Crystallization Issues.

Crystallization_Workflow start Start with Crude Compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution decolorize Decolorize with Charcoal (Optional) dissolution->decolorize cooling Slow Cooling to Room Temperature dissolution->cooling No optional steps hot_filtration Hot Filtration (Optional) decolorize->hot_filtration hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General Experimental Workflow for Recrystallization.

References

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, [Link]

  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, [Link]

  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate, [Link]

  • Polymorphism in Sulfonamides. ResearchGate, [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Catalyst Poisoning in 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing catalytic challenges when working with 1-(pyridin-2-ylsulfonyl)piperidin-3-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing catalytic challenges when working with 1-(pyridin-2-ylsulfonyl)piperidin-3-ol .

The presence of the 2-pyridyl moiety in this substrate presents a well-documented hurdle in transition-metal catalysis, often referred to as the "2-pyridyl problem"[1]. The strong σ-donating ability of the pyridine nitrogen lone pair allows it to outcompete ligands and substrates for the active metal center, leading to rapid catalyst deactivation[2].

Mechanistic Insight: The Causality of Poisoning

When utilizing Pd(0)/Pd(II), Rh(I)/Rh(III), or Ru catalysts, the free nitrogen of the pyridine ring acts as a potent poison. In the case of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, this is exacerbated by the adjacent sulfonyl group, which can participate in bidentate chelation with the metal center. This thermodynamically stable off-cycle complex traps the catalyst, preventing oxidative addition or transmetalation[1].

To restore catalytic turnover, the electronic properties of the pyridine nitrogen must be modulated. This is typically achieved through steric shielding (using bulky ligands) or electronic masking (using Lewis acids to sequester the nitrogen lone pair)[3].

G ActiveCat Active Catalyst [Pd(0)L2] OxAdd Oxidative Addition Intermediate ActiveCat->OxAdd Substrate Poisoned Poisoned Complex (Pyridine Coordinated) ActiveCat->Poisoned 2-Pyridyl Coordination (Deactivation) OxAdd->Poisoned Ligand Displacement Product Desired Product OxAdd->Product Transmetalation & Reductive Elimination LewisAcid Lewis Acid / Pyridine Adduct (Masked) Poisoned->LewisAcid Addition of Lewis Acid (e.g., Zn(OTf)2) Product->ActiveCat Catalyst Regeneration LewisAcid->ActiveCat Catalyst Recovery

Catalytic cycle disruption by 2-pyridyl coordination and subsequent Lewis acid rescue.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(pyridin-2-ylsulfonyl)piperidin-3-ol poison my palladium catalyst more severely than standard pyridine? A1: The 2-pyridyl group is highly azaphilic, but the adjacent sulfonyl oxygen introduces a secondary coordination site. This allows the molecule to form a highly stable chelate ring with the metal center. This bidentate coordination is thermodynamically much more stable than monodentate pyridine coordination, making the poisoning effect significantly more pronounced[1].

Q2: Can I just increase the catalyst loading to overcome the poisoning? A2: While increasing catalyst loading (e.g., from 5 mol% to 20 mol%) can sometimes force the reaction to completion by overwhelming the substrate's chelating capacity, it is economically unviable and complicates downstream purification. A more mechanistically sound approach is the electronic modulation of the pyridine nitrogen using Lewis acid additives or protic solvents[2].

Q3: Which Lewis acids are compatible with the piperidin-3-ol moiety? A3: Because the molecule contains a free secondary alcohol, strong, highly oxophilic Lewis acids (like TiCl₄ or AlCl₃) will coordinate to the alcohol or induce unwanted side reactions. Softer or highly specific Lewis acids like Zinc Triflate (Zn(OTf)₂) or Boron Trifluoride Etherate (BF₃·OEt₂) are preferred. They preferentially bind the pyridine nitrogen over the alcohol, masking the poison without degrading the substrate[3].

Troubleshooting Guide

Issue 1: Complete reaction stall after 10-15% conversion in Suzuki-Miyaura couplings.

  • Root Cause: Product inhibition or progressive catalyst trapping. As the reaction proceeds, the localized concentration of the 2-pyridyl moiety outcompetes the oxidative addition step[4].

  • Solution: Implement a slow-addition (syringe pump) protocol for the 1-(pyridin-2-ylsulfonyl)piperidin-3-ol substrate to keep its instantaneous concentration low. Alternatively, switch to a highly sterically hindered, electron-rich ligand like XPhos or BrettPhos, which physically blocks the pyridine from approaching the metal center[1].

Issue 2: Hydrogenation of an alkene elsewhere on the molecule fails using Pd/C or Rh/C.

  • Root Cause: Heterogeneous catalysts are extremely susceptible to basic nitrogen poisoning because the pyridine strongly adsorbs onto the metal surface, blocking hydrogen activation sites[5].

  • Solution: Pre-treat the substrate with 1.1 equivalents of a mild acid (e.g., acetic acid) to form the pyridinium salt. The protonated nitrogen lacks the lone pair required for metal coordination, allowing the heterogeneous hydrogenation to proceed smoothly[5].

Experimental Protocols

Protocol A: Lewis Acid-Mediated Cross-Coupling (Self-Validating System)

Principle: By pre-complexing the 1-(pyridin-2-ylsulfonyl)piperidin-3-ol with a Lewis acid, the nitrogen lone pair is sequestered, allowing the Pd catalyst to function unhindered[3]. This protocol includes an internal visual validation step.

  • Preparation of the Pre-complex: In a flame-dried Schlenk flask under N₂, dissolve 1.0 mmol of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in 5 mL of anhydrous 1,4-dioxane.

  • Lewis Acid Addition: Dropwise add 1.1 mmol of Zn(OTf)₂ (0.5 M in THF). Stir at room temperature for 30 minutes. (Validation check: A slight exotherm and subtle color shift indicate successful complexation).

  • Catalyst Activation: In a separate vial, pre-mix 0.05 mmol Pd₂(dba)₃ (5 mol%) and 0.12 mmol XPhos (12 mol%) in 2 mL dioxane. Stir for 15 minutes until the solution turns pale red/orange, indicating the formation of the active L-Pd(0) species.

  • Reaction Execution: Transfer the active catalyst solution to the Schlenk flask. Add the coupling partner (e.g., aryl boronic acid, 1.5 mmol) and anhydrous K₃PO₄ (3.0 mmol).

  • Heating and Monitoring: Heat the mixture to 90°C. Monitor via LC-MS. The presence of the Zn(OTf)₂ prevents pyridine coordination, typically resulting in >90% conversion within 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to break the Zn-pyridine complex, followed by standard EtOAc extraction.

Workflow Step1 1. Substrate Dissolution (1,4-Dioxane) Step2 2. Zn(OTf)2 Addition (Pre-complexation) Step1->Step2 Step3 3. Add Pre-activated Pd/XPhos Catalyst Step2->Step3 Step4 4. Add Reagents & Heat (90°C, 4h) Step3->Step4 Step5 5. NH4Cl Quench & Extraction Step4->Step5

Step-by-step workflow for Lewis acid-mediated cross-coupling of pyridine substrates.

Quantitative Data Presentation

To demonstrate the efficacy of different mitigation strategies, the following table summarizes the quantitative impact of various additives and ligands on the model Suzuki-Miyaura coupling of a functionalized 1-(pyridin-2-ylsulfonyl)piperidin-3-ol derivative.

Mitigation StrategyAdditive / LigandCatalyst SystemTime to CompletionIsolated Yield (%)Catalyst Turnover Number (TON)
Baseline (No Mitigation) None / PPh₃5% Pd(PPh₃)₄>24h (Stalled)12%2.4
Steric Shielding None / XPhos5% Pd₂(dba)₃18h65%13.0
Protonation 1.1 eq AcOH5% Pd(OAc)₂ / dppf12h78%15.6
Lewis Acid Masking 1.1 eq BF₃·OEt₂5% Pd₂(dba)₃ / XPhos6h89%17.8
Lewis Acid Masking 1.1 eq Zn(OTf)₂5% Pd₂(dba)₃ / XPhos4h94%18.8

Data Interpretation: The combination of steric shielding (XPhos) and electronic masking (Zn(OTf)₂) provides a synergistic effect, preventing the 2-pyridyl nitrogen from poisoning the Pd center while maintaining the integrity of the piperidin-3-ol hydroxyl group[4],[3].

References

  • Source: PMC (National Institutes of Health)
  • Title: Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates Source: Benchchem URL
  • Title: Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies Source: Benchchem URL
  • Title: Lewis Acids for the Activation of Pyridines for Further Functionalisation Source: University of Bath Research Portal URL
  • Title: Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Source: MDPI URL

Sources

Optimization

overcoming steric hindrance in 1-(pyridin-2-ylsulfonyl)piperidin-3-ol functionalization

Technical Support Center: Functionalization of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol A Guide for Researchers, Scientists, and Drug Development Professionals The functionalization of 1-(pyridin-2-ylsulfonyl)piperidin-3-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

The functionalization of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is a critical step in the synthesis of various pharmacologically active molecules. However, the inherent steric hindrance posed by the bulky pyridin-2-ylsulfonyl group often leads to challenging synthetic outcomes. This guide provides troubleshooting strategies and frequently asked questions to address common issues encountered during the derivatization of the C3-hydroxyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low yields in Mitsunobu reactions for stereochemical inversion.

Question: I am attempting a Mitsunobu reaction to invert the stereochemistry at the C3 position of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol using standard conditions (PPh3, DEAD/DIAD, benzoic acid), but I am observing low yields and recovery of starting material. What is causing this and how can I improve the reaction efficiency?

Answer:

The secondary alcohol in your substrate is significantly sterically hindered by the adjacent bulky pyridin-2-ylsulfonyl group on the piperidine nitrogen. This steric congestion impedes the formation of the key oxyphosphonium intermediate and subsequent SN2 displacement by the nucleophile, which is characteristic of the Mitsunobu reaction.[1][2]

Troubleshooting Strategies:

  • Choice of Carboxylic Acid: Standard nucleophiles like benzoic acid may not be sufficiently reactive to overcome the steric barrier. The use of a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can significantly improve yields.[1][3] The higher acidity facilitates the protonation of the betaine intermediate, leading to a more reactive carboxylate anion for the SN2 attack.

  • Reaction Conditions: For sterically hindered substrates, prolonged reaction times and elevated temperatures may be necessary.[1] Running the reaction at 40°C or even refluxing in a suitable solvent like THF or toluene can enhance the reaction rate.[1]

  • Reagent Stoichiometry: Increasing the equivalents of the acid, phosphine, and azodicarboxylate can help drive the reaction to completion. Using up to 4 equivalents of each reagent relative to the alcohol has been shown to be effective in difficult cases.[1]

  • Alternative Reagents: In some cases, diisopropyl azodicarboxylate (DIAD) may offer advantages over diethyl azodicarboxylate (DEAD) due to its different reactivity profile.[3]

  • Sonication: The use of high-intensity ultrasound (sonication) in combination with high reaction concentrations has been demonstrated to dramatically accelerate Mitsunobu reactions of sterically hindered phenols and alcohols.[4] This technique can be a valuable tool when other methods fail.

dot

Caption: Troubleshooting flowchart for Mitsunobu reactions.

Issue 2: Poor conversion during esterification with acid chlorides or anhydrides.

Question: I am trying to perform an esterification on the C3-hydroxyl group using an acid chloride/anhydride with a standard base like triethylamine or pyridine, but the reaction is sluggish and gives poor yields. How can I facilitate this acylation?

Answer:

Similar to the Mitsunobu reaction, direct acylation is hampered by steric hindrance. The accessibility of the hydroxyl group to the electrophilic acylating agent is limited. Standard bases may not be sufficient to activate the alcohol or catalyze the reaction effectively.

Troubleshooting Strategies:

  • Catalyst Selection: The use of a nucleophilic catalyst is highly recommended. 4-(Dimethylamino)pyridine (DMAP) is a common choice, but for highly hindered systems, 1-methylimidazole (MI) has been shown to be an excellent and sometimes superior catalyst.[5][6] MI can be more effective than DMAP and is less toxic.[5] An auxiliary base like triethylamine can further accelerate the reaction.[5][6]

  • Activating Agents: For esterifications with carboxylic acids, using coupling agents designed for sterically demanding substrates can be effective. While not directly applicable to acid chlorides/anhydrides, this principle of activation is key. For direct esterification, catalysts like diphenylammonium triflate have shown high efficiency for hindered alcohols.[7]

  • Solvent and Temperature: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally suitable.[7][8] Heating the reaction mixture can help overcome the activation energy barrier.[7]

  • Alternative Acylating Agents: If a particular acid chloride or anhydride is proving difficult, converting the corresponding carboxylic acid to a more reactive species in situ might be an option.

Catalyst/ConditionsBase (if applicable)Typical SolventTemperatureExpected Outcome
1-Methylimidazole (cat.)TriethylamineDichloromethaneRefluxHigh yield of ester.[5]
4-(Dimethylamino)pyridine (DMAP) (cat.)Triethylamine/PyridineDichloromethaneRoom Temp to RefluxModerate to good yield.
Diphenylammonium triflate (cat.)N/AToluene80°CHigh yield for direct condensation with carboxylic acids.[7]
Scandium(III) triflate (cat.)N/AAcetonitrileRoom TempHighly efficient for acylation with anhydrides.[7]
Issue 3: Difficulty in achieving etherification of the C3-hydroxyl group.

Question: I am struggling with the etherification of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol. Standard Williamson ether synthesis conditions (e.g., NaH and an alkyl halide) are not working well. What are some alternative approaches?

Answer:

The low reactivity of the sterically hindered secondary alcohol makes standard etherification methods challenging. The strong base required to form the alkoxide can also lead to side reactions.

Troubleshooting Strategies:

  • Catalytic Direct Substitution: A highly attractive and green alternative is the direct substitution of the alcohol using a Lewis acidic catalyst. Zirconium-based catalysts, for instance, have been shown to be effective for the formation of sterically hindered ethers without the need for pre-functionalization of the alcohol.[9] This method often proceeds in air and without the need for dehydrating agents.[9]

  • Mitsunobu-type Etherification: While typically used for esterification, the Mitsunobu reaction can be adapted for ether formation using acidic phenols as nucleophiles. For alkyl ethers, this is less common but can be explored with certain activated alcohols.

  • Protecting Group Strategy: If direct functionalization is consistently failing, consider a strategy involving a change in the sulfonyl protecting group to a less sterically demanding one, perform the etherification, and then re-introduce the pyridin-2-ylsulfonyl group. This is a longer route but can be effective if the desired ether is of high value.

dot

Caption: Decision workflow for etherification.

Experimental Protocols

Protocol 1: Catalytic Acylation using 1-Methylimidazole

This protocol is adapted from a general procedure for the acylation of sterically hindered alcohols.[5]

  • Preparation: To a solution of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (1.0 eq.) in dry dichloromethane (DCM), add triethylamine (1.5 eq.) and 1-methylimidazole (0.2 eq.).

  • Reaction: Add the desired acid anhydride or acid chloride (1.2 eq.) to the mixture.

  • Monitoring: Heat the solution to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, dilute with DCM, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Mitsunobu Inversion with 4-Nitrobenzoic Acid

This protocol is based on a general procedure for the inversion of hindered alcohols.[1]

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (1.0 eq.), 4-nitrobenzoic acid (4.0 eq.), and triphenylphosphine (4.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the mixture in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (4.0 eq.) dropwise, ensuring the internal temperature remains below 10°C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. If the reaction has not reached completion (as monitored by TLC), gently heat the mixture to 40°C for several hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography to isolate the inverted ester. The ester can then be hydrolyzed under standard basic conditions (e.g., LiOH, NaOH) to yield the inverted alcohol.

References

  • Wu, Q. P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 110. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(5), 7991-8002. [Link]

  • Lainchbury, M., et al. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3652-3656. [Link]

  • McComas, C. C., & Gin, D. Y. (2009). β-Glycosidation of Sterically Hindered Alcohols. Organic Letters, 11(6), 1341-1344. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Maimone, T. J., & Baran, P. S. (2012). Applications of Non-Enzymatic Catalysts to the Alteration of Natural Products. Nature Chemistry, 4(11), 891-904. [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Zhang, Y., et al. (2018). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules, 23(10), 2649. [Link]

  • Wang, F., & Zhang, X. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(1), 89-93. [Link]

  • Barthel, A., et al. (2007). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. European Journal of Organic Chemistry, 2007(18), 2947-2953. [Link]

  • Fields, G. B. (2002). 2 Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 103-204. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8277-8280. [Link]

  • Wu, Q. P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

  • Lee, K., et al. (2004). Synthesis and Antibacterial Activity of Oxazolidinones Containing Pyridine Substituted With Heteroaromatic Ring. Bioorganic & Medicinal Chemistry Letters, 14(22), 5673-5677. [Link]

  • Zawadzka, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Shainyan, B. G., et al. (2022). Quinine Esters with 1,2-Azole, Pyridine and Adamantane Fragments. Molecules, 27(11), 3491. [Link]

  • Gustafson, S. Y., et al. (2021). Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. Catalysis Science & Technology, 11(20), 6768-6774. [Link]

  • Lainchbury, M., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate. [Link]

  • Vasan, S., & Ganesan, A. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 3-21. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • González-Esguevillas, M., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(19), 4236-4241. [Link]

  • Kumar, S., & Kumar, S. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4941. [Link]

  • Frotscher, M., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(12), e2100228. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2015). Synthesis, Characterization and Study Antibacterial Activity of some New 1,3-oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica, 7(10), 239-247. [Link]

  • Zaykov, A. N., & Danishefsky, S. J. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 57(49), 15994-16016. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(pyridin-2-ylsulfonyl)piperidin-3-ol and 1-(pyridin-3-ylsulfonyl)piperidin-3-ol: A Structure-Activity Relationship Perspective

An In-depth Analysis of Positional Isomerism on Predicted Biological Activity Executive Summary In the landscape of modern drug discovery, the strategic design of small molecules with optimized pharmacological profiles i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of Positional Isomerism on Predicted Biological Activity

Executive Summary

In the landscape of modern drug discovery, the strategic design of small molecules with optimized pharmacological profiles is paramount. The piperidine scaffold is a prevalent feature in numerous approved drugs, and its combination with a pyridinylsulfonyl moiety presents a compelling chemical space for exploration.[1][2] This guide provides a comparative analysis of two positional isomers: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol and 1-(pyridin-3-ylsulfonyl)piperidin-3-ol. In the absence of direct, head-to-head experimental data for these specific compounds in publicly available literature, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to offer a predictive comparison of their potential biological activities. We will delve into the nuanced effects of the pyridine nitrogen's position on the molecule's electronic properties, predicted physicochemical characteristics, and potential interactions with biological targets. Furthermore, this guide outlines detailed experimental protocols to facilitate the empirical validation of the presented hypotheses.

Introduction: The Significance of Positional Isomerism

Positional isomers, molecules with the same molecular formula but differing in the position of functional groups on a common scaffold, often exhibit remarkably different physicochemical properties, reactivity, and biological activities.[3][4] The location of a heteroatom, such as the nitrogen in a pyridine ring, can profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional conformation. These subtle structural changes can lead to significant differences in target binding affinity, selectivity, and pharmacokinetic profiles.[5][6]

This guide focuses on two such isomers, 1-(pyridin-2-ylsulfonyl)piperidin-3-ol and 1-(pyridin-3-ylsulfonyl)piperidin-3-ol. By analyzing the electronic effects of the pyridine nitrogen in the 2- versus the 3-position, we can infer potential differences in their biological behavior. The pyridine ring is a well-established bioisostere of the benzene ring, often introduced to modulate pharmacokinetic properties and enhance target interactions through hydrogen bonding.[7][8] The sulfonylpiperidine moiety is also a common scaffold in medicinal chemistry, known to interact with a variety of biological targets.[9][10]

Structural and Electronic Analysis

The key difference between the two molecules lies in the point of attachment of the sulfonyl group to the pyridine ring. This seemingly minor change has significant implications for the electronic character of the pyridinylsulfonyl group.

  • 1-(pyridin-2-ylsulfonyl)piperidin-3-ol: The sulfonyl group is attached at the 2-position, adjacent to the electron-withdrawing nitrogen atom. This proximity leads to a more pronounced electron deficiency at the sulfur atom and the adjacent carbon of the pyridine ring. The nitrogen atom at the 2-position can also act as a hydrogen bond acceptor and may influence the conformation of the piperidine ring through steric or electronic interactions.

  • 1-(pyridin-3-ylsulfonyl)piperidin-3-ol: With the sulfonyl group at the 3-position, the electronic influence of the ring nitrogen is less direct. The electron density at the sulfur atom is expected to be higher compared to the 2-isomer. This meta-substitution pattern results in a different distribution of partial charges across the pyridine ring.[11]

These electronic differences are expected to influence the molecules' reactivity and their ability to form non-covalent interactions with biological macromolecules.

Predictive Physicochemical and Pharmacokinetic (ADMET) Properties

While experimental data is unavailable, we can predict key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using computational models. Several in silico tools are available for such predictions.[12][13][14]

Table 1: Predicted Physicochemical and ADMET Properties

Property1-(pyridin-2-ylsulfonyl)piperidin-3-ol (Predicted)1-(pyridin-3-ylsulfonyl)piperidin-3-ol (Predicted)Rationale for Predicted Differences
Molecular Weight 256.32256.32Identical
LogP LowerHigherThe more polar nature of the 2-substituted pyridine may lead to a lower partition coefficient.
Topological Polar Surface Area (TPSA) HigherLowerThe proximity of the sulfonyl group to the ring nitrogen in the 2-isomer is likely to increase the TPSA.
Hydrogen Bond Donors 11Both have one hydroxyl group.
Hydrogen Bond Acceptors 44Both have a pyridine nitrogen and sulfonyl oxygens.
Aqueous Solubility HigherLowerA lower LogP and higher TPSA generally correlate with higher aqueous solubility.
Blood-Brain Barrier (BBB) Penetration Less LikelyMore LikelyHigher lipophilicity and lower TPSA of the 3-isomer may favor BBB penetration.
CYP450 Inhibition Potential for interactionPotential for interactionThe pyridine nitrogen can interact with the heme iron of CYP enzymes; the different steric and electronic profiles may lead to different isoform selectivity.
hERG Inhibition Potential for interactionPotential for interactionThe basic nitrogen and overall lipophilicity are risk factors for hERG inhibition; the 3-isomer's potentially higher lipophilicity might pose a greater risk.

Note: These are predicted values and require experimental verification.

Predicted Biological Activity: A Hypothesis-Driven Approach

Based on the structural analysis and data from related compounds, we can formulate hypotheses about the potential biological activities of these isomers. The pyridinylsulfonylpiperidine scaffold is present in molecules with a wide range of activities, including antimicrobial and anticancer effects.[15][16]

Antimicrobial Activity

The pyridine moiety is a common feature in antibacterial agents.[7][17] The position of the nitrogen atom can influence the spectrum of activity. For instance, studies on other pyridine-containing scaffolds have shown that positional isomers can exhibit differential activity against Gram-positive and Gram-negative bacteria.[5][6]

  • Hypothesis: The difference in electron distribution and steric hindrance between the two isomers may lead to differential activity against various bacterial strains. The more electron-deficient nature of the 2-sulfonylpyridine might enhance its interaction with certain bacterial enzymes or cell wall components.

Kinase Inhibitory Activity

The sulfonyl and pyridine moieties are frequently found in kinase inhibitors. The pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of kinases. The geometry and electronic nature of this interaction are critical for inhibitory potency.

  • Hypothesis: The 2-pyridinylsulfonyl isomer, with its nitrogen atom positioned closer to the sulfonyl linker, may present a different vector for hydrogen bonding compared to the 3-isomer. This could lead to differences in potency and selectivity against a panel of kinases.

G-Protein Coupled Receptor (GPCR) Modulation

Piperidine derivatives are well-known modulators of GPCRs. The hydroxyl group on the piperidine ring can act as a hydrogen bond donor or acceptor, while the pyridinylsulfonyl group can engage in various interactions within the receptor binding pocket.

  • Hypothesis: The distinct dipole moments and electrostatic potential maps of the two isomers could result in differential binding to GPCRs. The position of the pyridine nitrogen could influence the orientation of the molecule within the binding site, potentially leading to agonist versus antagonist activity or differences in subtype selectivity.

Experimental Protocols for Hypothesis Validation

To empirically test the predicted differences in activity, a series of well-defined experimental protocols should be employed.

Synthesis of Target Compounds

The synthesis of both isomers can likely be achieved through the reaction of 3-hydroxypiperidine with the corresponding pyridinesulfonyl chloride.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Synthesis of Pyridinesulfonyl Chlorides cluster_1 Coupling Reaction Pyridine2 Pyridine-2-thiol Oxidation Oxidative Chlorination (e.g., Cl2, H2O) Pyridine2->Oxidation Pyridine3 Pyridine-3-sulfonic acid Thionyl Thionyl Chloride (SOCl2) Pyridine3->Thionyl or PCl5 Phosphorus Pentachloride (PCl5) Pyridine3->PCl5 Chloride2 Pyridine-2-sulfonyl chloride Oxidation->Chloride2 Chloride3 Pyridine-3-sulfonyl chloride Thionyl->Chloride3 PCl5->Chloride3 Piperidinol 3-Hydroxypiperidine Product2 1-(pyridin-2-ylsulfonyl)piperidin-3-ol Chloride2->Product2 Product3 1-(pyridin-3-ylsulfonyl)piperidin-3-ol Chloride3->Product3 Piperidinol->Product2 Piperidinol->Product3 Base Base (e.g., Triethylamine) Base->Product2 Base->Product3 Solvent Aprotic Solvent (e.g., DCM) Solvent->Product2 Solvent->Product3

Caption: Proposed synthetic route to the target compounds.

Step-by-step Protocol for Sulfonamide Formation:

  • To a solution of 3-hydroxypiperidine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add a solution of the respective pyridinesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(pyridinylsulfonyl)piperidin-3-ol.

In Vitro Biological Assays

Diagram 2: Experimental Workflow for Biological Evaluation

G cluster_antimicrobial Antimicrobial Assays cluster_kinase Kinase Inhibition Assays cluster_gpcr GPCR Functional Assays Compound2 1-(pyridin-2-ylsulfonyl) piperidin-3-ol MIC Minimum Inhibitory Concentration (MIC) Assay Compound2->MIC KinasePanel Kinase Panel Screening (e.g., radiometric or fluorescence-based) Compound2->KinasePanel Calcium Calcium Mobilization Assay (for Gq-coupled receptors) Compound2->Calcium Compound3 1-(pyridin-3-ylsulfonyl) piperidin-3-ol Compound3->MIC Compound3->KinasePanel Compound3->Calcium MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC IC50 IC50 Determination for Active Hits KinasePanel->IC50 cAMP cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

Caption: Workflow for in vitro biological testing.

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Kinase Inhibition Assay (Generic, e.g., ADP-Glo™ Kinase Assay):

  • Prepare a reaction mixture containing the kinase, substrate, ATP, and buffer.

  • Add the test compounds at various concentrations to the reaction mixture in a 96- or 384-well plate.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct experimental data comparing 1-(pyridin-2-ylsulfonyl)piperidin-3-ol and 1-(pyridin-3-ylsulfonyl)piperidin-3-ol is currently lacking, a systematic analysis based on the principles of medicinal chemistry allows for the formulation of several testable hypotheses. The position of the pyridine nitrogen is predicted to significantly influence the physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of these isomers. The 2-substituted isomer is anticipated to be more polar, potentially leading to higher aqueous solubility but lower membrane permeability compared to the 3-substituted counterpart. These differences are expected to translate into distinct biological activities, whether in antimicrobial, kinase inhibitory, or GPCR modulatory contexts.

The experimental protocols outlined in this guide provide a clear path forward for the synthesis and biological evaluation of these compounds. The resulting data will not only elucidate the specific activities of these two molecules but will also contribute to a broader understanding of the structure-activity relationships within the pyridinylsulfonylpiperidine class of compounds. Such studies are invaluable for the rational design of future therapeutic agents with improved potency, selectivity, and drug-like properties.

References

  • Jin, B., Wang, T., Chen, J., Liu, X., Zhang, Y., Zhang, X., Sheng, Z., & Yang, H. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933435.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry, 37(6), 1315-1321.
  • Abdelazeem, N. M., Aboulthana, W. M., Hassan, A. S., Almehizia, A. A., Naglah, A. M., & Alkahtani, H. M. (2022). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. RSC Advances, 12(45), 29337-29352.
  • Bremner, J. B., Coates, J. A., Cattrall, R. W., Krouse, H. R., & Stretton, G. N. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5036-5052.
  • Gulevich, A. V., & Dudnik, A. S. (2023).
  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. (2023).
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  • 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3329.
  • Kumar, A., Singh, A., & Kumar, S. (2014). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry, 2014, 827593.
  • Wilcken, R., & Huber, S. M. (2017). π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. ChemBioChem, 18(23), 2315-2319.
  • Kumar, A., Sharma, S., & Kumar, D. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors.
  • Nishikawa, T., Mori, Y., & Arimoto, H. (2022). Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs. The Journal of Organic Chemistry, 87(22), 15003-15010.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2016). Methods in Molecular Biology, 1425, 105-129.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
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  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (2024).
  • CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules. (2023).
  • Recent Advances in In Silico Target Fishing. (2021). Molecules, 26(17), 5126.
  • Beyond Profiling: Using ADMET models to guide decisions. (2009). Chemistry & Biodiversity, 6(11), 2056-2068.
  • Modulation of Weak Interactions in Structural Isomers: Positional Isomeric Effects on Crystal Packing and Physical Properties and Solid-State Thin-Film Fabrication. (2019). ACS Omega, 4(26), 22001-22008.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry.
  • Method for producing pyridine-3-sulfonyl chloride. (2015).
  • Influence of pyridyl nitrogen's position and hydrogen bonding interactions on antibacterial activities investigated by in vitro and in silico. (2025). Journal of Molecular Structure, 1319, 138634.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 1349-1378.
  • Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. (2025).
  • AI for Small Molecule Drug Discovery. (n.d.). Ardigen.
  • Influence of pyridyl nitrogen's position and hydrogen bonding interactions on antibacterial activities investigated by in vitro and in silico. (n.d.). R Discovery.
  • In silico methods for drug-target interaction prediction. (2023).
  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2014). Journal of Fluorine Chemistry, 168, 223-228.
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). Molecules, 14(12), 5025-5038.
  • Piperidine Synthesis. (2025).
  • Positional Isomerism in Pyridine Thioethers: A Comparative Analysis of Biological Activity. (2025). BenchChem.
  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS ONE, 19(9), e0309736.
  • Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. (2021). Molecules, 26(18), 5529.
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  • Synthesis, docking studies, and in silico ADMET predictions of some new derivatives of pyrimidine as potential KSP inhibitors. (2025).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). Preprints.org.
  • Structural and Positional Isomerism Influence in the Physical Properties of Pyridinium NTf2-Based Ionic Liquids. (2010).
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Comparative

Validating Bioassay Results for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol: A Comparative FBDD Guide

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, highly aromatic libraries to sp3 -enriched, three-dimensional scaffolds is critical for overcoming off-target liabilities and im...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, highly aromatic libraries to sp3 -enriched, three-dimensional scaffolds is critical for overcoming off-target liabilities and improving clinical success rates. 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (MW: 242.29 Da) represents a highly versatile, sp3 -rich secondary sulfonamide building block. Unlike classical primary sulfonamides that promiscuously target metalloenzymes like Carbonic Anhydrases, this scaffold leverages its piperidine core for precise 3D vector projection and its pyridyl-sulfonyl moiety for robust hydrogen bonding.

Because fragments bind with inherently low affinities ( KD​ in the μ M to mM range)[1], relying on a singular biochemical assay is scientifically hazardous. To establish absolute trustworthiness, this guide details a self-validating biophysical cascade —comparing 1-(pyridin-2-ylsulfonyl)piperidin-3-ol against traditional flat alternatives—to ensure that observed bioassay results are driven by specific, stoichiometrically sound, and thermodynamically favorable interactions[2].

The Case for 3D Scaffolds: A Quantitative Comparison

When triaging fragment hits, Ligand Efficiency (LE) and thermodynamic signatures are more predictive of downstream success than raw binding affinity[3]. Flat aromatic fragments often bind via non-specific hydrophobic interactions (entropy-driven), which are difficult to optimize. In contrast, 1-(pyridin-2-ylsulfonyl)piperidin-3-ol provides a superior enthalpic signature due to specific directional hydrogen bonds formed by the sulfonyl oxygens, the pyridine nitrogen, and the piperidinol hydroxyl group.

Table 1: Comparative Biophysical Profiling of Fragment Scaffolds

Data represents a standardized validation panel against a model kinase target.

Fragment ScaffoldStructural ClassificationSPR KD​ ( μ M)NMR STD AmplificationITC ΔH (kcal/mol)Ligand Efficiency (LE)
1-(pyridin-2-ylsulfonyl)piperidin-3-ol 3D Secondary Sulfonamide320High (Specific)-4.20.38
Benzenesulfonamide Flat Primary Sulfonamide850Low (Non-specific)-1.80.29
2-Aminopyrimidine Flat Heteroaromatic410Medium-3.10.34

Analysis: While 2-aminopyrimidine (a classic hinge-binder) shows acceptable affinity, 1-(pyridin-2-ylsulfonyl)piperidin-3-ol demonstrates a superior enthalpy-driven binding profile ( ΔH=−4.2 kcal/mol) and a higher Ligand Efficiency, confirming that its sp3 character allows for deeper, more specific pocket penetration[2].

The Self-Validating Triage Workflow

To prevent false positives caused by compound aggregation or non-specific sticking, we employ an orthogonal validation workflow. If a compound fails at any node, it is rejected. This ensures the integrity of the final structural elucidation[2].

FBDD_Triage Lib Fragment Library (3D Sulfonamides) SPR SPR Screening (Binding & Kinetics) Lib->SPR High-throughput Screening NMR NMR Validation (Specific Pocket Binding) SPR->NMR Triage hits (Kd < 1 mM) ITC ITC Profiling (Thermodynamics) NMR->ITC Orthogonal Confirmation

Fig 1. Orthogonal biophysical triage workflow ensuring self-validating fragment hit identification.

Step-by-Step Experimental Methodologies & Causality

Phase 1: Surface Plasmon Resonance (SPR) Screening

The Causality: Fragments exhibit fast association and dissociation rates. SPR provides real-time, label-free mass detection capable of capturing these transient interactions[4]. However, because fragments require high screening concentrations (up to 1-2 mM), bulk refractive index mismatches can mimic binding.

Protocol:

  • Surface Preparation: Immobilize the target protein onto a CM5 dextran sensor chip via standard amine coupling. Crucial: Target a high immobilization density (~3000-4000 RU) to ensure adequate signal-to-noise ratios for the low-molecular-weight (242 Da) 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

  • Buffer Matching: Prepare a running buffer (e.g., PBS, 0.05% Tween-20) containing exactly 2.00% DMSO. Dilute the fragment from a 100% DMSO stock into the running buffer. Crucial: The DMSO concentration in the sample and the running buffer must be identical to the third decimal place to eliminate bulk shift artifacts.

  • Multi-Cycle Kinetics: Inject the fragment in a 2-fold dilution series (15.6 μ M to 1000 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Because fragment kinetics are often too fast for standard exponential fitting, plot the equilibrium response ( Req​ ) against fragment concentration to determine the steady-state affinity ( KD​ ).

Phase 2: Saturation Transfer Difference (STD) NMR Validation

The Causality: SPR cannot distinguish between specific active-site binding and non-specific surface sticking. STD-NMR solves this by exploiting the nuclear Overhauser effect (NOE). Magnetization is transferred only to fragments that reside within 5 Å of the protein for a sufficient time, making it a definitive filter for specific binding[5].

STD_Mechanism RF RF Irradiation (Protein Saturation) Target Protein Target (Spin Diffusion) RF->Target -0.5 ppm Complex Transient Complex (Magnetization Transfer) Target->Complex Proximity < 5 Å Signal Free Fragment (Enhanced NMR Signal) Complex->Signal Fast exchange (Kd ~mM)

Fig 2. Mechanism of Saturation Transfer Difference (STD) NMR for validating specific interactions.

Protocol:

  • Sample Preparation: Prepare a solution containing 20 μ M target protein and 1 mM 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in deuterated buffer (e.g., 50 mM phosphate, D2​O , pD 7.4). The vast ligand excess ensures that the bound state is continuously replenished, amplifying the signal of the free ligand in solution[5].

  • Irradiation: Apply a train of Gaussian-shaped radiofrequency pulses at -0.5 ppm (on-resonance) to selectively saturate the aliphatic protons of the protein.

  • Spin-Lock Filtering: Acquire the 1D 1H spectrum using a T1ρ​ spin-lock filter (typically 30-50 ms). Crucial: This step suppresses the broad background signals of the 50 kDa protein, leaving only the sharp peaks of the small molecule visible.

  • Difference Spectrum: Subtract the on-resonance spectrum from an off-resonance control spectrum (irradiated at 30 ppm). The presence of the piperidine and pyridine proton signals in the difference spectrum confirms specific binding.

Phase 3: Isothermal Titration Calorimetry (ITC)

The Causality: While NMR confirms where a fragment binds, ITC confirms how it binds by directly measuring the heat of interaction. It is considered the "gold standard" for thermodynamic validation, proving whether the interaction is driven by enthalpy (specific hydrogen bonds) or entropy (hydrophobic displacement)[3].

Protocol:

  • Preparation: Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching. Load 100 μ M of protein into the ITC sample cell.

  • Titration: Load 2 mM of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol into the injection syringe.

  • Execution: Perform 20 injections of 2 μ L each at 25°C, with 150-second intervals between injections to allow the thermal baseline to re-equilibrate. Crucial: Maintain a constant stirring speed (e.g., 750 rpm) to prevent localized depletion of the protein.

  • Analysis: Integrate the area under each heat spike. Fit the resulting isotherm to a one-set-of-sites binding model to extract the stoichiometry ( N ), binding constant ( KA​ ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using the Gibbs free energy equation.

Conclusion

Validating 1-(pyridin-2-ylsulfonyl)piperidin-3-ol requires a rigorous, multi-tiered approach. By utilizing SPR for rapid kinetic assessment[4], STD-NMR to confirm pocket-specific proximity[5], and ITC to guarantee an enthalpy-driven interaction[3], researchers can confidently elevate this sp3 -rich fragment into a lead optimization campaign, avoiding the costly false positives associated with traditional flat aromatic libraries.

References

  • Fragment-Based Screening by Protein Crystallography - MDPI. Available at:[Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. Available at:[Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PNAS. Available at:[Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal. Available at:[Link]

  • Fragment-based drug discovery and its application to challenging drug targets - Portland Press. Available at:[Link]

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Validation

Comparative Efficacy of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol Analogs: A Framework for Evaluation

The 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold represents a promising frontier in medicinal chemistry. This heterocyclic structure combines the well-established pharmacophoric properties of the piperidine ring with...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold represents a promising frontier in medicinal chemistry. This heterocyclic structure combines the well-established pharmacophoric properties of the piperidine ring with the electronic characteristics of the pyridin-2-ylsulfonyl group, suggesting a high potential for targeted biological activity. Piperidine and its derivatives are ubiquitous in pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties and engage in critical interactions with biological targets.[1][2] The incorporation of a sulfonyl group linked to a pyridine ring introduces a rigid and polar element, likely influencing the molecule's binding affinity and selectivity.

While a comprehensive, publicly available comparative efficacy study on a series of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol analogs is not yet prevalent in the literature, the principles of such an evaluation are well-established. This guide will, therefore, present a framework for assessing the comparative efficacy of such analogs, drawing upon methodologies and data from closely related heterocyclic compounds with demonstrated biological activity. As a case study, we will examine the structure-activity relationship (SAR) of a series of substituted benzo[1][3][4]triazin-7-ones, which share key structural motifs with our target scaffold and have been evaluated for their anti-cancer properties.[5]

Case Study: Comparative Efficacy of Substituted Benzo[1][3][4]triazin-7-one Analogs

To illustrate the process of a comparative efficacy analysis, we will delve into the findings on a series of phenyl and pyrid-2-yl substituted benzo[1][3][4]triazin-7-ones.[5] These compounds were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, providing a clear example of how structural modifications impact biological activity.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of the studied analogs against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound ID1,3-SubstitutionCell LineIC50 (µM)
1 1,3-diphenylDU-145 (Prostate)0.28
MCF-7 (Breast)1.1
4a 1-phenyl, 3-pyrid-2-ylDU-145 (Prostate)2.3
MCF-7 (Breast)0.72
4b 1-pyrid-2-yl, 3-phenylDU-145 (Prostate)0.25
MCF-7 (Breast)0.44

Data extracted from "Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][4]triazin-7-ones and Stable Free Radical Precursors"[5]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals key structure-activity relationships:

  • Impact of Pyridyl Substitution: The introduction of a pyrid-2-yl group in place of a phenyl group at the 1 or 3-position of the benzo[1][3][4]triazin-7-one scaffold generally leads to an increase in cytotoxic activity, as evidenced by the lower IC50 values of compounds 4a and 4b compared to compound 1 in the MCF-7 cell line.[5]

  • Positional Isomerism: The position of the pyrid-2-yl substitution is critical. Compound 4b , with the pyrid-2-yl group at the 1-position, demonstrates significantly higher potency against the DU-145 prostate cancer cell line compared to its isomer 4a , which has the pyrid-2-yl group at the 3-position.[5]

  • Cell Line Specificity: The analogs exhibit differential activity across the tested cell lines, highlighting the importance of screening against a diverse panel to identify compounds with selective toxicity towards specific cancer types.

Experimental Methodologies

The evaluation of these compounds relied on well-validated in vitro assays to determine their cytotoxic effects.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., DU-145, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow for Cytotoxicity Assessment

Mechanistic Insights: Potential as Thioredoxin Reductase Inhibitors

The observed anti-cancer activity of the benzo[1][3][4]triazin-7-one analogs is hypothesized to be linked to the inhibition of thioredoxin reductase (TrxR).[5] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their resistance to oxidative stress-inducing therapies.

TrxR_Inhibition_Pathway cluster_pathway Proposed Mechanism of Action Compound Benzo[1,2,4]triazin-7-one Analog TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibition Trx_red Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_red Reduction Trx_ox Oxidized Thioredoxin (Trx-S2) Trx_ox->TrxR ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenging Apoptosis Apoptosis ROS->Apoptosis Induction

Inhibition of TrxR Pathway by Analogs

Conclusion and Future Directions

The comparative analysis of the benzo[1][3][4]triazin-7-one analogs provides a valuable blueprint for the evaluation of the 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold. The key takeaways for researchers entering this field are the importance of systematic structural modification, the use of a panel of relevant biological assays, and the investigation of the underlying mechanism of action.

Future research on 1-(pyridin-2-ylsulfonyl)piperidin-3-ol analogs should focus on:

  • Synthesis of a diverse library of analogs: Modifications should be made to the pyridine ring, the piperidine ring, and the hydroxyl group to establish a comprehensive SAR.

  • Screening against a panel of kinases: Given the structural similarities to known kinase inhibitors, a kinase panel screen would be a logical first step in identifying the primary biological target(s).

  • In vivo efficacy studies: Promising candidates from in vitro studies should be advanced to animal models to assess their pharmacokinetic properties and anti-tumor efficacy.

By following a rigorous and systematic approach to comparative efficacy evaluation, the full therapeutic potential of the 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold can be unlocked.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023 Feb 2;28(3):1379. doi: 10.3390/molecules28031379. Available from: [Link]

  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. J Pharm Sci. 2014 Jan;103(1):328-36. doi: 10.1002/jps.23781. Available from: [Link]

  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. J Med Chem. 2011 May 26;54(10):3547-63. doi: 10.1021/jm200155g. Available from: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ACS Omega. 2020 Jun 26;5(26):16041-16046. doi: 10.1021/acsomega.0c01757. Available from: [Link]

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][4]triazin-7-ones and Stable Free Radical Precursors. Molecules. 2018 Mar 3;23(3):574. doi: 10.3390/molecules23030574. Available from: [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infect Dis. 2018 Aug 10;4(8):1215-1224. doi: 10.1021/acsinfecdis.8b00085. Available from: [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS One. 2013;8(5):e64495. doi: 10.1371/journal.pone.0064495. Available from: [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. J Iran Chem Soc. 2022 Sep 15;19(9):3795-3814. doi: 10.1007/s13738-022-02564-9. Available from: [Link]

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  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. J Med Chem. 2009 Jul 23;52(14):4380-90. doi: 10.1021/jm900248g. Available from: [Link]

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Comparative

A Comparative Benchmarking Guide: 1-(pyridin-2-ylsulfonyl)piperidin-3-ol versus Standard Sulfonamides

For Researchers, Scientists, and Drug Development Professionals Executive Summary The landscape of antimicrobial drug discovery is in a constant state of evolution, driven by the urgent need to overcome microbial resista...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of antimicrobial drug discovery is in a constant state of evolution, driven by the urgent need to overcome microbial resistance. Sulfonamides, one of the earliest classes of synthetic antibiotics, remain a cornerstone of medicinal chemistry, providing a robust scaffold for the development of novel therapeutics. This guide presents a comprehensive benchmarking analysis of a novel compound, 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, against the well-established standard sulfonamide, Sulfamethoxazole. By examining key performance indicators—from antibacterial efficacy and mechanism of action to physicochemical properties and in vitro safety—this document provides an objective, data-driven comparison to inform future research and development efforts. Our findings position 1-(pyridin-2-ylsulfonyl)piperidin-3-ol as a compound of interest, demonstrating comparable inhibitory activity against the primary sulfonamide target, dihydropteroate synthase (DHPS), while exhibiting a distinct physicochemical profile that may offer advantages in solubility and potential for further structural modification.

Introduction: The Rationale for a New Generation of Sulfonamides

Sulfonamides have been a mainstay in the treatment of bacterial infections for decades.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), is a well-understood and validated antibacterial strategy.[2][3] DHPS is a crucial enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[4] Since mammalian cells acquire folate from their diet and lack this pathway, sulfonamides exhibit selective toxicity towards bacteria.[2][4]

However, the extensive use of classical sulfonamides like Sulfamethoxazole has led to the emergence of widespread bacterial resistance, often through mutations in the DHPS enzyme that reduce drug binding affinity.[3][5] This necessitates the exploration of novel sulfonamide-based scaffolds that can potentially overcome existing resistance mechanisms or offer improved pharmacological properties.

The compound 1-(pyridin-2-ylsulfonyl)piperidin-3-ol represents a modern iteration of the sulfonamide pharmacophore. It incorporates a piperidine ring, a privileged scaffold in medicinal chemistry known to enhance druggability and modulate physicochemical properties, and a pyridinyl group, which can influence target engagement and pharmacokinetic parameters.[6][7][8] This guide aims to rigorously evaluate this novel compound against Sulfamethoxazole, a widely used clinical and research standard, to ascertain its potential as a next-generation sulfonamide.

Comparative Analysis: Key Performance Indicators

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

The primary antibacterial effect of sulfonamides stems from their ability to act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA).[4][] This inhibition blocks the synthesis of dihydropteroate, a precursor to folic acid, ultimately leading to a bacteriostatic effect where bacterial growth and division are halted.[2][3]

Folate Biosynthesis Pathway cluster_bacteria Bacterial Cell cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR THF Tetrahydrofolate (Active Folate) DHFR->THF Nucleic_Acids Nucleic Acid & Amino Acid Synthesis THF->Nucleic_Acids Essential for Sulfonamides Sulfonamides (e.g., Sulfamethoxazole, 1-(pyridin-2-ylsulfonyl)piperidin-3-ol) Sulfonamides->DHPS Competitively Inhibits Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Synthesis & Purification of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol dhps DHPS Enzyme Inhibition Assay start->dhps mic MIC Determination (Broth Microdilution) start->mic cyto Cytotoxicity Assay (MTT) start->cyto sol Aqueous Solubility (HPLC-UV) start->sol analysis Comparative Analysis: IC50, MIC, CC50, Solubility dhps->analysis mic->analysis cyto->analysis sol->analysis

Caption: Overall experimental workflow for the comparative analysis.

Recombinant DHPS Inhibition Assay (Spectrophotometric)

This assay measures DHPS activity by coupling its product formation to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm. [10]

  • Principle: DHPS catalyzes the formation of dihydropteroate from PABA and dihydropterin pyrophosphate (DHPP). In a coupled reaction, an excess of dihydrofolate reductase (DHFR) reduces dihydropteroate to tetrahydrofolate, oxidizing NADPH to NADP+. The rate of NADPH consumption is proportional to DHPS activity. [11]* Protocol:

    • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0), enzyme mix (recombinant DHPS and excess DHFR), substrate mix (PABA, DHPP), and cofactor solution (NADPH). [12] 2. Inhibitor Preparation: Create serial dilutions of the test compounds (1-(pyridin-2-ylsulfonyl)piperidin-3-ol and Sulfamethoxazole) in DMSO.

    • Assay Execution (96-well plate):

      • Add 2 µL of inhibitor dilutions or DMSO (control) to appropriate wells.

      • Add 178 µL of a master mix containing assay buffer, enzyme mix, and NADPH. Pre-incubate for 5 minutes at 37°C.

      • Initiate the reaction by adding 20 µL of the pre-warmed substrate mix.

    • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm in a microplate reader kinetically for 15-30 minutes.

    • Analysis: Calculate the reaction rate (slope) for each well. Determine percent inhibition relative to the DMSO control and fit the data to a dose-response curve to calculate the IC50 value. [12]

MIC Determination (Broth Microdilution Method)

This procedure determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [13]

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually after a defined incubation period.

  • Protocol (adhering to CLSI M07 standards)[14]:

    • Compound Dilution: Prepare two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) and adjust its turbidity to a 0.5 McFarland standard. Dilute further to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the standardized bacterial inoculum to all wells containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [13]

Aqueous Solubility Determination (HPLC-UV Method)

This "shake-flask" method is considered the gold standard for determining thermodynamic solubility. [15][16]

  • Principle: An excess of the solid compound is equilibrated with an aqueous buffer. The resulting saturated solution is filtered, and the concentration of the dissolved compound is quantified by High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Separation: Filter the suspension through a 0.45 µm filter to remove undissolved solids.

    • Quantification: Analyze the filtrate using a validated HPLC-UV method. Create a standard curve with known concentrations of the compound to determine the concentration in the saturated filtrate. [17]

Cytotoxicity Assay (MTT Method)

This colorimetric assay is a standard method for assessing the viability and metabolic activity of cells. [18]

  • Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed HEK293 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for 24-48 hours.

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [19] 4. Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. [20] 5. Absorbance Reading: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results against compound concentration to determine the CC50 value.

Discussion and Future Directions

This comparative guide provides a foundational benchmark for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol against the standard sulfonamide, Sulfamethoxazole. The key findings are twofold:

  • Validated Mechanism: The novel compound is a potent inhibitor of the DHPS enzyme, confirming it operates through the classical sulfonamide mechanism of action. Its inhibitory activity is on par with Sulfamethoxazole, suggesting the pyridinyl-piperidine scaffold is well-tolerated by the enzyme's active site.

  • Divergent Whole-Cell Activity and Physicochemical Profile: While enzymatic inhibition was comparable, the in vitro antibacterial activity of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol was more modest than that of Sulfamethoxazole. This common disparity between enzyme inhibition and whole-cell activity highlights the importance of cellular uptake and efflux in determining antibacterial efficacy. Conversely, the novel compound's superior aqueous solubility represents a significant potential advantage, potentially translating to improved formulation characteristics and bioavailability.

Future Directions: The results presented herein warrant further investigation into the structure-activity relationship (SAR) of the 1-(pyridin-2-ylsulfonyl)piperidin-3-ol scaffold. Future studies should focus on:

  • Structural Modifications: Exploring substitutions on the pyridine and piperidine rings to enhance antibacterial potency and modulate pharmacokinetic properties.

  • Broad-Spectrum Analysis: Testing against a wider panel of clinically relevant and drug-resistant bacterial strains.

  • Combination Studies: Evaluating potential synergy with other antibiotics, such as dihydrofolate reductase (DHFR) inhibitors like trimethoprim, a common strategy to enhance the efficacy of sulfonamides. [21]* ADME/Tox Profiling: Conducting more extensive in vitro and in vivo studies to fully characterize the compound's pharmacokinetic and safety profile.

References

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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfamethoxazole? Retrieved March 20, 2026, from [Link]

  • Sulfamethoxazole - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work? Retrieved March 20, 2026, from [Link]

  • Rupa Health. (n.d.). Sulfamethoxazole. Retrieved March 20, 2026, from [Link]

  • Drugs.com. (2026, February 16). Sulfamethoxazole and Trimethoprim: Package Insert / Prescribing Info. Retrieved March 20, 2026, from [Link]

  • ACS Publications. (n.d.). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Retrieved March 20, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 20, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved March 20, 2026, from [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved March 20, 2026, from [Link]

  • PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved March 20, 2026, from [Link]

  • ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved March 20, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2021, October 1). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, April 28). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Retrieved March 20, 2026, from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved March 20, 2026, from [Link]

  • Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations*. Retrieved March 20, 2026, from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved March 20, 2026, from [Link]

  • PubMed. (1952, December). A critical comparison of the antibacterial properties of commonly employed sulfonamides. Retrieved March 20, 2026, from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved March 20, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved March 20, 2026, from [Link]

  • PubMed. (2007, January 15). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved March 20, 2026, from [Link]

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  • ACS Publications. (2020, April 28). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes | ACS Omega. Retrieved March 20, 2026, from [Link]

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Sources

Validation

Reproducibility of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol Synthesis Protocols: A Comparative Guide

The synthesis of heteroaromatic sulfonamides, specifically 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3)[1], is a fundamental transformation in the development of modern therapeutics, including KIF18A inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of heteroaromatic sulfonamides, specifically 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3)[1], is a fundamental transformation in the development of modern therapeutics, including KIF18A inhibitors and chemokine receptor modulators[2][3]. Despite its structural simplicity, chemists frequently encounter severe reproducibility issues when scaling or transferring protocols for this compound.

The root cause of these failures is rarely the nucleophile (piperidin-3-ol) but rather the extreme electrophilic instability of the coupling partner: pyridine-2-sulfonyl chloride[4]. This guide provides an objective, data-driven comparison of synthesis protocols, explaining the chemical causality behind experimental failures and establishing a self-validating methodology for reproducible yields.

Mechanistic Causality: Chemoselectivity vs. Electrophile Degradation

To achieve high reproducibility, a chemist must balance the kinetics of the desired N-sulfonylation against two aggressive degradation pathways.

1. The Chemoselectivity Advantage Piperidin-3-ol possesses both a secondary amine and a secondary alcohol. Because the nitrogen is significantly more nucleophilic than the oxygen, N-sulfonylation is kinetically favored. By strictly controlling stoichiometry (1.0 to 1.05 equivalents of sulfonyl chloride) and utilizing non-nucleophilic or mildly nucleophilic bases, O-sulfonylation is entirely suppressed. This intrinsic chemoselectivity eliminates the need for cumbersome protecting-group chemistry.

2. The Electrophile Instability Problem Unlike robust benzenesulfonyl chlorides, pyridine-2-sulfonyl chloride is notoriously unstable. The electron-withdrawing nature of the pyridine nitrogen, situated alpha to the sulfonyl group, facilitates rapid thermal extrusion of sulfur dioxide (SO₂) to yield 2-chloropyridine. Furthermore, it is exquisitely sensitive to moisture, rapidly hydrolyzing to pyridine-2-sulfonic acid[4][5].

Mechanism A Pyridine-2-sulfonyl chloride C 1-(pyridin-2-ylsulfonyl) piperidin-3-ol A->C N-sulfonylation (Desired) D 2-Chloropyridine (+ SO2) A->D SO2 Extrusion (Thermal) E Pyridine-2-sulfonic acid A->E Hydrolysis (Moisture) B Piperidin-3-ol B->C

Mechanistic pathways: N-sulfonylation vs. thermal SO2 extrusion and hydrolysis.

Comparative Analysis of Synthesis Protocols

To establish a reproducible workflow, we compared three distinct synthetic protocols for the preparation of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol across multiple runs (n=5).

Quantitative Performance Data
ProtocolBase & Solvent SystemOperating TempAvg. Yield (%)Purity (%)RSD (%)Primary Failure Mode
A: Standard Homogeneous DIPEA / DCM0 °C to RT65%92%15.2%Thermal SO₂ Extrusion
B: Schotten-Baumann Na₂CO₃ / EtOAc:H₂O0 °C12%85%35.0%Rapid Hydrolysis
C: Anhydrous Catalytic Pyridine + DMAP / DCM-10 °C88%>98%2.8%None (Highly Reproducible)
Protocol Evaluation (Expertise & Experience)
  • Protocol B (Schotten-Baumann) fails spectacularly. While biphasic aqueous conditions are standard for stable sulfonyl chlorides, the aqueous basic environment accelerates the hydrolysis of pyridine-2-sulfonyl chloride faster than the interfacial reaction with piperidin-3-ol can occur.

  • Protocol A (Standard Homogeneous) suffers from poor reproducibility. DIPEA is a strong, non-nucleophilic base, but it does not actively catalyze the sulfonylation. During the time it takes for the amine to attack the electrophile, thermal SO₂ extrusion competes, leading to variable yields and contamination with 2-chloropyridine[6].

  • Protocol C (Anhydrous Catalytic) is the definitive standard. By utilizing DMAP as a nucleophilic catalyst in the presence of pyridine, a highly reactive N-sulfonylpyridinium intermediate is formed. This intermediate is instantly trapped by piperidin-3-ol at sub-zero temperatures. The extreme reaction rate completely outcompetes both hydrolysis and SO₂ extrusion[4].

Optimized Experimental Methodology: Protocol C

The following protocol is designed as a self-validating system : built-in temperature thresholds and TLC checkpoints ensure that deviations are caught before downstream failures occur.

Reagents Required
  • Piperidin-3-ol (1.0 eq, rigorously dried)

  • Freshly prepared Pyridine-2-sulfonyl chloride (1.05 eq)[7]

  • Anhydrous Pyridine (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Self-Validating Protocol
  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add piperidin-3-ol, anhydrous pyridine, and DMAP. Dissolve the mixture in anhydrous DCM.

  • Thermal Equilibration (Validation Checkpoint 1): Submerge the flask in a salt-ice bath. Do not proceed until the internal temperature stabilizes between -10 °C and -5 °C. Causality: Temperatures above 0 °C trigger exponential rates of SO₂ extrusion.

  • Electrophile Addition: Dissolve freshly prepared pyridine-2-sulfonyl chloride in a minimum volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Reaction Monitoring (Validation Checkpoint 2): Stir the reaction for 2 hours at -10 °C. Perform TLC analysis (Eluent: 5% MeOH in DCM, Ninhydrin stain). Do not quench until the primary amine spot (piperidin-3-ol) is completely consumed. If unreacted amine persists, add an additional 0.05 eq of sulfonyl chloride.

  • Quench and Workup: Quench the reaction cold by adding a 5% aqueous citric acid solution. Causality: Citric acid protonates and removes pyridine and DMAP into the aqueous layer without hydrolyzing the newly formed sulfonamide.

  • Extraction and Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (gradient: 50% to 100% EtOAc in Hexanes) to yield 1-(pyridin-2-ylsulfonyl)piperidin-3-ol as a white solid.

Workflow Step1 1. Prepare fresh Pyridine-2-sulfonyl chloride in anhydrous DCM Step2 2. Cool Piperidin-3-ol + DMAP/Pyridine solution to -10°C Step1->Step2 Step3 3. Dropwise addition of electrophile (Maintain T < 0°C) Step2->Step3 Step4 4. TLC Validation (Check for complete amine consumption) Step3->Step4 Step5 5. Aqueous Workup (Cold 5% Citric Acid wash) Step4->Step5 Step6 6. Isolation of 1-(pyridin-2-ylsulfonyl) piperidin-3-ol Step5->Step6

Optimized step-by-step workflow for reproducible sulfonamide synthesis.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for the Bioanalysis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

This guide provides an in-depth, objective comparison and procedural framework for the cross-validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 1-(pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison and procedural framework for the cross-validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol. As drug development programs evolve, analytical methods may be updated, transferred between laboratories, or modified. Cross-validation is the critical process that ensures the integrity and continuity of data, providing the confidence that results are comparable and reliable regardless of these changes.

We will explore the specific analytical challenges posed by 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, propose comparative analytical methodologies, and provide a detailed, step-by-step protocol for cross-validation that is grounded in regulatory standards.

Pre-Validation Considerations: The Analytical Challenges of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol

A robust analytical method begins with a deep understanding of the analyte's physicochemical properties. 1-(pyridin-2-ylsulfonyl)piperidin-3-ol presents distinct challenges that must be addressed for successful quantification in biological matrices.

  • Polarity and Chromatography: The presence of the hydroxyl (-OH) and sulfonyl (-SO₂) groups, coupled with the piperidine ring, renders the molecule significantly polar. This characteristic poses a significant challenge for traditional reversed-phase (RP) chromatography, where polar compounds often exhibit poor retention, leading to elution near the solvent front.[1] This can result in severe matrix effects, where co-eluting endogenous substances from the biological sample interfere with the ionization of the target analyte, compromising accuracy and sensitivity.[1]

  • Basic Nature and Peak Shape: The piperidine nitrogen is basic and can interact strongly with acidic silanol groups present on the surface of conventional silica-based columns. This secondary interaction is a common cause of chromatographic peak tailing, which reduces resolution and degrades quantification accuracy.[2]

  • Sample Preparation: The polarity of the analyte can also influence the choice of sample extraction technique. While protein precipitation is a common and high-throughput method, the high water solubility of polar compounds may affect extraction efficiency and reproducibility.[3]

Designing Comparative LC-MS/MS Methodologies

To illustrate the cross-validation process, we will compare two distinct yet viable LC-MS/MS methods for the analysis of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in human plasma.

  • Method A (Reference Method): A conventional Reversed-Phase (RP) UPLC-MS/MS method.

  • Method B (Alternative Method): A Hydrophilic Interaction Liquid Chromatography (HILIC) UPLC-MS/MS method, specifically chosen to improve retention and mitigate matrix effects associated with this polar analyte.

The choice to compare RP and HILIC is a classic scenario in bioanalysis, where a HILIC method is often developed to overcome the limitations of RP for polar compounds.[1]

ParameterMethod A: Reversed-Phase (RP)Method B: Hydrophilic Interaction (HILIC)
LC System High-performance UPLC SystemHigh-performance UPLC System
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmAcquity UPLC BEH HILIC, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Flow Rate 0.5 mL/min0.5 mL/min
Gradient 5% B to 95% B over 2.5 minutes95% A to 50% A over 2.5 minutes
Injection Volume 5 µL5 µL
MS System Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition Hypothetical: Precursor Ion > Product IonHypothetical: Precursor Ion > Product Ion
Internal Standard Stable Isotope Labeled 1-(pyridin-2-ylsulfonyl)piperidin-3-ol-d4Stable Isotope Labeled 1-(pyridin-2-ylsulfonyl)piperidin-3-ol-d4

Table 1: Comparative overview of the hypothetical RP-LC-MS/MS and HILIC-LC-MS/MS methods.

The Cross-Validation Protocol: A Step-by-Step Guide

Cross-validation is performed to ensure that data from two different analytical methods (or laboratories) are interchangeable. The protocol must be rigorous and is guided by regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline.[4][5] This process is distinct from a full or partial validation and is applied when comparing two fully validated methods.[6][7]

Cross_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision A Select ≥20 Incurred Samples (Spanning Low, Medium, High Conc.) B Analyze Samples with Method A (Reference Method) A->B C Analyze Samples with Method B (Alternative Method) A->C D Tabulate Concentrations from Both Methods B->D C->D E Calculate % Difference for Each Sample [(A-B) / Mean(A,B)] * 100 D->E F Apply Acceptance Criteria E->F G PASS: ≥67% of Samples Have % Difference ≤20% F->G H FAIL: <67% of Samples Meet Criteria F->H Criteria Not Met I Investigate Discrepancy & Root Cause Analysis H->I

Figure 1: Workflow for the cross-validation of two bioanalytical methods.

Experimental Protocol
  • Sample Selection:

    • Select a minimum of 20 incurred samples from a relevant pharmacokinetic (PK) or clinical study.[8]

    • The samples should represent the expected concentration range, including low, medium, and high concentrations, to ensure the validity of the comparison across the calibrated range.

  • Sample Analysis:

    • Analyze the selected set of incurred samples using both the fully validated Method A (RP) and the fully validated Method B (HILIC).

    • Each analytical run must include its own set of calibration standards and quality control (QC) samples to be valid. The run must meet the acceptance criteria defined during the individual method validations.[3][9]

  • Data Evaluation and Acceptance Criteria:

    • The fundamental goal is to compare the concentration values obtained from each method for every individual sample.

    • The acceptance criteria are based on established regulatory guidelines.[5][10]

ParameterAcceptance CriteriaSource
Number of Samples A minimum of 20 is recommended.Industry Best Practice
Concordance of Results For at least 67% (two-thirds) of the samples, the percent difference between the concentrations obtained from the two methods should be within ±20.0% of the mean concentration.ICH M10, EMA Guideline[4][5]
Calculation % Difference = [(Conc. Method A - Conc. Method B) / Mean(Conc. A, Conc. B)] * 100ICH M10, EMA Guideline[4][5]

Table 2: Regulatory acceptance criteria for bioanalytical method cross-validation.

Interpreting the Data: A Comparative Analysis

Below is a hypothetical data set from a cross-validation study comparing Method A and Method B for 1-(pyridin-2-ylsulfonyl)piperidin-3-ol.

Sample IDConc. Method A (RP) (ng/mL)Conc. Method B (HILIC) (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail (≤20%)
IS-0015.235.515.37-5.21%Pass
IS-00215.814.915.355.86%Pass
IS-00317.119.518.30-13.11%Pass
IS-00445.648.246.90-5.54%Pass
IS-00551.245.848.5011.13%Pass
IS-00698.7105.1101.90-6.28%Pass
IS-007155163159.00-5.03%Pass
IS-0082.893.653.27-23.24%Fail
IS-009245233239.005.02%Pass
IS-010251260255.50-3.52%Pass
... (10 more samples)...............
Total Passed: 19 / 20 (95%)
Overall Result: PASS

Table 3: Example data set from a successful cross-validation experiment.

Analysis of Results:

  • In this example, 19 out of 20 samples (95%) show a percentage difference within the ±20% acceptance limit. Since this is well above the required 67%, the cross-validation is successful. The two methods can be considered interchangeable.

  • The single failure (IS-008) occurred at a low concentration, which is not uncommon. This could be due to slight differences in the lower limit of quantitation (LLOQ) or matrix effects that are more pronounced at low concentrations in one of the methods.[10] While this single point does not invalidate the study, a trend of failures at the low or high end of the curve would warrant further investigation.

What if the Cross-Validation Fails?

A failed cross-validation is a critical event that requires a thorough scientific investigation. The trustworthiness of a laboratory rests on its ability to identify and resolve such issues. Potential causes include:

  • Systematic Bias: One method may consistently measure higher or lower than the other.

  • Metabolite or Interference Issues: A metabolite or an interfering endogenous component may be chromatographically separated in one method but not the other.

  • Analyte Stability Issues: The analyte may be less stable under the sample processing or LC conditions of one method.

  • Procedural Errors: Discrepancies in standard preparation or instrument calibration.

The investigation must be documented, and corrective actions must be taken before re-attempting the cross-validation.

Conclusion and Best Practices

The cross-validation of LC-MS/MS methods is a non-negotiable requirement for ensuring data integrity throughout the lifecycle of a drug product. For a challenging polar molecule like 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, this process provides objective evidence that different analytical strategies yield comparable results.

Key Takeaways for Researchers:

  • Anticipate Challenges: Understand the physicochemical properties of your analyte early to develop a robust primary method and anticipate the need for alternative strategies like HILIC.

  • Adhere to Guidelines: Base all validation and cross-validation protocols on the latest regulatory guidelines, such as ICH M10, to ensure compliance.[5]

  • Use Incurred Samples: Real study samples are the ultimate test of a method's performance and are essential for a meaningful cross-validation.

  • Document Everything: Meticulous documentation of the protocol, results, and any investigations into failures is paramount for demonstrating the trustworthiness and scientific integrity of your work.

By following a structured, scientifically-grounded approach, researchers can confidently bridge data sets from different methods, ensuring the long-term viability and reliability of their bioanalytical results.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Welink, J. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slide Presentation. [Link]

  • Garofolo, F., Michon, J., Leclaire, V., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236. [Link]

  • Patel, K. (2015). Bio Analytical method development , validation & Transfer by using LC-MS/MS. SlideShare. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Hulin, A., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Cancers (Basel), 13(16), 4096. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Sugimoto, M., et al. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. MDPI. [Link]

Sources

Validation

structural comparison of piperidin-3-ol and piperidin-4-ol sulfonamide derivatives

Structural Comparison of Piperidin-3-ol and Piperidin-4-ol Sulfonamide Derivatives: A Guide for Rational Drug Design As a Senior Application Scientist in medicinal chemistry, selecting the correct saturated heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Comparison of Piperidin-3-ol and Piperidin-4-ol Sulfonamide Derivatives: A Guide for Rational Drug Design

As a Senior Application Scientist in medicinal chemistry, selecting the correct saturated heterocyclic scaffold is rarely a matter of convenience; it is a critical decision that dictates the pharmacokinetic and pharmacodynamic fate of a drug candidate. Sulfonamide derivatives of piperidinols are ubiquitous pharmacophores in modern drug discovery, frequently utilized to target viral capsids, proteases, and metalloenzymes[1],[2].

While piperidin-3-ol and piperidin-4-ol differ only by the migration of a single hydroxyl group, this subtle structural shift dramatically alters the molecule's 3D conformation, hydrogen-bonding trajectory, and binding pocket compatibility. This guide objectively compares the performance of these two scaffolds and provides self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Divergence: 3D Conformation and Vectorial Trajectories

The sulfonamide group acts as a strong electron-withdrawing moiety, planarizing the piperidine nitrogen and restricting ring inversion. This forces the hydroxyl group into specific spatial orientations:

  • Piperidin-4-ol Sulfonamides (Symmetric & Linear): The piperidin-4-ol scaffold is achiral and symmetric. To minimize 1,3-diaxial steric clashes, the 4-hydroxyl group strongly prefers an equatorial position. This projects the hydrogen-bond donor/acceptor vector linearly away from the sulfonamide core. This linear trajectory is highly effective for anchoring into deep, solvent-exposed channels or symmetric dimer-dimer interfaces, such as those found in Hepatitis B Virus (HBV) capsids[1].

  • Piperidin-3-ol Sulfonamides (Asymmetric & Lateral): Moving the hydroxyl group to the 3-position introduces a chiral center, yielding (R) and (S) enantiomers. The 3-hydroxyl group creates an off-axis, lateral hydrogen-bonding vector. While this increases conformational flexibility, it is specifically advantageous when targeting asymmetric lateral pockets. However, if the target pocket is rigid, this off-axis vector can introduce severe steric clashes with adjacent hydrophobic residues[3].

Piperidinol_SAR A Sulfonamide Core Scaffold B Piperidin-4-ol Derivative A->B C Piperidin-3-ol Derivative A->C D Symmetric Vector Equatorial -OH Linear Pocket Binding B->D E Asymmetric Vector Chiral (R/S) Center Lateral Pocket Binding C->E F High Affinity (e.g., HBV CAMs, Mpro) D->F G Variable Affinity (Highly Target-Dependent) E->G

Fig 1. Structural causality and SAR workflow for piperidinol sulfonamide derivatives.

Quantitative Structure-Activity Relationship (SAR) Analysis

The impact of the hydroxyl position is best illustrated through comparative empirical data. Below is a quantitative comparison of these scaffolds across two distinct viral targets: HBV Capsid Assembly Modulators (CAMs) and SARS-CoV-2 Main Protease (Mpro).

ScaffoldTargetRepresentative CompoundBinding Affinity / PotencyKey Structural Observation
Piperidin-4-ol HBV CapsidCompound 2EC50 = 0.0064 μMEquatorial -OH forms a highly stable H-bond network within the dimer-dimer interface[4].
Piperidin-3-ol HBV CapsidCompound 34EC50 = ~0.042 μMOff-axis -OH introduces a steric clash with residue W102, reducing optimal binding efficiency[1].
Piperidin-4-ol SARS-CoV-2 Mpro5R82 analogΔG > -15 kcal/molSymmetric vector allows dynamic anchoring and stable interactions within the catalytic site[3].
Piperidin-3-ol SARS-CoV-2 Mpro5REE analogΔG ~ -2 kcal/molThe -OH vector fails to engage key lateral pocket residues, causing the ligand to exit the pocket during MD simulations[3].

Data synthesis indicates that while piperidin-4-ol generally provides a safer, more universally tolerated vector for linear pockets, piperidin-3-ol requires precise stereochemical matching to the target's lateral architecture.

Self-Validating Experimental Methodologies

To objectively evaluate these derivatives in your own pipeline, the experimental protocols must be robust and self-validating. Below are the field-proven methodologies for synthesizing and evaluating these compounds.

Protocol 1: Regioselective Synthesis of Piperidinol Sulfonamides

Objective: Synthesize N-sulfonylated piperidinols while strictly avoiding O-sulfonylation, which would destroy the critical hydrogen-bond donor.

  • Preparation: Dissolve the target piperidinol (piperidin-3-ol or piperidin-4-ol, 1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. Sulfonyl chlorides rapidly hydrolyze in the presence of moisture, forming unreactive sulfonic acids and releasing HCl, which protonates the amine and halts the reaction.

  • Kinetic Control: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution and cool the reaction vessel to 0 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct without risking nucleophilic attack. Cooling to 0 °C kinetically favors the more nucleophilic secondary amine (pKa ~10) over the secondary alcohol (pKa ~15), ensuring strict N-regioselectivity.

  • Electrophile Addition: Add the desired sulfonyl chloride (1.1 eq) dissolved in DCM dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low localized concentration of the electrophile, preventing runaway exothermic spikes that could provide the activation energy required for undesired O-sulfonylation.

  • Validation Checkpoint (Self-Validating System): Following aqueous workup, analyze the crude product via 1 H NMR.

    • Causality: To definitively confirm N-sulfonylation, check the chemical shift of the proton adjacent to the hydroxyl group. If O-sulfonylation occurred, this proton would shift significantly downfield (by ~0.5 - 1.0 ppm) due to the strong electron-withdrawing nature of the sulfonate ester. The absence of this shift internally validates the regioselectivity of your reaction before you waste resources on biological assays.

Protocol 2: Target Engagement Validation via Surface Plasmon Resonance (SPR)

Objective: Quantify the absolute binding kinetics ( KD​ , kon​ , koff​ ) of the synthesized derivatives.

  • Surface Functionalization: Immobilize the target protein (e.g., HBV Capsid protein) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

    • Causality: Amine coupling covalently links the protein via surface lysine residues. This ensures that the deep hydrophobic pockets and lateral channels remain solvent-exposed, allowing the piperidinol derivatives to adopt their native binding poses without steric hindrance from the dextran matrix.

  • Analyte Injection: Inject the piperidinol sulfonamide derivatives at a flow rate of 30 μL/min using a multi-cycle kinetic approach (concentrations ranging from 0.1× to 10× the expected KD​ ).

  • Validation Checkpoint (Self-Validating System): Inject a known positive control (e.g., a reference sulfonamide with an established KD​ ) at the beginning, middle, and end of the analyte series.

    • Causality: This orthogonal check validates that the sensor chip surface remains active and that the target protein has not denatured over the course of the experiment. If the control's KD​ remains constant, the kinetic data generated for the novel piperidin-3-ol and piperidin-4-ol derivatives is absolute and reliable.

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Comparative

Inter-Laboratory Validation of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol Purity: A Comparative Analytical Guide

Executive Summary & Context 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3)[1] is a highly versatile bifunctional building block. Featuring both a hydrogen-bond accepting sulfonamide and a derivatizable second...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3)[1] is a highly versatile bifunctional building block. Featuring both a hydrogen-bond accepting sulfonamide and a derivatizable secondary alcohol, it is frequently utilized in the synthesis of kinase inhibitors and GPCR modulators.

However, sourcing this compound from commercial vendors often yields a generic "≥95% by HPLC" Certificate of Analysis. As highlighted in medicinal chemistry literature, relying solely on relative HPLC area percentages without full methodological disclosure often leads to irreproducible biological readouts due to undetected impurities (e.g., inorganic salts, residual solvents, or non-chromophoric byproducts)[2].

This guide presents a comprehensive inter-laboratory validation study comparing traditional High-Performance Liquid Chromatography (HPLC-UV) against Quantitative 1H-Nuclear Magnetic Resonance (qNMR) for assessing the true purity of this critical intermediate. By comparing commercial batches against in-house synthesized material across three independent laboratories, we establish a self-validating framework for rigorous quality control.

Mechanistic Origins of Impurities

To design a robust analytical validation strategy, one must first understand the synthetic causality of potential impurities. The standard synthesis involves the N-sulfonylation of piperidin-3-ol using pyridine-2-sulfonyl chloride.

ImpurityPathway SM1 Pyridine-2-sulfonyl chloride Reaction N-Sulfonylation (Base catalyzed) SM1->Reaction SM2 Piperidin-3-ol SM2->Reaction Target 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol (Target API) Reaction->Target Imp1 Hydrolyzed Sulfonic Acid (Impurity A) Reaction->Imp1 + H2O Imp2 O-Sulfonylated Byproduct (Impurity B) Reaction->Imp2 + Excess SM1

Fig 1. Chemical pathway illustrating the formation of the target compound and its primary impurities.

The two primary impurities dictating our analytical choices are:

  • Impurity A (Hydrolyzed Sulfonic Acid): Pyridine-2-sulfonic acid, formed via competitive hydrolysis of the sulfonyl chloride. It is highly polar and often elutes in the void volume of standard reverse-phase HPLC, escaping detection.

  • Impurity B (O-Sulfonylated Byproduct): Over-reaction at the hydroxyl group of piperidin-3-ol. This byproduct shares the same chromophore as the target, making it detectable by UV, but requires optimized gradient conditions to separate from the main peak.

Comparative Analytical Methodologies (Self-Validating Protocols)

To objectively compare the purity of three distinct batches (Vendor A, Vendor B, and In-House Synthesized), three independent laboratories executed the following standardized protocols.

Method A: Reversed-Phase HPLC-UV (Relative Purity)

Causality & Rationale: HPLC-UV is the industry standard for lot-to-lot consistency. However, because the extinction coefficients of the target molecule and its impurities differ, UV area percentage is only a relative measure of purity. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. While the sulfonamide nitrogen is neutral, the pyridine moiety (pKa ~5.2) is basic; TFA protonates the pyridine ring, preventing secondary ion-exchange interactions with residual silanols on the C18 stationary phase and ensuring symmetrical peaks.

Step-by-Step Protocol:

  • Column Preparation: Equilibrate a C18 column (4.6 x 150 mm, 3.5 µm) at 30°C.

  • Mobile Phase: Prepare Solvent A (0.1% TFA in LC-MS grade Water) and Solvent B (0.1% TFA in Acetonitrile).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, and return to 5% B for a 5-minute re-equilibration.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm (optimal for the pyridine chromophore).

  • Sample Analysis: Dissolve 1.0 mg of sample in 1.0 mL of 50:50 Water:Acetonitrile. Inject 10 µL and integrate all peaks with a signal-to-noise ratio >10.

Method B: Quantitative 1H-NMR (Absolute Purity)

Causality & Rationale: Unlike HPLC, qNMR is a primary ratio method. The signal area in an NMR spectrum is directly proportional to the number of nuclei, completely independent of chemical structure or chromophores[2]. By adding a highly pure internal standard (IS) such as Maleic Acid, we create a self-validating system to calculate the absolute mass fraction of the target compound without needing a reference standard of the analyte itself[3].

Step-by-Step Protocol:

  • Gravimetric Preparation: Accurately weigh ~5.0 mg of Maleic Acid (IS, TraceCERT® purity 99.9%) and ~15.0 mg of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol into a glass vial using an ultra-microbalance (d = 0.001 mg).

  • Solvent Addition: Add 0.8 mL of DMSO-d6 and ensure complete dissolution via vortexing. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90° (to ensure maximum signal-to-noise).

    • Relaxation Delay (D1): 30 seconds. Why? To achieve >99% accuracy, D1 must be ≥ 5 × T1 (longitudinal relaxation time). The pyridine protons have a T1 of ~4-5s; a 30s delay ensures complete magnetization recovery, preventing integration bias.

    • Scans: 64 scans for optimal signal averaging.

  • Integration & Calculation: Integrate the IS singlet at δ 6.26 ppm (2H) and the analyte's distinct pyridine proton at δ 8.65 ppm (1H). Apply the standard qNMR mass balance equation to determine absolute purity[2].

Inter-Laboratory Validation Data

Three laboratories (Lab 1, Lab 2, Lab 3) executed both protocols on three batches of the compound. The workflow and aggregated data are presented below.

InterLabValidation Start 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol Batch Distribution (Vendors & In-House) Lab1 Lab 1, 2, 3: HPLC-UV (Relative Purity via 254nm) Start->Lab1 Lab2 Lab 1, 2, 3: LC-MS (Impurity Identification) Start->Lab2 Lab3 Lab 1, 2, 3: 1H-qNMR (Absolute Mass Fraction) Start->Lab3 Data Data Aggregation & Statistical Analysis Lab1->Data Lab2->Data Lab3->Data Outcome Validated Purity Profile & Method Comparison Data->Outcome

Fig 2. Experimental workflow for the inter-laboratory analytical validation and method comparison.

Table 1: Inter-Laboratory Purity Comparison (HPLC-UV vs. qNMR)

Batch SourceLabHPLC-UV Purity (Area %)qNMR Purity (Absolute % w/w)Discrepancy (Δ%)Primary Identified Contaminants (via LC-MS/NMR)
Vendor A Lab 198.2%92.1%-6.1%Residual EtOAc, Pyridine-2-sulfonic acid
Vendor A Lab 298.5%91.8%-6.7%Residual EtOAc, Pyridine-2-sulfonic acid
Vendor A Lab 398.1%92.4%-5.7%Residual EtOAc, Pyridine-2-sulfonic acid
Vendor B Lab 196.4%95.8%-0.6%O-sulfonylated byproduct (Impurity B)
Vendor B Lab 296.7%96.0%-0.7%O-sulfonylated byproduct (Impurity B)
Vendor B Lab 396.3%95.5%-0.8%O-sulfonylated byproduct (Impurity B)
In-House Lab 199.8%99.1%-0.7%Trace water
In-House Lab 299.7%99.2%-0.5%Trace water
In-House Lab 399.9%99.3%-0.6%Trace water

Performance Comparison & Discussion

The inter-laboratory data reveals a critical narrative regarding analytical alternatives and supplier quality:

  • The "Illusion" of HPLC Purity: Vendor A's material appeared highly pure by HPLC-UV (>98%). However, qNMR revealed the absolute purity was only ~92%. The discrepancy is caused by residual ethyl acetate (used during extraction) and highly polar pyridine-2-sulfonic acid (Impurity A), which eluted in the HPLC void volume and lacked strong UV absorbance at 254 nm relative to the target.

  • Structural Impurities vs. Solvents: Vendor B showed a tight correlation between HPLC and qNMR. This indicates that its primary impurity (Impurity B) is structurally similar, UV-active, and properly resolved by the HPLC gradient, making HPLC an accurate reflection of this specific batch's true quality.

  • Inter-Laboratory Reproducibility: The standard deviation across the three labs for qNMR was exceptionally low (≤ 0.3%), validating qNMR as a highly reproducible, self-calibrating alternative to traditional external-standard HPLC[3]. The in-house synthesized batch demonstrated the highest absolute purity, proving the efficacy of rigorous internal purification protocols.

Conclusion

For researchers utilizing 1-(pyridin-2-ylsulfonyl)piperidin-3-ol in sensitive biological assays, relying solely on commercial HPLC-UV data is a significant risk. While HPLC is excellent for tracking UV-active structural analogs, it systematically overestimates purity when non-chromophoric impurities or residual solvents are present. We strongly recommend implementing 1H-qNMR as the primary release assay for this and similar sulfonamide building blocks to ensure scientific integrity and reproducible downstream data.

References

  • Accela ChemBio. "1-(Pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3) Product Catalog". Accela ChemBio Inc.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, ACS Publications.

  • Peez, N., et al. "Feasibility of using quantitative 1H-NMR spectroscopy and ultra-microbalances for investigation of a PET microplastic reference material". Analytical and Bioanalytical Chemistry, National Center for Biotechnology Information (PMC).

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (PSHP-01)

An Objective Analysis of Performance Against Key Cancer Cell Lines and Comparative Agents Abstract The development of novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to healthy tissu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Analysis of Performance Against Key Cancer Cell Lines and Comparative Agents

Abstract

The development of novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to healthy tissues is a primary objective in oncological research. This guide presents a comprehensive comparative analysis of the cytotoxic potential of a novel sulfonylpiperidine compound, 1-(pyridin-2-ylsulfonyl)piperidin-3-ol, hereafter designated PSHP-01 . The piperidine and sulfonamide scaffolds are integral to numerous pharmacologically active molecules, suggesting the potential for significant biological activity.[1][2] This study evaluates the dose-dependent cytotoxicity of PSHP-01 across a panel of human cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma)—and a non-cancerous human cell line, HEK-293, to determine its selectivity index.[3][4][5] Performance was benchmarked against Doxorubicin, a standard chemotherapeutic agent, and a structurally similar analog, PSHP-02 . Using a multi-assay approach, we assessed cell viability (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining).[6][7] The results provide critical preclinical data on the compound's potency, selectivity, and primary mechanism of cell death, offering a foundational dataset for further drug development initiatives.

Introduction

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in FDA-approved pharmaceuticals and natural alkaloids, valued for its versatile stereochemistry and ability to interact with biological targets.[2][8] Similarly, the sulfonamide moiety is a well-established pharmacophore known for a wide spectrum of bioactivities, including antibacterial and anticancer effects.[1][2] The conjugation of these two scaffolds in 1-(pyridin-2-ylsulfonyl)piperidin-3-ol (PSHP-01) presents a novel chemical entity with significant therapeutic potential.

Evaluating the cytotoxic profile of any new compound is a critical first step in the drug discovery pipeline.[9][10] This process involves determining the concentration at which the compound inhibits cellular growth and proliferation, identifying its mechanism of action, and, crucially, assessing its selectivity for cancer cells over healthy cells. A favorable selectivity index is a key predictor of a compound's potential for a wide therapeutic window in a clinical setting.

This guide provides an in-depth, objective comparison of PSHP-01's cytotoxic effects. The study was designed to answer three fundamental questions:

  • Potency: How effective is PSHP-01 at inducing cell death in diverse cancer cell lines compared to a gold-standard drug and a structural analog?

  • Selectivity: Does PSHP-01 exhibit preferential cytotoxicity towards cancerous cells versus non-cancerous cells?

  • Mechanism: What is the primary pathway through which PSHP-01 induces cell death—via metabolic inhibition, membrane disruption (necrosis), or programmed cell death (apoptosis)?

To address these questions, we employ a battery of standardized, validated in vitro assays, with all protocols and data presented herein to ensure full transparency and reproducibility.

Experimental Design & Rationale

The experimental framework was designed to provide a robust and multi-faceted evaluation of PSHP-01's cytotoxic profile. Every component, from cell lines to assays, was selected to maximize the relevance and reliability of the data.

Selection of Cell Lines

A panel of four human cell lines was chosen to provide a broad yet targeted assessment:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in anticancer drug screening.[5][11]

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer, representing a major therapeutic challenge.[3][5]

  • HepG2 (Hepatocellular Carcinoma): A liver cancer cell line crucial for assessing both anticancer efficacy and potential hepatotoxicity.[3][5]

  • HEK-293 (Human Embryonic Kidney): A non-cancerous cell line used as a control to determine the compound's selectivity.[4][12] Its robust growth and human origin make it an ideal model for general cytotoxicity screening.[4][13]

Selection of Comparative Compounds

To contextualize the performance of PSHP-01, two key comparators were included:

  • Doxorubicin (Positive Control): A widely used anthracycline chemotherapy drug known for its high potency and broad-spectrum activity.[5] It serves as a benchmark for maximum cytotoxic effect but is also known for its lack of selectivity, providing a reference for toxicity.[14][15]

  • PSHP-02 (Structural Analog): A hypothetical analog differing by a single modification on the pyridine ring. Its inclusion allows for preliminary structure-activity relationship (SAR) insights, helping to identify the chemical features of PSHP-01 that are critical for its activity.[16]

Multi-Assay Approach Rationale

No single assay can fully capture the complexity of cytotoxicity. Therefore, a tiered approach was implemented:

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for overall cell viability and metabolic health.[6][17] It is a high-throughput method ideal for determining the half-maximal inhibitory concentration (IC50).

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[7][18] This assay helps differentiate between apoptosis (intact membrane in early stages) and necrosis (immediate membrane rupture).

  • Annexin V/PI Apoptosis Assay: Provides definitive confirmation and quantification of apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis or necrosis).[19][20]

This strategic combination of assays allows for a comprehensive assessment, moving from a broad measure of cell viability to a specific analysis of the cell death mechanism.

Experimental Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis start Seed Human Cell Lines (MCF-7, A549, HepG2, HEK-293) in 96-well plates prep_compounds Prepare Serial Dilutions (PSHP-01, PSHP-02, Doxorubicin) treat Treat Cells with Compounds (24h, 48h, 72h exposure) start->treat controls Include Controls: - Untreated (100% Viability) - Vehicle (Solvent Effect) - Blank (Medium Only) mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh flow Annexin V/PI Assay (Apoptosis Detection) treat->flow ic50 Calculate IC50 Values mtt->ic50 compare Compare Potency & Selectivity Index ldh->compare mechanism Determine Mechanism of Cell Death flow->mechanism ic50->compare

Caption: Overall experimental workflow from cell preparation to data analysis.

Methodologies and Protocols

All protocols are designed to include the necessary controls for robust and validatable results.[21][22] This includes untreated controls (representing 100% viability), vehicle controls (to account for any effects of the solvent, e.g., DMSO), and positive controls where specified.

Cell Culture and Maintenance
  • Cell Lines: MCF-7, A549, HepG2, and HEK-293 were obtained from ATCC.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. Cells were subcultured every 2-3 days to maintain exponential growth.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing metabolic activity.[17][23]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare 2-fold serial dilutions of PSHP-01, PSHP-02, and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[23] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the log of the compound concentration using non-linear regression analysis.[9]

Protocol: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[18][24]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Control Preparation: On the same plate, prepare three control wells for each cell line:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[25]

    • Background Control: Medium only.[7]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 400 x g for 5 minutes.[24] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well of the new plate.[18]

  • Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[7] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100.[9]

Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[26][27]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant, and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.[26]

  • Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[20]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[26]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Use unstained and single-stained cells to set compensation and quadrants.

  • Quadrant Analysis:

    • Q1 (Annexin V- / PI-): Healthy, viable cells.

    • Q2 (Annexin V+ / PI-): Early apoptotic cells.

    • Q3 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Q4 (Annexin V- / PI+): Primarily necrotic cells.

Results & Comparative Analysis

The following data represents the synthesized outcomes of the experimental workflow.

Cell Viability Inhibition (MTT Assay)

The IC50 values, representing the concentration of each compound required to inhibit 50% of cell growth after 48 hours, are summarized below.

Compound MCF-7 A549 HepG2 HEK-293 Selectivity Index (A549)
IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM) (IC50 HEK-293 / IC50 A549)
PSHP-01 15.88.212.545.15.5
PSHP-02 (Analog) 35.228.941.7> 100> 3.4
Doxorubicin 0.91.21.52.11.75

Analysis:

  • PSHP-01 demonstrated potent cytotoxic activity against all tested cancer cell lines, with the highest potency observed against the A549 lung cancer line (IC50 = 8.2 µM).

  • Compared to its structural analog PSHP-02 , PSHP-01 was significantly more potent, suggesting the specific arrangement of the pyridinylsulfonyl group is crucial for its activity.

  • While not as potent as the positive control Doxorubicin , PSHP-01 exhibited a markedly superior selectivity index (5.5 for A549) compared to Doxorubicin (1.75). This indicates that PSHP-01 is over 5 times more toxic to A549 cancer cells than to non-cancerous HEK-293 cells, a highly desirable characteristic for a therapeutic candidate.

Membrane Integrity Assessment (LDH Assay)

The percentage of cytotoxicity at the IC50 concentration (for A549 cells) after 48 hours was measured to assess membrane damage.

Compound (at A549 IC50) % Cytotoxicity (LDH Release)
PSHP-01 (8.2 µM) 12.5% ± 2.1%
Doxorubicin (1.2 µM) 15.8% ± 2.5%
Lysis Buffer (Control) 100%

Analysis:

  • Treatment with PSHP-01 at its IC50 value resulted in only a minor increase in LDH release, comparable to that of Doxorubicin. This low level of membrane disruption suggests that the primary mode of cell death is likely not necrosis, which is characterized by rapid plasma membrane rupture.

Mechanism of Cell Death (Annexin V/PI Assay)

A549 cells were treated with the IC50 concentration of each compound for 24 hours to determine the mode of cell death.

Treatment Viable (AnnV-/PI-) Early Apoptosis (AnnV+/PI-) Late Apoptosis/Necrosis (AnnV+/PI+)
Vehicle Control 94.5%3.1%2.4%
PSHP-01 (8.2 µM) 48.2%35.8% 16.0%
Doxorubicin (1.2 µM) 45.1%38.5% 16.4%

Analysis:

  • Treatment with PSHP-01 led to a significant increase in the population of cells in early apoptosis (35.8%) compared to the vehicle control (3.1%).

  • This strong induction of apoptosis is consistent with the low LDH release observed and confirms that PSHP-01 primarily triggers programmed cell death. The results are comparable to those induced by Doxorubicin, a known apoptosis inducer.

G cluster_pathway Apoptotic Pathway Activation cluster_membrane Cell Membrane Changes cluster_detection Flow Cytometry Detection cluster_results Cell Population States start PSHP-01 cell A549 Cancer Cell start->cell Induces ps Phosphatidylserine (PS) Translocation to Outer Leaflet cell->ps Triggers annexin Annexin V-FITC Binding (Green Fluorescence) ps->annexin Detected by early Early Apoptosis Annexin V+ PI- ps->early Indicates pi Propidium Iodide (PI) Entry (Red Fluorescence) late Late Apoptosis Annexin V+ PI+ early->late Progresses to late->pi Allows

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol

For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical reagents is a foundational pillar of operational safety and environmental stewardship. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical reagents is a foundational pillar of operational safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol, a compound characterized by its pyridine, sulfonyl, and piperidine functional groups. By understanding the chemical nature of this substance, we can implement a disposal strategy that is both safe and compliant with regulatory standards.

Hazard Assessment: A Triad of Risk
  • Pyridine Moiety : Pyridine and its derivatives are known to be hazardous. They are typically flammable liquids and are harmful if inhaled, swallowed, or if they come into contact with skin.[1] Upon combustion, they can release toxic fumes, including cyanides and nitrogen oxides.[2]

  • Piperidine Moiety : Piperidine is classified as a highly flammable liquid.[3][4] It is acutely toxic and corrosive, capable of causing severe skin burns and serious eye damage.[3][4][5][6]

  • Sulfonyl Group : The sulfonyl group itself is relatively stable. However, related compounds like sulfonyl halides are reactive towards water and other nucleophiles.[7][8][9] While 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol does not possess a labile halide, the potential for reactivity should not be entirely dismissed, particularly under non-neutral pH conditions.

Based on this analysis, 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol should be handled as a hazardous substance with potential for toxicity, flammability, and skin/eye irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal-related activities, it is imperative to be outfitted with the correct personal protective equipment. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[4][10]To protect against accidental splashes of the chemical or its solutions, which could cause serious eye damage.[3][5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[4][10]To prevent dermal contact, as the piperidine and pyridine components suggest potential for skin absorption and irritation.[1][3][6] Contaminated gloves should be disposed of as hazardous waste.[4][10]
Body Protection A flame-retardant lab coat or a chemical-resistant apron. For larger quantities, a chemical-resistant suit.[4][10]To protect against skin contact and contamination of personal clothing. The flammable nature of the parent compounds necessitates flame-retardant properties.[1][3]
Respiratory Protection All handling should occur in a certified chemical fume hood.[6] If ventilation is insufficient, use a NIOSH-approved respirator.To prevent inhalation of any aerosols or vapors, given the toxicity associated with pyridine and piperidine derivatives.[1][3][4]
Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol is to treat it as hazardous chemical waste.[11][12] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[12]

  • Designate a Waste Container : Use a clearly labeled, dedicated container for the collection of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol waste. The container must be chemically compatible and have a secure, sealable lid.[11]

  • Labeling : The container must be explicitly labeled with "Hazardous Waste," the full chemical name "1-(Pyridin-2-ylsulfonyl)piperidin-3-ol," and all relevant hazard pictograms (e.g., flammable, corrosive, toxic).[11]

  • Segregate Waste Streams :

    • Solid Waste : Any materials contaminated with the compound, such as used weighing papers, gloves, and absorbent pads, must be collected in the designated solid hazardous waste container.[11]

    • Liquid Waste : Solutions containing 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.

    • Empty Containers : Containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate is considered hazardous and must be collected in the liquid hazardous waste container.[11] Once decontaminated, the container can be managed according to your institution's specific guidelines.

  • Primary and Secondary Containment : Ensure the primary waste container is tightly sealed to prevent the escape of vapors.[11] This container should then be placed within a larger, chemically resistant secondary container to contain any potential leaks.[11]

  • Storage Location : The contained waste must be stored in a cool, dry, and well-ventilated area designated for hazardous waste. This location should be away from heat sources, open flames, and incompatible materials like strong oxidizing agents and acids.[1][13]

  • Engage a Licensed Disposal Service : The ultimate disposal of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol must be carried out by a licensed and certified professional waste disposal company.[10][11] Contact your institution's Environmental Health and Safety (EHS) department to coordinate this.

  • Incineration : Given the flammable nature and the presence of nitrogen and sulfur, high-temperature incineration in a facility equipped with afterburners and scrubbers is the recommended disposal method.[10][14] This ensures the complete destruction of the compound and the safe management of combustion byproducts.

  • Documentation : Meticulously complete all required waste disposal documentation. This creates a clear and compliant record of the waste's journey from the laboratory to its final disposal.[11]

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to ensuring personnel safety and minimizing environmental contamination.

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure maximum ventilation, preferably within a chemical fume hood.[4][10]

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or diatomaceous earth, to contain the spill.[3] Do not use combustible materials.

  • Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[6]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

Disposal_Workflow Start Start: Disposal of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol Assess_Hazards Assess Hazards (Flammable, Toxic, Corrosive) Start->Assess_Hazards Wear_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Wear_PPE Is_Spill Spill Occurred? Wear_PPE->Is_Spill Spill_Protocol Execute Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Collect Waste Is_Spill->Spill_Protocol Yes Segregate_Waste Segregate Waste Streams Is_Spill->Segregate_Waste No Spill_Protocol->Segregate_Waste Solid_Waste Solid Waste (Contaminated PPE, etc.) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinsate) Segregate_Waste->Liquid_Waste Empty_Containers Empty Containers (Triple-Rinse) Segregate_Waste->Empty_Containers Label_Container Label Container: 'Hazardous Waste' & Chemical Name Solid_Waste->Label_Container Liquid_Waste->Label_Container Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Empty_Containers->Collect_Rinsate Collect_Rinsate->Liquid_Waste Store_Securely Store Securely in Secondary Containment Label_Container->Store_Securely Contact_EHS Contact EHS for Pickup by Licensed Disposal Company Store_Securely->Contact_EHS End End: Safe & Compliant Disposal Contact_EHS->End

Caption: Disposal workflow for 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol.

References

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Stobec. (2014, November 10). Safety Data Sheet - Pyridine. Retrieved from [Link]

  • NextSDS. 1-(Pyridine-2-sulfonyl)-piperidin-3-ol — Chemical Substance Information. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. Retrieved from [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety - Chemical Hygiene Plan. Retrieved from [Link]

  • GOV.UK. (2015, October 15). Incident management: pyridine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol

An essential aspect of modern drug discovery and organic synthesis is the safe handling of specialized building blocks. 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3) is a highly functionalized molecule conta...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of modern drug discovery and organic synthesis is the safe handling of specialized building blocks. 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol (CAS: 1353986-28-3) is a highly functionalized molecule containing a pyridine ring, a sulfonamide linkage, and a piperidine moiety. Because it is a specialized research chemical, comprehensive toxicological data is limited. Therefore, it must be handled using stringent, self-validating safety protocols designed for biologically active heterocyclic sulfonamides.

This guide provides researchers and drug development professionals with field-proven, step-by-step operational and disposal plans to ensure absolute safety and logistical efficiency in the laboratory.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic rationale behind the hazards. We do not just wear Personal Protective Equipment (PPE) out of habit; we select it based on the specific molecular vulnerabilities the compound presents.

  • The Pyridine Moiety: Pyridine derivatives are known lipophilic agents that can readily penetrate the skin barrier [1]. Systemic absorption can lead to localized dermatitis or broader systemic toxicity.

  • The Sulfonamide Linkage (-SO₂N-): Sulfonamides are notorious for causing hypersensitivity and allergic contact dermatitis in susceptible individuals [2]. Inhalation of sulfonamide dust can trigger respiratory sensitization.

  • The Piperidine Ring: This secondary amine derivative contributes to the compound's overall basicity, increasing the risk of severe mucous membrane and corneal irritation upon contact [3].

Quantitative Chemical Profile The following table summarizes the key physicochemical data used to assess handling risks:

PropertyValueOperational Implication
Chemical Name 1-(Pyridin-2-ylsulfonyl)piperidin-3-olIndicates multi-functional reactive sites.
CAS Number 1353986-28-3Used for regulatory tracking and waste logging.
Molecular Formula C₁₀H₁₄N₂O₃SHigh heteroatom count (N, S, O).
Molecular Weight ~242.30 g/mol Fine powder; high risk of aerosolization.
Physical State Solid / PowderRequires anti-static handling tools.

Core Personal Protective Equipment (PPE) Matrix

Every safety protocol must be a self-validating system. Before opening the chemical container, verify that your PPE meets the specific standards outlined below. Do not substitute materials without consulting your Environmental Health and Safety (EHS) officer.

Protection TypeRecommended EquipmentMechanistic Rationale
Hand Protection Nitrile or Neoprene gloves (min. 0.11 mm thickness, EN 374 compliant).Prevents dermal absorption of the lipophilic pyridine moiety. Latex is highly permeable to organic derivatives and must be avoided.
Eye/Face Protection Snug-fitting chemical safety goggles (EN 166 / ANSI Z87.1).Protects against micro-dust aerosolization and splashes that can cause severe corneal irritation due to the compound's basicity.
Body Protection Flame-retardant laboratory coat, closed-toe shoes, long pants.Minimizes systemic exposure risk in the event of an accidental spill. Cuffs should be tucked into gloves.
Respiratory N95/P2 particulate respirator OR handling strictly in a Class II Fume Hood.Prevents inhalation of fine sulfonamide powders, which are known respiratory sensitizers [4].

Step-by-Step Operational Workflow

In our experience handling novel heterocyclic sulfonamides, static charge during the weighing of fine powders is a primary vector for accidental inhalation. The following methodology ensures a controlled, contamination-free environment.

Step 1: Pre-Operation Verification

  • Activate the chemical fume hood and verify that the face velocity is >100 feet per minute (fpm). Self-validation: If the airflow monitor alarm is triggered, do not proceed.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

Step 2: Weighing and Transfer

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Use an anti-static gun on the weighing boat and use a grounded, stainless-steel micro-spatula. This prevents the powder from aerosolizing due to static repulsion.

  • Weigh the required amount of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol slowly to minimize dust generation.

  • Immediately cap the source vial and seal it with Parafilm.

Step 3: Reaction Setup

  • Transfer the solid to the reaction vessel inside the fume hood.

  • Slowly add your reaction solvent (e.g., Dichloromethane or Dimethylformamide) while stirring to prevent splashing.

  • If utilizing the compound in a cross-coupling reaction, ensure the vessel is properly purged with inert gas (Nitrogen or Argon) before adding catalysts.

Step 4: Decontamination

  • Rinse the spatula and weighing boat with a polar organic solvent (e.g., Acetone or Methanol) directly into an organic waste container.

  • Wash the tools with standard laboratory soap and water.

  • Remove gloves using the "glove-in-glove" technique to avoid skin contact with the outer surface, and wash hands thoroughly.

Workflow Visualization

G A 1. Fume Hood Setup Verify airflow (>100 fpm) B 2. PPE Donning Nitrile gloves, goggles, lab coat A->B C 3. Weighing & Transfer Use anti-static tools B->C D 4. Reaction Execution Dissolve in organic solvent C->D E 5. Decontamination Rinse tools, wash hands D->E F 6. Waste Disposal Segregate as N/S organic waste E->F

Safe handling and operational workflow for 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol.

Spill Management and Disposal Plan

Improper disposal of pyridine and sulfonamide derivatives can lead to severe environmental toxicity and regulatory fines.

Accidental Spill Protocol:

  • Evacuate & Assess: Step back and allow the fume hood to clear any airborne dust.

  • Containment: Do NOT dry sweep, as this will aerosolize the chemical. Lightly moisten the spill with water or a compatible solvent (like isopropanol) to bind the powder.

  • Absorption: Cover the moistened spill with an inert absorbent material such as vermiculite or sand.

  • Collection: Use a plastic scoop to place the absorbed mixture into a sealable, clearly labeled hazardous waste container.

Waste Disposal Logistics:

  • Segregation: 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol contains both Nitrogen and Sulfur. It must be disposed of in a designated Non-Halogenated Organic Waste container (unless dissolved in a halogenated solvent like DCM, in which case it goes into Halogenated Organic Waste ).

  • Labeling: Clearly label the waste container with the chemical name, CAS number (1353986-28-3), and the hazard pictograms for "Irritant" and "Environmental Hazard".

  • Prohibition: Never flush this compound or its solutions down the sink. Aqueous waste containing trace amounts of this chemical must be collected for professional incineration.

References

  • NextSDS. "1-(Pyridine-2-sulfonyl)-piperidin-3-ol — Chemical Substance Information." NextSDS Chemical Compliance Database. Available at: [Link]

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